Calcium iodide
Description
Properties
IUPAC Name |
calcium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2HI/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMYWSMUMWPJLR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaI2 | |
| Record name | calcium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064945 | |
| Record name | Calcium iodide (CaI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10102-68-8 | |
| Record name | Calcium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium iodide (CaI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium iodide (CaI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EKI9QEE2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
calcium iodide crystal structure and lattice parameters
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Calcium Iodide
Authored by a Senior Application Scientist
Abstract
This compound (CaI₂), an ionic compound of significant interest in fields ranging from photography to pharmaceutical science, possesses a well-defined and characteristic crystal structure that dictates its physical and chemical properties.[1][2][3] This guide provides a comprehensive technical overview of the crystallographic features of anhydrous this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its primary polymorphic form, detailing the lattice parameters, atomic coordination, and the layered nature of its structure. Furthermore, this document outlines the standard experimental methodology for determining these parameters via X-ray diffraction, emphasizing the principles of self-validating protocols. The causal links between its atomic arrangement and macroscopic properties such as stability and hygroscopicity are explored, providing field-proven insights into its application.
The Fundamental Architecture of this compound
Anhydrous this compound is a colorless, deliquescent crystalline solid that is highly soluble in water.[1] Impure samples often exhibit a faint yellow color due to the slow reaction with atmospheric oxygen and carbon dioxide, which liberates elemental iodine.[1][2] From a crystallographic standpoint, CaI₂ is not structurally complex; it adopts a single, stable crystal structure at standard temperature and pressure.
The Cadmium Iodide (CdI₂) Prototypical Structure
The crystal structure of this compound is isostructural with cadmium iodide (CdI₂), a common structural prototype for many metal dihalides (MX₂) with significant polarization effects.[2][4][5] This structure belongs to the trigonal crystal system and is characterized by a layered lattice.[6]
The fundamental arrangement consists of a hexagonal close-packed (hcp) array of large iodide (I⁻) anions. The smaller calcium (Ca²⁺) cations occupy half of the available octahedral holes, but they do so in a specific manner: all the octahedral sites between one pair of iodide layers are filled, while all the sites between the next pair are empty.[4][5][7] This creates a repeating "sandwich" of layers in the sequence I⁻ – Ca²⁺ – I⁻. Within these sandwich-like layers, the ions are held by strong electrostatic forces. However, the adjacent layers are held together only by weak van der Waals forces between the iodide ions.[7] This structural feature is directly responsible for the anisotropic properties observed in materials with this lattice type.
Crystallographic Data and Lattice Parameters
The precise description of a crystal structure is quantified by its space group, lattice parameters, and the fractional coordinates of the atoms within the unit cell. For this compound, these have been determined with high accuracy.
Space Group and Unit Cell
This compound crystallizes in the rhombohedral crystal system, which is often described using hexagonal axes for convenience.[1][8]
The lattice parameters for the conventional hexagonal unit cell are summarized in the table below.
| Parameter | Value | Source |
| Lattice Constants | ||
| a | 4.53 Å | [6] |
| b | 4.53 Å | [6] |
| c | 7.21 Å | [6] |
| Lattice Angles | ||
| α | 90.00° | [6] |
| β | 90.00° | [6] |
| γ | 120.00° | [6] |
| Unit Cell Volume | 128.07 ų | [6] |
Atomic Positions and Coordination
Within this unit cell, the atoms occupy specific Wyckoff positions, which define the symmetry of their environment.
| Atom | Wyckoff Position | Fractional Coordinates (x, y, z) | Source |
| Ca | 1a | (0, 0, 0) | [6] |
| I | 2d | (1/3, 2/3, 0.244302) | [6] |
This arrangement results in a specific coordination environment for each ion:
-
Calcium (Ca²⁺): Each calcium ion is octahedrally coordinated to six iodide ions.[1][6] The Ca-I bond length is approximately 3.15 Å.[6]
-
Iodide (I⁻): Each iodide ion is bonded to three calcium ions in what is described as a distorted T-shaped geometry.[6]
The relationship between the ionic layers and the coordination geometry is visualized in the diagram below.
Caption: Layered structure of CaI₂ showing ionic and van der Waals gaps.
Experimental Protocol: Structure Determination via X-Ray Diffraction (XRD)
The definitive method for determining the crystal structure and lattice parameters of a crystalline solid like this compound is single-crystal or powder X-ray Diffraction (XRD).[8][9] The causality behind this choice is that the wavelength of X-rays is on the same order of magnitude as the interatomic distances in crystals, allowing for diffraction patterns to be produced that are a unique fingerprint of the atomic arrangement.
A Self-Validating XRD Workflow
A trustworthy protocol for XRD analysis incorporates internal checks and concludes with a figure of merit that validates the result.
Step 1: Sample Preparation
-
Rationale: The deliquescent nature of CaI₂ necessitates a controlled environment to prevent hydration, which would alter the crystal structure.
-
Procedure: A sample of anhydrous this compound is finely ground into a homogeneous powder inside a nitrogen-filled glovebox. The powder is then carefully packed into a sample holder, ensuring a flat, dense surface to minimize preferred orientation effects.[9]
Step 2: Data Collection
-
Rationale: A high-quality diffraction pattern with good peak-to-background ratio is essential for accurate analysis.
-
Procedure: The sample is mounted in a modern diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα, λ ≈ 1.54 Å). The detector scans through a range of 2θ angles (e.g., 10-90°) to record the intensity of the diffracted X-rays.[9]
Step 3: Data Analysis and Structure Refinement
-
Rationale: This phase translates the raw diffraction data into a crystallographic model.
-
Procedure: a. Phase Identification: The experimental pattern is first compared against a database, such as the Powder Diffraction File (PDF), to confirm the phase purity of CaI₂.[9] b. Indexing: The peak positions are used to determine the unit cell parameters and Bravais lattice. c. Structure Refinement (Rietveld Method): A theoretical diffraction pattern is calculated from a starting structural model (e.g., the known CdI₂ type). This calculated pattern is then fitted to the entire experimental pattern by refining parameters such as lattice constants, atomic positions, and peak shape functions.
Step 4: Validation
-
Rationale: The final model must be validated to ensure it is a true and accurate representation of the crystal structure.
-
Procedure: The quality of the Rietveld refinement is assessed using goodness-of-fit indicators and R-factors (e.g., Rwp, Rp). A low R-factor signifies a small difference between the observed and calculated patterns, thus validating the refined structural model.[10]
The following diagram illustrates this experimental workflow.
Caption: Experimental workflow for crystal structure determination by XRD.
Implications of Crystal Structure on Material Properties
The CdI₂-type layered structure is not merely an academic detail; it is the direct cause of several of this compound's key properties relevant to its handling and application.
-
Lattice Energy and Stability: The arrangement of ions in the crystal lattice determines the lattice energy, which is a measure of the strength of the ionic bonds and the overall stability of the solid.[11][12] For CaI₂, the calculated lattice energy is approximately 2087-2110 kJ/mol.[11][12][13] This high value is consistent with its high melting point of 779 °C.[1]
-
Hygroscopicity: The layered structure, with its weakly bonded van der Waals gaps between iodide layers, presents planes that can facilitate the adsorption and intercalation of water molecules, contributing to its highly deliquescent nature.[1][2] This is a critical consideration in pharmaceutical applications, where moisture control is paramount for stability and dosage accuracy.
-
Solubility: The process of dissolution requires overcoming the lattice energy. The relatively large size of the iodide ion compared to other halides (like chloride) results in a slightly lower lattice energy than CaCl₂, which correlates with its very high solubility in water and other polar solvents.[8] For drug development professionals, this high solubility is advantageous for formulating liquid dosage forms or ensuring rapid dissolution for bioavailability.
Conclusion
The crystal structure of anhydrous this compound is definitively characterized as a rhombohedral system (space group P-3m1), adopting the layered CdI₂ prototype.[1][6] Its hexagonal lattice parameters (a = 4.53 Å, c = 7.21 Å) and atomic coordinates define an architecture of octahedrally coordinated calcium ions sandwiched between hexagonal close-packed layers of iodide ions.[6] This structure, reliably determined through validated X-ray diffraction protocols, provides a clear mechanistic explanation for key material properties, including its thermal stability, high solubility, and pronounced hygroscopicity. For researchers and developers, a firm grasp of this crystallographic foundation is essential for the effective handling, formulation, and application of this important inorganic salt.
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Kaya, S., & Fernandes de Farias, R. (2018). Lattice Energies for Groups 1 and 2 Halides from Absolute Hardness. SciSpace. Retrieved from [Link]
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Synthesis of High-Purity Calcium Iodide: An In-depth Technical Guide for Research Applications
Abstract
High-purity calcium iodide (CaI₂) is a critical reagent in various research and development sectors, including pharmaceuticals, material science, and as a precursor in organic synthesis.[1][2][3] Its utility is contingent on its purity, as contaminants can lead to undesirable side reactions and compromise experimental outcomes. This guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity this compound, tailored for researchers, scientists, and professionals in drug development. We delve into the causal relationships behind experimental choices, offering a robust framework for producing CaI₂ that meets stringent research-grade specifications.
Introduction: The Critical Role of Purity in this compound Applications
This compound is an ionic compound of calcium and iodine, appearing as a colorless, deliquescent solid that is highly soluble in water.[4] In research settings, it serves as a versatile source of iodide ions.[1] For instance, in pharmaceutical development, it is utilized in the formulation of iodine supplements and as a catalyst in specific organic reactions.[2][3] The presence of metallic or other halide impurities can significantly interfere with these applications. Therefore, the synthesis of this compound with a purity of ≥99.5% is often a prerequisite for its use in sensitive research environments.[2]
Synthesis Methodologies: A Comparative Analysis
The selection of a synthesis route for high-purity this compound depends on factors such as the desired purity level, available starting materials, and scalability. Below, we discuss the most common and effective methods.
2.1. Neutralization Reaction: The Carbonate/Oxide Pathway
The most straightforward and widely adopted method for synthesizing this compound is the neutralization reaction between a calcium source (calcium carbonate or calcium oxide) and hydroiodic acid (HI).[4]
Chemical Principles:
-
With Calcium Carbonate: CaCO₃ + 2HI → CaI₂ + H₂O + CO₂[4]
-
With Calcium Oxide: CaO + 2HI → CaI₂ + H₂O[5]
The choice between calcium carbonate (CaCO₃) and calcium oxide (CaO) as the starting material influences the reaction dynamics. Calcium carbonate is often preferred due to its lower reactivity, which allows for more controlled addition and minimizes the exothermic nature of the reaction.[6][7] Conversely, calcium oxide reacts more vigorously.[8] The reaction with CaCO₃ also produces carbon dioxide gas, which helps to create an inert atmosphere, preventing the oxidation of iodide ions.[9][10]
| Feature | Calcium Carbonate (CaCO₃) | Calcium Oxide (CaO) |
| Reactivity | Moderate, easily controlled | High, strongly exothermic |
| Byproducts | Carbon dioxide, water | Water |
| Handling | Relatively safe | Caustic, requires careful handling |
| Purity of Source | High purity readily available | Purity can vary |
Experimental Protocol: Synthesis of CaI₂ via Calcium Carbonate and Hydroiodic Acid
This protocol details the synthesis of high-purity this compound from calcium carbonate and hydroiodic acid.
Materials:
-
High-purity Calcium Carbonate (CaCO₃, ≥99.5%)
-
Hydroiodic Acid (HI, 47-57% solution, reagent grade)[11]
-
Deionized Water
-
Calcium Hydroxide (Ca(OH)₂) (for pH adjustment)
Equipment:
-
Glass reaction vessel
-
Stirring apparatus
-
Heating mantle
-
pH meter or pH indicator strips
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, add a stoichiometric amount of high-purity calcium carbonate to a glass reaction vessel equipped with a stirrer.
-
Acid Addition: Slowly add hydroiodic acid to the calcium carbonate slurry while stirring continuously. The reaction is exothermic and will produce carbon dioxide gas.[9][12] Control the rate of addition to prevent excessive foaming and temperature increase.
-
Reaction Completion and pH Adjustment: Continue the addition of HI until the effervescence of CO₂ ceases. Check the pH of the solution. If the solution is acidic, cautiously add small amounts of calcium hydroxide to neutralize the excess acid, aiming for a slightly alkaline pH to precipitate any metal impurities.
-
Filtration: Filter the resulting solution to remove any unreacted calcium carbonate and precipitated impurities.
-
Concentration and Crystallization: Gently heat the filtrate to concentrate the solution. As the solution becomes saturated, cool it slowly to induce the crystallization of this compound hydrate (CaI₂·xH₂O).
-
Isolation of Crystals: Collect the crystals by filtration and wash them with a small amount of ice-cold deionized water to remove any surface impurities.
Purification and Dehydration: Achieving Anhydrous High-Purity this compound
For many applications, the anhydrous form of this compound is required.[2] This necessitates a carefully controlled dehydration process to remove the water of crystallization without causing decomposition.
3.1. Dehydration of this compound Hydrate
Causality Behind the Method: Direct heating of this compound hydrate in the air can lead to oxidation and the release of iodine, resulting in a discolored and impure product.[4] Therefore, dehydration must be performed under vacuum or in an inert atmosphere.
Equipment:
-
Vacuum drying oven
-
Schlenk line or similar vacuum apparatus
-
Temperature controller
Procedure:
-
Sample Preparation: Place the hydrated this compound crystals in a suitable container within the vacuum oven.
-
Initial Vacuum: Gradually apply a vacuum to the oven at room temperature to remove the bulk of the water.
-
Controlled Heating: Once a stable vacuum is achieved, slowly increase the temperature. A multi-step heating profile is recommended to prevent the melting of the hydrate and potential decomposition. A final temperature of around 200°C is typically sufficient for complete dehydration.
-
Cooling and Storage: After holding at the final temperature to ensure complete water removal, cool the anhydrous this compound to room temperature under vacuum before transferring it to a dry, inert atmosphere (e.g., a glovebox) for storage.
Characterization and Quality Control
Ensuring the purity of the synthesized this compound is paramount. A combination of analytical techniques should be employed to verify its quality.
| Technique | Purpose |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | To quantify trace metal impurities.[13] |
| X-ray Diffraction (XRD) | To confirm the crystalline structure and phase purity.[14] |
| Titration | To determine the iodide content.[2] |
| Karl Fischer Titration | To measure residual water content in the anhydrous product. |
Workflow and Process Visualization
To provide a clearer understanding of the synthesis and purification process, the following diagrams illustrate the key steps and their logical connections.
Diagram 1: Synthesis of this compound Hydrate
Caption: Workflow for the synthesis of this compound hydrate.
Diagram 2: Dehydration and Characterization
Caption: Process for dehydration and purity verification.
Safety Considerations
Both hydroiodic acid and this compound require careful handling.
-
Hydroiodic Acid: is a strong, corrosive acid.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][16][17]
-
This compound: can cause skin and eye irritation.[18] Avoid inhalation of dust.
-
Neutralization Reaction: The reaction of calcium precursors with hydroiodic acid is exothermic and releases gas. Ensure the reaction is performed in an open or vented system to prevent pressure buildup.[6][8]
Conclusion
The synthesis of high-purity this compound is a multi-step process that demands careful control over reaction conditions and purification procedures. By understanding the chemical principles and adhering to the detailed protocols outlined in this guide, researchers can reliably produce this compound of a quality suitable for the most demanding scientific applications. The emphasis on purity and rigorous characterization ensures the integrity of experimental results and contributes to the advancement of research in pharmaceuticals and beyond.
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Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of Calcium Iodide in Organic Solvents
Abstract
Calcium iodide (CaI₂), a salt of significant interest in chemical synthesis, catalysis, and materials science, exhibits a complex and highly variable solubility profile in non-aqueous media.[1][2] Its effectiveness as a reagent, an electrolyte component, or a precursor is fundamentally dictated by its ability to dissolve and dissociate in the chosen organic solvent system. This guide provides a comprehensive technical overview of the solubility of this compound in a range of common organic solvents. We will explore the underlying thermodynamic principles governing the dissolution process, present collated quantitative and qualitative solubility data, and detail a rigorous, self-validating experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of CaI₂ solvation to accelerate their research and development efforts.
Introduction: The Significance of Organic Solubility
While the aqueous solubility of ionic salts is well-documented, the behavior of compounds like this compound in organic solvents is a more nuanced subject, critical for a vast array of applications. In organic synthesis, CaI₂ is used as a source of the iodide nucleophile, a mild Lewis acid, and a co-catalyst.[2] Its application in areas like electrolyte formulation for next-generation batteries and as a passivator for perovskite solar cells further underscores the need for precise solubility data in solvents ranging from polar protic alcohols to polar aprotic systems like ketones and ethers.[3]
Understanding solubility is not merely a matter of miscibility; it is about controlling concentration, reactivity, and the ionic species present in solution. A solvent that readily dissolves CaI₂ can maximize reagent availability, while one that does not may render it inert. This guide serves to bridge the gap in readily accessible, aggregated data and provide both the theoretical foundation and practical tools for scientists working with this versatile salt.
Theoretical Framework: The Energetics of Dissolution
The dissolution of an ionic salt like this compound in any solvent is a thermodynamic process governed by the balance between two primary energetic factors: the Lattice Energy of the salt and the Solvation Energy of its constituent ions.
The overall enthalpy of solution (ΔHsoln) can be represented as:
ΔHsoln = ΔHsolvation - ΔHlattice
For dissolution to be favorable, the energy released during solvation must be sufficient to overcome the strong electrostatic forces holding the Ca²⁺ and I⁻ ions together in the crystal lattice.
Lattice Energy (ΔHlattice)
This is the energy required to break apart one mole of the ionic solid into its gaseous constituent ions (Ca²⁺(g) + 2I⁻(g)). It is an endothermic process (positive value) and is dictated by the charges of the ions and the distance between them (ionic radii). This compound possesses a significant lattice energy due to the +2 charge of the calcium cation.
Solvation Energy (ΔHsolvation)
This is the energy released when the gaseous ions are surrounded and stabilized by solvent molecules. This is an exothermic process (negative value). The nature of the organic solvent is paramount here:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl (-OH) group, making them excellent hydrogen bond donors. They can effectively solvate both the Ca²⁺ cation (via the oxygen lone pairs) and the I⁻ anion (via hydrogen bonding). This strong, multi-faceted interaction leads to high solvation energies and, consequently, high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents have large dipole moments but lack an acidic proton for hydrogen bond donation. They are excellent at solvating cations like Ca²⁺ through their negatively polarized atoms (e.g., the oxygen in acetone's carbonyl group). However, their ability to solvate anions like I⁻ is weaker compared to protic solvents. Despite this, the strong cation solvation is often sufficient to drive dissolution.
-
Non-Polar Solvents (e.g., Ethers, Hydrocarbons): These solvents lack significant dipoles and cannot effectively solvate ions. The solvation energy is very low and cannot overcome the lattice energy of CaI₂, leading to insolubility or very poor solubility.[4]
The logical relationship governing solubility is visualized in the diagram below.
Caption: Factors influencing the dissolution of this compound.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and temperature. The following table summarizes available quantitative and qualitative data. It is crucial for researchers to note that CaI₂ is very hygroscopic; absorbed moisture can significantly alter its solubility in organic solvents.[4]
| Solvent Class | Solvent | Formula | Solubility (g CaI₂ / 100g Solvent) | Temperature (°C) | Reference(s) |
| Polar Protic | Methanol | CH₃OH | 116.4 | 0 | [5] |
| 126.1 | 20 | [5] | |||
| 136.8 | 40 | [5] | |||
| 148.8 | 60 | [5] | |||
| Ethanol | C₂H₅OH | Soluble | Ambient | [2][5] | |
| Propanol | C₃H₇OH | Soluble | Ambient | ||
| Polar Aprotic | Acetone | (CH₃)₂CO | 89.0 | 20 | [5] |
| 105.8 | 40 | [5] | |||
| 119.8 | 60 | [5] | |||
| Ethyl Acetate | CH₃COOC₂H₅ | Soluble | Ambient | [5] | |
| Tetrahydrofuran (THF) | C₄H₈O | Data Not Available | - | ||
| Acetonitrile | CH₃CN | Data Not Available | - | ||
| Dimethylformamide (DMF) | HCON(CH₃)₂ | Data Not Available | - | ||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data Not Available | - | ||
| Non-Polar | Diethyl Ether | (C₂H₅)₂O | Insoluble | Ambient | [4] |
Experimental Protocol: Isothermal Shake-Flask Method
To ensure accuracy and reproducibility, a standardized method for solubility determination is essential. The isothermal shake-flask equilibrium method is a robust and widely accepted technique.[3] This protocol describes a self-validating system where equilibrium is approached from both undersaturation and supersaturation.
Principle
An excess of the solid solute (CaI₂) is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined analytically.
Materials and Equipment
-
Anhydrous this compound (CaI₂), ≥99.9% purity
-
High-purity (anhydrous) organic solvents
-
Temperature-controlled orbital shaker or water bath
-
Inert atmosphere glovebox or dry box (recommended due to hygroscopicity)
-
Analytical balance (±0.0001 g)
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., ICP-OES for calcium, Titrator for iodide, or Gravimetric analysis)
Step-by-Step Methodology
The following workflow diagram illustrates the key stages of the protocol.
Sources
Introduction: The Significance of a Simple Salt
An In-depth Technical Guide to the Historical Methods of Calcium Iodide Isolation
This compound (CaI₂), an ionic compound of calcium and iodine, is a colorless, deliquescent solid highly soluble in water.[1][2] While today it finds applications in photography, as a source of iodine in animal feed, and in pharmaceuticals, its historical significance is deeply rooted in the foundational era of inorganic chemistry and elemental discovery.[3][4] The isolation of pure this compound was not merely an academic exercise; it was a critical step for chemists like Henri Moissan, who required the anhydrous salt as a precursor to isolate pure calcium metal for the first time in 1898.[1][2][5] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal historical methods used to isolate this pivotal compound, focusing on the chemical principles and experimental causality behind each technique.
Method 1: Acid-Base Neutralization with Hydroiodic Acid
The most direct and historically prevalent method for preparing this compound involves the reaction of a calcium-containing base with hydroiodic acid (HI). This approach is a classic acid-base neutralization, yielding a salt (CaI₂) and water. The choice of the calcium source—carbonate, oxide, or hydroxide—was often dictated by the availability of reagents and the desired purity of the final product.
Underlying Chemical Principles
The reaction proceeds by the combination of a calcium source with hydroiodic acid. The net ionic reaction is the formation of the CaI₂ salt.
-
With Calcium Carbonate (CaCO₃): CaCO₃(s) + 2HI(aq) → CaI₂(aq) + H₂O(l) + CO₂(g)[1][6]
-
With Calcium Oxide (CaO): CaO(s) + 2HI(aq) → CaI₂(aq) + H₂O(l)[3]
-
With Calcium Hydroxide (Ca(OH)₂): Ca(OH)₂(s) + 2HI(aq) → CaI₂(aq) + 2H₂O(l)[3]
Causality Behind Experimental Choices: Using calcium carbonate provided a simple, visual cue for reaction completion: the cessation of carbon dioxide effervescence.[7][8] This made it a reliable method for ensuring that the often more valuable hydroiodic acid was fully consumed. The use of a slight excess of calcium carbonate was a common practice to neutralize all the acid, with the unreacted solid being easily removed by filtration. Calcium oxide and hydroxide offered a more direct reaction without gas evolution, which could be preferable for cleaner preparations.
Experimental Protocol: Synthesis from Calcium Carbonate
-
Reagent Preparation: A stoichiometric quantity of hydroiodic acid solution is measured. A slight excess (approx. 5-10% molar excess) of finely powdered calcium carbonate (e.g., marble dust) is weighed.
-
Reaction: The calcium carbonate is suspended in a minimal amount of distilled water in a beaker or flask. The hydroiodic acid solution is added slowly and portion-wise with constant stirring.
-
Observation and Control: Vigorous bubbling (effervescence) of carbon dioxide gas is observed. The acid is added until the gas evolution ceases, indicating the complete neutralization of the acid. The mixture is gently heated to facilitate the reaction of the remaining acid.
-
Filtration: Once the reaction is complete, the solution is filtered to remove any unreacted calcium carbonate and other insoluble impurities.
-
Isolation: The resulting clear filtrate, an aqueous solution of this compound, is transferred to an evaporating dish. It is gently heated to evaporate the water. Upon concentration, colorless crystals of hydrated this compound will form.
-
Drying: The crystals are collected and can be partially dried between filter papers. Complete dehydration requires more stringent methods (discussed later).
Workflow Diagram: Neutralization Method
Caption: Workflow for this compound isolation via neutralization.
Method 2: Direct Synthesis from Elements
For preparing small, high-purity samples, particularly of the anhydrous form, direct combination of the elements was a viable, albeit challenging, historical method.
Underlying Chemical Principles
This method involves the direct redox reaction between calcium metal and elemental iodine. Calcium is oxidized from its 0 to +2 state, while iodine is reduced from 0 to -1.
The reaction is exothermic but requires a significant activation energy, typically initiated by heating to 200-400°C.[9]
Causality Behind Experimental Choices: This method's primary advantage is its directness, avoiding solvents and the subsequent need to remove water. However, its feasibility was historically limited by the availability of pure calcium metal.[10][11] The reaction must be performed in an inert atmosphere to prevent the highly reactive calcium metal from oxidizing in the air. The use of powdered reactants increases the surface area, facilitating a more controlled and complete reaction.[12]
Experimental Protocol: Direct Elemental Combination
-
Preparation: Finely powdered or shaved calcium metal and powdered elemental iodine are weighed in stoichiometric amounts (1:1 molar ratio).
-
Inert Atmosphere: The reactants are mixed and placed in a crucible or reaction tube made of a material capable of withstanding high temperatures. The vessel is purged with an inert gas like argon or nitrogen.
-
Initiation: The vessel is heated gently at first, then the temperature is raised to the 200-400°C range to initiate the reaction.
-
Reaction Control: The reaction can be vigorous. Once initiated, the external heat source may need to be removed or controlled to prevent overheating.
-
Isolation: After the reaction subsides and the vessel has cooled, the resulting white solid is anhydrous this compound.
Reaction Diagram: Direct Synthesis
Caption: Direct redox reaction pathway for CaI₂ synthesis.
Method 3: Indirect Synthesis via Metathesis
Resourceful chemists of the past often devised multi-step syntheses to circumvent the need for expensive or hazardous reagents like hydroiodic acid. A notable example is the preparation of this compound from iron, iodine, and a calcium base.
Underlying Chemical Principles
This process involves two main stages:
-
Formation of a Soluble Iodide: First, a soluble iodide salt, iron(II) iodide (FeI₂), is prepared by reacting iron filings with iodine in water. Fe(s) + I₂(aq) → FeI₂(aq)
-
Metathesis and Precipitation: The aqueous iron(II) iodide is then treated with a slurry of calcium hydroxide. A double displacement (metathesis) reaction occurs. Iron(II) hydroxide is insoluble in water and precipitates out, leaving the desired this compound in solution. FeI₂(aq) + Ca(OH)₂(aq) → CaI₂(aq) + Fe(OH)₂(s)↓[12]
Causality Behind Experimental Choices: This elegant method leverages differences in solubility to drive the reaction to completion. Iron filings and lime (calcium hydroxide) were historically inexpensive and readily available. The formation of the distinct bluish-green precipitate of iron(II) hydroxide provided a clear visual endpoint for the reaction.[12] The final product is an aqueous solution of CaI₂, which can then be isolated by filtration and evaporation.
Experimental Protocol: The Iron Iodide Pathway
-
Prepare Iron(II) Iodide: Mix an excess of iron filings with elemental iodine in a flask containing water. Gently heat and stir the mixture. The initial red-brown color of the iodine will fade as it reacts to form a light brown or greenish solution of FeI₂.
-
Precipitation: In a separate vessel, prepare a slurry of calcium hydroxide in water. Slowly add this slurry to the warm iron(II) iodide solution with constant stirring.
-
Observation: A gelatinous, bluish-green precipitate of iron(II) hydroxide will form immediately. Continue adding the calcium hydroxide slurry until no further precipitation is observed.
-
Separation: Filter the mixture to remove the solid iron(II) hydroxide precipitate.
-
Isolation: The clear filtrate is a solution of this compound. Isolate the hydrated salt by evaporating the water as described in Method 1.
Workflow Diagram: Metathesis Method
Caption: Two-step metathesis pathway for CaI₂ isolation.
The Challenge of Anhydrous this compound
For many historical applications, particularly the electrolytic isolation of calcium metal by researchers like Henri Moissan, the presence of water was detrimental.[13] Since this compound is deliquescent and readily forms hydrates, obtaining the anhydrous salt was a critical final step.
Historical Technique: The hydrated salt was carefully heated. However, simple heating in air is often ineffective, as it can lead to decomposition and the formation of calcium oxide, liberating iodine vapor.[1] A more controlled historical method involved heating the hydrated CaI₂ in a stream of dry, inert gas. To further suppress decomposition, chemists would often heat the salt in a stream of dry hydrogen iodide (HI) gas. The HI atmosphere shifts the equilibrium away from the formation of oxides, allowing for the removal of water while preserving the iodide.
Comparative Summary of Historical Methods
| Feature | Neutralization Method | Direct Synthesis | Metathesis Method |
| Primary Reagents | CaCO₃/CaO/Ca(OH)₂, HI | Ca metal, I₂ | Fe, I₂, Ca(OH)₂ |
| Key Principle | Acid-Base Reaction | Redox Reaction | Precipitation/Metathesis |
| Major Advantage | Straightforward, reliable | Produces anhydrous product directly | Avoids use of hydroiodic acid |
| Major Challenge | Handling corrosive HI | High temperatures, requires pure Ca metal | Multi-step, produces waste precipitate |
| Typical Product | Hydrated CaI₂ | Anhydrous CaI₂ | Hydrated CaI₂ |
Conclusion
The historical methods for isolating this compound showcase the evolution of chemical synthesis, driven by the availability of reagents and the specific requirements of the final product. From the straightforward, if hazardous, neutralization reactions using hydroiodic acid to the more resourceful metathesis pathways, these techniques laid the groundwork for the study of alkaline-earth metals and their compounds. The challenges overcome, particularly in the preparation of the anhydrous salt, underscore the experimental rigor and ingenuity required by pioneering chemists. These foundational methods not only provided a critical reagent for the landmark isolation of pure calcium but also contributed to the broader understanding of reaction principles that remain central to chemical science today.
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A Guide to the Thermodynamic Landscape of Calcium Iodide Formation
This technical guide provides an in-depth exploration of the thermodynamic principles governing the formation of calcium iodide (CaI₂). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data. It delves into the experimental and theoretical foundations that provide these values, offering a comprehensive understanding of the compound's energetic stability and reactivity.
Introduction: The Significance of this compound (CaI₂)
This compound (CaI₂) is an ionic compound that appears as a white crystalline solid.[1] It finds applications in diverse fields, including organic synthesis, animal nutrition, and photography.[1] The stability, reactivity, and ultimate utility of CaI₂ in any application are fundamentally dictated by its thermodynamic properties. A thorough understanding of the energy changes associated with its formation is paramount for process optimization, stability assessments, and the rational design of new materials and chemical reactions.
The formation of this compound from its constituent elements in their standard states is an exothermic process, represented by the following reaction:
Ca(s) + I₂(s) → CaI₂(s) [2][3]
This guide will dissect the key thermodynamic parameters that define this reaction: the standard enthalpy of formation (ΔH°f), the standard molar entropy (S°), and the Gibbs free energy of formation (ΔG°f).
Core Thermodynamic Parameters of CaI₂ Formation
The thermodynamic profile of a compound's formation provides a quantitative measure of its stability relative to its constituent elements. These values are determined under standard conditions (298.15 K and 1 bar).
Standard Enthalpy of Formation (ΔH°f)
The standard enthalpy of formation is the heat change that occurs when one mole of a compound is formed from its elements in their standard states. For solid this compound, this value is negative, indicating that the formation reaction is exothermic and releases a significant amount of energy. The accepted value for the standard enthalpy of formation of solid CaI₂ is -536.81 kJ/mol .[4] This strong exothermic nature points to a highly stable ionic lattice.
Standard Molar Entropy (S°)
Standard molar entropy is a measure of the disorder or randomness of a substance. For solid this compound, the standard molar entropy is 145.29 J/(mol·K) .[4] This value reflects the ordered, crystalline structure of the ionic solid.
Standard Gibbs Free Energy of Formation (ΔG°f)
The standard Gibbs free energy of formation is the ultimate arbiter of reaction spontaneity under standard conditions. It integrates both enthalpy and entropy changes via the fundamental thermodynamic equation:
A negative ΔG°f indicates that the formation of the compound from its elements is a spontaneous process. Using the standard enthalpy and entropy values from authoritative sources like the NIST-JANAF Thermochemical Tables[4], the standard Gibbs free energy of formation can be calculated. It is reported to be approximately -529.7 kJ/mol .[7] This large negative value confirms that the formation of this compound is thermodynamically highly favorable.
Summary of Thermodynamic Data
The core thermodynamic parameters for the formation of solid this compound at 298.15 K are summarized below for clarity and easy reference.
| Thermodynamic Parameter | Symbol | Value | Units | Source |
| Standard Enthalpy of Formation | ΔH°f | -536.81 | kJ/mol | NIST[4] |
| Standard Molar Entropy | S° | 145.29 | J/(mol·K) | NIST[4] |
| Standard Gibbs Free Energy of Formation | ΔG°f | -529.7 | kJ/mol | Chemspider[7] |
Experimental Determination of Enthalpy of Formation
The direct measurement of the heat released during the reaction of solid calcium with solid iodine is experimentally challenging. Therefore, the enthalpy of formation is typically determined indirectly using solution calorimetry, a powerful technique that relies on Hess's Law.[8][9]
The Logic of Calorimetry
Calorimetry is the science of measuring heat flow in a chemical or physical process.[10] For determining the enthalpy of formation of a stable ionic solid like CaI₂, high-temperature solution calorimetry is a preferred method.[8] The process involves measuring the heat changes of a series of reactions that can be algebraically combined to yield the enthalpy of the target formation reaction.
The workflow is designed as a self-validating system. The calorimeter's heat capacity must first be precisely determined through electrical calibration or by running a reaction with a well-known enthalpy change, such as the dissolution of a standard substance.[10][11]
Protocol: High-Temperature Solution Calorimetry
The following is a generalized protocol for determining the enthalpy of formation of CaI₂.
-
Calorimeter Calibration:
-
A known mass of a standard substance (e.g., KCl) is dropped into the solvent at a high temperature (e.g., 700°C).
-
The resulting temperature change is meticulously recorded to calculate the heat capacity of the calorimeter system.[10] This step is repeated multiple times to ensure precision.
-
-
Measurement of Reactant Enthalpies:
-
A precisely weighed pellet of pure calcium metal is dropped from room temperature into the calorimeter solvent. The heat effect measured corresponds to the enthalpy of heating the calcium plus its enthalpy of solution.
-
This step is repeated for solid iodine.
-
-
Measurement of Product Enthalpy:
-
A precisely weighed pellet of pre-synthesized, pure CaI₂ is dropped from room temperature into the same solvent under identical conditions. The measured heat effect corresponds to the enthalpy of heating the CaI₂ plus its enthalpy of solution.
-
-
Data Analysis and Calculation:
Interrelation of Thermodynamic Properties
The core thermodynamic values are not independent but are linked through the Gibbs free energy equation. This relationship is fundamental to predicting how temperature affects the spontaneity of a reaction.
For the formation of CaI₂(s), both ΔH° and ΔS° (for the system) are negative.
-
The ΔH° term is negative and strongly favors the reaction.
-
The -TΔS° term is positive , as the formation of an ordered solid from its elements decreases entropy, thus opposing the reaction.
Because the enthalpic term (ΔH°) is overwhelmingly large and negative, the reaction is spontaneous at room temperature. The reaction would only cease to be spontaneous at extremely high temperatures where the unfavorable entropy term could eventually outweigh the favorable enthalpy term.
Conclusion
The thermodynamic data for the formation of this compound (CaI₂) reveal a highly stable ionic compound whose formation is both energetically favorable and spontaneous under standard conditions. The standard enthalpy of formation of -536.81 kJ/mol highlights the significant energy release upon the formation of its crystal lattice. This stability is a key factor in its applications. The methodologies described, particularly high-temperature calorimetry, represent the rigorous experimental foundation required to establish such critical thermodynamic values, ensuring the accuracy and reliability demanded by the scientific community.
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A Senior Application Scientist's Guide to the Quantum Mechanical Calculation of Calcium Iodide (CaI₂)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium Iodide (CaI₂), an ionic compound of calcium and iodine, finds applications ranging from photography to medicine as a source of iodine.[1][2] A thorough understanding of its electronic structure, spectroscopic properties, and reactivity is paramount for its application and for the rational design of novel materials and therapeutics. This guide provides an in-depth technical overview of the quantum mechanical methodologies required to accurately model CaI₂. We will navigate the theoretical landscape, from the foundational principles of Density Functional Theory (DFT) to the critical nuances of relativistic effects, and present a validated, step-by-step protocol for performing and analyzing these complex calculations. This document is structured to serve as a practical handbook, blending theoretical rigor with field-proven insights to empower researchers in their computational investigations.
The Imperative for a Quantum Mechanical Approach
While classical models can describe the basic ionic bonding in CaI₂, they fall short of capturing the subtle yet critical quantum effects that govern its molecular geometry, vibrational dynamics, and electronic transitions.[3] Quantum mechanical calculations are indispensable for:
-
Predicting Accurate Geometries: The heavier alkaline earth dihalides often exhibit bent structures, a phenomenon that challenges simple electrostatic models and requires a quantum mechanical description to resolve.[4][5]
-
Simulating Spectroscopic Data: Understanding the vibrational (IR/Raman) and electronic (UV-Vis) spectra of CaI₂ is crucial for its characterization. These spectra are a direct consequence of its quantum mechanical energy levels.
-
Investigating Reaction Mechanisms: For applications in catalysis or drug development, understanding how CaI₂ interacts with other molecules at an electronic level is key to predicting reaction pathways and energetics.
This guide focuses on providing the foundational knowledge and practical steps to leverage computational chemistry for these purposes.
Theoretical Foundations: A Guided Tour
The bedrock of our investigation is the time-independent Schrödinger equation, which provides a complete description of the electronic structure. However, its exact solution is intractable for all but the simplest systems. We therefore rely on a hierarchy of well-established approximation methods.
Density Functional Theory (DFT): The Workhorse
DFT has become the most widely used method in quantum chemistry due to its excellent balance of accuracy and computational cost. It recasts the problem from solving for the complex many-electron wavefunction to solving for the much simpler electron density.
The choice of the exchange-correlation (XC) functional is the most critical decision in a DFT calculation. For a system like CaI₂, a sensible approach involves starting with a Generalized Gradient Approximation (GGA) functional like PBE and benchmarking against a hybrid functional, such as PBE0, which incorporates a fraction of exact Hartree-Fock exchange. As demonstrated in studies on CaI₂, the choice of functional significantly impacts calculated properties like the vertical ionization potential.[6]
The Critical Role of Relativistic Effects
The iodine atom, with its high nuclear charge (Z=53), introduces a significant computational challenge: relativistic effects. Its core electrons travel at speeds approaching the speed of light, leading to a relativistic contraction of inner orbitals and an expansion of outer ones.[7] For iodine-containing molecules, these effects are not negligible and must be included for accurate results.[8][9]
Two primary relativistic effects must be considered:
-
Scalar Relativistic Effects: These account for the change in the mass of the electron with its velocity. They primarily affect core orbitals but have an indirect influence on valence properties.
-
Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum. SOC is particularly pronounced for heavy elements and is responsible for the splitting of electronic states and can influence molecular geometry and reactivity.[7][10]
Modern quantum chemistry software often incorporates these effects through the use of Effective Core Potentials (ECPs) or pseudopotentials , which replace the core electrons with an effective potential that includes relativistic corrections, simplifying the calculation while retaining accuracy.[6][11]
A Validated Protocol for CaI₂ Calculations
This section provides a step-by-step methodology for performing a geometry optimization and subsequent vibrational frequency analysis of the CaI₂ molecule. This workflow is fundamental for any further investigation.
Experimental Protocol: Geometry Optimization and Vibrational Analysis
Objective: To find the lowest energy structure of CaI₂ and confirm it is a true minimum on the potential energy surface.
Step 1: Initial Structure Definition
-
Define the initial molecular geometry. Based on experimental and theoretical studies of related alkaline earth dihalides, a bent initial structure is a more chemically intuitive starting point than a linear one.[5] A reasonable starting point is a Ca-I bond length of ~2.9 Å and an I-Ca-I bond angle of ~140°.
Step 2: Input File Preparation
-
Charge and Multiplicity: Specify a charge of 0 and a spin multiplicity of 1 (singlet ground state).[5]
-
Methodology Selection:
-
Functional: Choose a hybrid functional like PBE0 for a good balance of accuracy and cost.
-
Basis Set: Employ a large, flexible basis set for all atoms. For Ca, a set like def2-TZVP is appropriate. For Iodine, a relativistic ECP should be used in conjunction with its associated basis set (e.g., def2-TZVP-ECP) to account for relativistic effects.
-
Keywords: Use keywords for Geometry Optimization followed by Frequency Analysis. Ensure tight optimization convergence criteria are requested.
-
Step 3: Execution of the Calculation
-
Submit the input file to a quantum chemistry software package (e.g., ORCA, Gaussian, Q-Chem).
Step 4: Analysis of Geometry Optimization Output
-
Convergence Confirmation: Verify that the calculation terminated normally and that all four convergence criteria (maximum force, RMS force, maximum displacement, RMS displacement) have been met.
-
Final Geometry: Extract the final optimized Cartesian coordinates. Measure the final bond lengths and the I-Ca-I bond angle.
Step 5: Analysis of Vibrational Frequency Output
-
Imaginary Frequencies: The primary diagnostic tool is the list of vibrational frequencies. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, the structure is a saddle point (a transition state), not a minimum, and the optimization must be revisited.
-
Vibrational Modes: Analyze the character of the real vibrational modes (symmetric stretch, asymmetric stretch, bending). These frequencies can be directly compared with experimental IR or Raman data.
Data Interpretation and Advanced Properties
With a validated ground-state structure, more advanced properties can be reliably calculated.
Electronic Structure and Ionization Potential
The calculation provides energies and compositions of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a first approximation of the molecule's reactivity and electronic excitation energy.
The vertical ionization potential (VIP) can be calculated and compared directly with experimental values. As shown in the table below, both the inclusion of relativistic effects and the choice of a more sophisticated functional are critical for achieving quantitative agreement with experiment.
Table 1: Calculated Vertical Ionization Potentials (VIP) of CaI₂
| Software | XC Functional | Core Electrons Treatment | Self-Energy Method | VIP (eV) | Reference |
| WEST | PBE | PSP-SR (Scalar Relativistic) | FF-CD | 9.09 | [6] |
| WEST | PBE | PSP-FR (Fully Relativistic) | FF-CD | 8.79 | [6] |
| WEST | PBE0 | PSP-SR (Scalar Relativistic) | FF-CD | 9.48 | [6] |
| WEST | PBE0 | PSP-FR (Fully Relativistic) | FF-CD | 9.18 | [6] |
| Experiment | - | - | - | 9.39 | [6] |
PSP-SR: Pseudopotentials with scalar relativistic effects; PSP-FR: Pseudopotentials with fully relativistic effects.
This data clearly illustrates the trustworthiness pillar: the best agreement with the experimental value of 9.39 eV is achieved with the PBE0 functional and fully relativistic pseudopotentials (9.18 eV), demonstrating the necessity of including both higher-level electron correlation and comprehensive relativistic effects.[6]
Excited State Calculations
To understand the photochemical properties of CaI₂, one must investigate its electronically excited states. Time-Dependent DFT (TD-DFT) is a common method for this purpose.[12] These calculations can predict the energies of electronic transitions, which correspond to peaks in a UV-Vis absorption spectrum. Such calculations are vital for understanding processes like photodissociation or fluorescence.[13][14]
Conclusion and Outlook
This guide has outlined the essential theoretical considerations and a practical, validated workflow for the quantum mechanical calculation of this compound. We have demonstrated that an accurate description of CaI₂ is not trivial, demanding careful selection of DFT functionals and, most critically, the inclusion of relativistic effects to account for the heavy iodine atoms. By following the protocols and diagnostic checks presented, researchers can confidently compute the geometric, electronic, and spectroscopic properties of CaI₂. These computational insights are invaluable for interpreting experimental data and guiding the design of new technologies, from advanced photographic materials to targeted radiopharmaceuticals.
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Visscher, L., Visser, O., Aerts, P. J. C., Merenga, H., & van der Lugt, W. T. A. M. (1997). Relativistic and correlated calculations on the ground, excited, and ionized states of iodine. The Journal of Chemical Physics. [Link]
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Kaltsoyannis, N., & Plane, J. M. C. (2001). Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere. Physical Chemistry Chemical Physics. [Link]
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Rusakov, Y. Y., & Rusakova, I. L. (2025). Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations. ResearchGate. [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Spectroscopic Analysis of Calcium Iodide Bonding
Foreword: Beyond Simple Models – Unveiling the Nuances of Bonding in this compound
To the dedicated researcher, scientist, or drug development professional, the chemical bond is the fundamental unit of molecular design and interaction. While textbook models provide a necessary foundation, true innovation demands a deeper, quantitative understanding of a molecule's electronic and structural reality. This compound (CaI₂), often presented as a archetypal ionic compound, serves as an excellent case study for the power of modern spectroscopy to move beyond simplistic representations and probe the subtle interplay of ionic and covalent forces that dictate its properties.
This guide eschews a rigid, templated approach. Instead, it is structured to build a holistic understanding from the ground up. We begin with the theoretical underpinnings of the Ca-I bond, then systematically explore how different spectroscopic methodologies—vibrational, electronic, photoelectron, and rotational—can be leveraged to dissect, quantify, and validate its characteristics. The causality behind experimental choices is emphasized throughout, providing not just protocols, but the strategic reasoning essential for robust scientific inquiry. This document is designed to be a self-validating system, where the convergence of data from multiple techniques provides a powerful, multi-faceted confirmation of the bonding model.
Theoretical Framework: The Duality of the Calcium-Iodide Bond
The interaction between calcium, an alkaline earth metal, and iodine, a halogen, is primarily ionic. The significant difference in electronegativity between calcium (1.00) and iodine (2.66) drives the transfer of calcium's two 4s valence electrons to two iodine atoms, each of which has a valence shell configuration of 5s²5p⁵.[1] This transfer results in the formation of a stable Ca²⁺ cation and two I⁻ anions, held together by electrostatic attraction, as depicted in the classical Lewis structure model.[2][3]
CaI₂ is an ionic compound where electrons are transferred.[4] For calcium to become the Ca²⁺ ion, the atom must lose two electrons.[4] For each iodine atom to become an I⁻ ion, it must gain one electron.[4] The transfer of two valence electrons from the calcium atom, one to each iodine atom, forms the ionic bond.[4]
However, no bond is purely ionic. The smaller the difference in electronegativity between two elements, the greater the covalent character of the bond.[1][5] Among the calcium halides (CaF₂, CaCl₂, CaBr₂, CaI₂), the Ca-I bond has the smallest electronegativity difference (1.66), and therefore the highest degree of covalent character.[1] This signifies a partial sharing of electron density between the calcium and iodine ions, a nuance that can be explored and quantified through spectroscopic methods. A more advanced molecular orbital perspective considers the interaction between the vacant 4s orbital of calcium and the filled 5p orbitals of iodine.[6]
Caption: Logical flow from a pure ionic model to a more nuanced view of CaI₂ bonding.
Vibrational Spectroscopy: Probing Bond Strength and Molecular Motion
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, directly measures the energy required to excite the vibrational modes of a molecule. These vibrational frequencies are determined by the masses of the constituent atoms and, most importantly, the force constant of the bonds connecting them. A stronger bond will have a higher force constant and vibrate at a higher frequency.
For gas-phase CaI₂, a linear triatomic molecule, three fundamental vibrational modes are expected:
-
Symmetric Stretch (ν₁): The two Ca-I bonds stretch and compress in phase. This motion does not change the molecule's dipole moment, so it is IR inactive . However, it does change the polarizability, making it Raman active .
-
Asymmetric Stretch (ν₂): One Ca-I bond stretches while the other compresses. This causes a change in the dipole moment, making it IR active .
-
Bending (ν₃): The molecule bends, decreasing the I-Ca-I angle. This motion is degenerate (can occur in two perpendicular planes) and is IR active .
By measuring the frequencies of these modes, one can calculate the force constants for the Ca-I bond stretching and bending, providing a direct quantitative measure of bond stiffness and strength.
Caption: Experimental workflow for a gas-phase LIF study of CaI₂.
Experimental Protocol: Gas-Phase LIF of CaI₂
This protocol describes a method to generate and analyze gas-phase CaI₂ molecules.
-
Generation of Gas-Phase CaI₂:
-
A solid CaI₂ target is placed in a vacuum chamber.
-
A high-power pulsed laser (e.g., Nd:YAG) is focused onto the target, ablating a small amount of material and creating a plasma plume containing CaI₂ molecules. [7]2. Jet Cooling:
-
An inert carrier gas (e.g., Argon) is pulsed over the ablation plume.
-
The resulting gas mixture expands through a small nozzle into the high-vacuum chamber. This supersonic expansion rapidly cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.
-
-
Excitation and Detection:
-
The jet-cooled CaI₂ molecules are intersected by a tunable pulsed dye laser beam.
-
The laser wavelength is scanned across the expected absorption range.
-
When the laser is resonant with an electronic transition, the molecules are excited.
-
The resulting fluorescence, emitted perpendicular to both the molecular and laser beams, is collected by lenses and focused onto a photomultiplier tube (PMT).
-
-
Spectrum Generation:
-
The signal from the PMT is recorded as a function of the excitation laser wavelength, generating the LIF spectrum.
-
Analysis of the vibronic peak positions and intensities yields information on the excited state's potential energy surface.
-
Photoelectron Spectroscopy (PES): A Direct Measure of Electron Energies
Photoelectron Spectroscopy (PES) is a powerful surface-sensitive technique based on the photoelectric effect. [8]The sample is irradiated with high-energy photons (X-rays for XPS, UV for UPS), causing the ejection of electrons. [9]By measuring the kinetic energy of these ejected photoelectrons, one can determine their binding energy, which corresponds directly to the energy of the orbital from which they originated. [10]
-
X-ray Photoelectron Spectroscopy (XPS): Uses X-rays to probe high-binding-energy core electrons. The binding energies of core electrons are characteristic of a specific element and its chemical state (oxidation state). For CaI₂, XPS can confirm the presence of Ca²⁺ and I⁻ by comparing the measured binding energies to known standards. [11]* Ultraviolet Photoelectron Spectroscopy (UPS): Uses UV photons to probe the lower-binding-energy valence electrons. The UPS spectrum of CaI₂ would reveal the structure of the valence band, which is primarily composed of the filled 5p orbitals of the iodide anions, providing direct experimental data on the electronic states involved in bonding.
Experimental Protocol: XPS Analysis of CaI₂
-
Sample Preparation:
-
A small amount of anhydrous CaI₂ powder is pressed onto a sample holder made of a conductive material (e.g., indium foil or carbon tape).
-
The sample is loaded into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
-
Instrument Setup:
-
The chamber is evacuated to UHV pressures (<10⁻⁹ torr) to prevent contamination and scattering of photoelectrons.
-
A monochromatic X-ray source (commonly Al Kα or Mg Kα) is directed at the sample.
-
-
Data Acquisition:
-
A wide "survey" scan is first performed to identify all elements present on the surface.
-
High-resolution scans are then acquired for the specific core levels of interest (e.g., Ca 2p, I 3d).
-
An electron flood gun may be used to counteract surface charging effects common with insulating materials like salts.
-
-
Data Analysis:
-
The binding energy scale is calibrated using a known reference, such as the C 1s peak from adventitious carbon (typically set to 284.8 eV).
-
The high-resolution spectra are fitted with appropriate peak shapes (e.g., Gaussian-Lorentzian) to determine the precise binding energies and relative atomic concentrations.
-
The Ca 2p peak will show spin-orbit splitting into 2p₃/₂ and 2p₁/₂ components. The I 3d peak will similarly split into 3d₅/₂ and 3d₃/₂ components.
-
Expected XPS Data for CaI₂
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Calcium | Ca 2p₃/₂ | ~346-348 | Confirms presence and oxidation state of Ca²⁺ |
| Iodine | I 3d₅/₂ | ~619-621 | Confirms presence and oxidation state of I⁻ |
| Carbon | C 1s | 284.8 (Reference) | Adventitious carbon for charge correction |
| Oxygen | O 1s | ~531-533 | Indicates potential surface oxidation/hydration |
Note: Expected binding energies are approximate and can vary slightly based on the specific chemical environment and instrument calibration.
Rotational Spectroscopy: The Ultimate Tool for Molecular Geometry
Rotational (or microwave) spectroscopy measures the absorption of energy corresponding to transitions between quantized rotational states of a molecule in the gas phase. [12]Because the rotational energy levels are determined by the molecule's moments of inertia, this technique provides exceptionally precise data on molecular geometry, including bond lengths and angles. [13] For a linear molecule like CaI₂, the moment of inertia (I) is directly related to the reduced mass (μ) and the Ca-I bond length (r). The rotational spectrum consists of a series of nearly equally spaced lines, where the spacing is related to the rotational constant (B), which is inversely proportional to the moment of inertia. [14]Therefore, by measuring the spacing between lines in the microwave spectrum, one can calculate B, then I, and finally the Ca-I bond length with very high precision.
A key selection rule for pure rotational spectroscopy is that the molecule must possess a permanent electric dipole moment. [14]While the equilibrium structure of CaI₂ is linear and symmetric (nonpolar), rotational transitions can still be observed as part of a rotation-vibration spectrum, where the excitation of a vibrational mode like the asymmetric stretch induces a transient dipole moment. [12]
Caption: Data analysis workflow in rotational spectroscopy to determine bond length.
Synthesis of Findings and Conclusion
The true analytical power for characterizing a chemical bond lies not in a single technique, but in the convergence of evidence from multiple, orthogonal spectroscopic methods. Each method probes the CaI₂ molecule from a different perspective, and their collective findings provide a robust, self-validating picture of its bonding.
| Spectroscopic Technique | Key Parameter Measured | Insight into Ca-I Bond |
| Raman/Infrared | Vibrational Frequencies (cm⁻¹) | Bond strength and stiffness (force constants). |
| Laser-Induced Fluorescence | Vibronic Transitions (nm) | Energies of excited electronic states; potential energy surfaces. |
| Photoelectron (XPS/UPS) | Electron Binding Energies (eV) | Elemental composition, oxidation states (Ca²⁺, I⁻), valence orbital energies. |
| Rotational (Microwave) | Rotational Constant (GHz) | Precise internuclear distance (bond length). |
By integrating the data from these analyses, we move beyond the simple "ionic" label for this compound. Vibrational spectroscopy quantifies the strength of the electrostatic "spring" holding the ions together. Electronic and photoelectron spectroscopies map the energy landscape of the electrons that constitute the bond, revealing the charge distribution and confirming the degree of electron transfer. Finally, rotational spectroscopy provides the ultimate structural benchmark: a precise, experimentally determined measure of the distance separating the atomic nuclei.
This multi-spectroscopic approach provides a comprehensive and experimentally grounded understanding of the bonding in this compound, showcasing a methodology applicable to a wide range of materials critical to research and development.
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Methodological & Application
Harnessing the Potential of an Earth-Abundant Metal Halide
An in-depth guide to the applications of calcium iodide as a catalyst in organic synthesis has been created for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing the scientific integrity and practical insights necessary for advanced chemical research.
This compound (CaI₂), a simple and cost-effective alkaline earth metal halide, is emerging as a powerful and versatile catalyst in modern organic synthesis.[1] Its utility stems from the Lewis acidic nature of the calcium center and the nucleophilic character of the iodide anion, which can act synergistically to promote a variety of important chemical transformations. This guide explores the catalytic applications of this compound, moving beyond its traditional role as a simple salt or reagent to its function as a key component in sophisticated catalytic systems.[2]
Core Principles of this compound Catalysis
The catalytic activity of this compound is primarily attributed to two key features:
-
Lewis Acidity: The calcium(II) ion (Ca²⁺) can coordinate to Lewis basic sites in organic substrates, such as carbonyl oxygen or epoxide oxygen atoms. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.
-
Nucleophilic Iodide: The iodide ion (I⁻) is a soft and effective nucleophile that can participate directly in the reaction mechanism, for instance, by opening an epoxide ring, or act as a component of the catalyst's second coordination sphere, influencing its reactivity and selectivity.
These properties allow for the development of catalytic systems that are not only efficient but also environmentally benign, given calcium's high natural abundance and low toxicity.[1]
Application I: Cycloaddition of Carbon Dioxide to Epoxides
One of the most well-documented catalytic applications of this compound is in the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂). This reaction is of significant interest as it represents a method for CO₂ fixation into valuable chemical products.
Mechanism and Rationale
The CaI₂-catalyzed cycloaddition of CO₂ to epoxides is believed to proceed through a cooperative mechanism. The Lewis acidic Ca²⁺ center activates the epoxide by coordinating to its oxygen atom, which facilitates the nucleophilic attack by the iodide ion to open the ring. The resulting iodo-alkoxide intermediate then reacts with CO₂ to form a carbonate, which subsequently undergoes intramolecular cyclization to yield the cyclic carbonate and regenerate the CaI₂ catalyst. The presence of a co-catalyst, such as an amine or a phosphine, can further enhance the reaction rate by acting as a nucleophile or by activating the CO₂ molecule.
A proposed catalytic cycle for the CaI₂/Et₃N system is depicted below:
Sources
Application Notes and Protocols: The Use of Calcium Iodide in Pharmaceutical Synthesis
Introduction: Re-evaluating Calcium Iodide in Modern Synthetic Chemistry
This compound (CaI₂), a simple inorganic salt, is often relegated to traditional roles in medicine and photography.[1] However, for the discerning researcher in pharmaceutical synthesis, CaI₂ presents an intriguing profile as an inexpensive, low-toxicity, and versatile reagent. Its utility stems from the interplay of its constituent ions: the calcium cation (Ca²⁺) acting as a mild Lewis acid and the iodide anion (I⁻) serving as a soft nucleophile and a good leaving group.[2][3] This duality allows for its application in both catalytic and stoichiometric roles, offering a greener and more cost-effective alternative to many heavy metal or complex organic reagents.[4]
This guide provides an in-depth exploration of this compound's applications in pharmaceutical synthesis, moving beyond its established uses to detail specific protocols and mechanistic insights relevant to drug development professionals. We will delve into its function as a protective agent in peptide synthesis and explore its potential as a Lewis acid catalyst for the construction of vital heterocyclic scaffolds.
Physicochemical Properties of this compound
A thorough understanding of a reagent's properties is paramount to its successful application in a synthetic protocol. The following table summarizes the key physicochemical properties of anhydrous this compound.
| Property | Value | Reference(s) |
| Chemical Formula | CaI₂ | [1] |
| Molar Mass | 293.887 g/mol | [1] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 779 °C | [1] |
| Boiling Point | 1100 °C | [1] |
| Solubility | Highly soluble in water, soluble in acetone and alcohols. | [1] |
| Hygroscopicity | Deliquescent; readily absorbs moisture from the air. | [3] |
Note: this compound can slowly react with oxygen and carbon dioxide in the air, which can liberate elemental iodine, giving impure samples a faint yellow color.[1] It is crucial to store this compound in a tightly sealed container in a cool, dry place.
Application 1: A Protective Agent in Fmoc-Based Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal deprotection schemes.[5] A common challenge arises when modifying amino acids that have their C-terminus protected as an ester (e.g., a methyl ester). Standard saponification conditions (using strong bases like NaOH or LiOH) to cleave the ester are often incompatible with the base-sensitive Fmoc group, leading to its premature removal.[4]
Recent studies have demonstrated an elegant solution to this problem by employing this compound as a protective agent, or more accurately, a modulator of basicity, during the ester hydrolysis.[4] This allows for the selective cleavage of the ester group while preserving the integrity of the Fmoc group.
Mechanism of Action: The Role of the Calcium Cation
The success of this protocol hinges on the Lewis acidic nature of the Ca²⁺ ion. The calcium ion is believed to coordinate with the negatively charged oxygen of the hydroxide nucleophile and potentially the carbonyl oxygen of the Fmoc group. This coordination effectively reduces the nucleophilicity and basicity of the hydroxide, rendering it potent enough to hydrolyze the less hindered methyl ester but not sufficiently basic to cleave the more sterically demanding Fmoc group. This selective reactivity is a prime example of how the properties of a simple salt can be leveraged for fine chemical control.
Below is a diagram illustrating the proposed workflow for this selective hydrolysis.
Caption: Workflow for the selective hydrolysis of Fmoc-protected amino esters.
Experimental Protocol: Selective Hydrolysis of Fmoc-Lys(Boc)-OMe
This protocol provides a method for the selective hydrolysis of the methyl ester of Fmoc-Lys(Boc)-OMe, a commonly used building block in the synthesis of modified peptides.[4]
Materials:
-
Fmoc-Lys(Boc)-OMe
-
This compound (CaI₂)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add Fmoc-Lys(Boc)-OMe (1 equivalent) and dissolve it in ethyl acetate (approximately 0.1 M concentration).
-
Addition of Reagents: Add this compound (2 equivalents) to the solution and stir until it is fully dissolved. Subsequently, add a 1 M aqueous solution of sodium hydroxide (2 equivalents).
-
Reaction Monitoring: Allow the biphasic mixture to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add deionized water to dissolve any precipitated salts.
-
Acidification: Carefully acidify the aqueous layer to a pH of approximately 2-3 using a 1 M HCl solution. This protonates the carboxylate to form the carboxylic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude Fmoc-Lys(Boc)-OH.
-
Purification (if necessary): The crude product can be purified by column chromatography or recrystallization to obtain the final product in high purity.
Self-Validation: The success of the protocol can be validated by ¹H NMR and ¹³C NMR spectroscopy to confirm the disappearance of the methyl ester signal and the presence of the carboxylic acid proton. The integrity of the Fmoc and Boc protecting groups should also be confirmed by the presence of their characteristic signals.
Application 2: A Potential Lewis Acid Catalyst for Heterocycle Synthesis
Many active pharmaceutical ingredients (APIs) are built upon heterocyclic scaffolds. Quinoxalines and pyridopyrazines, for instance, are present in a variety of drugs.[6][7] The synthesis of these structures often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. While this reaction can proceed uncatalyzed, the use of a Lewis acid catalyst can significantly improve reaction rates and yields.[8]
While direct protocols for using this compound in this context are not yet widely published, extensive research on calcium iodate (Ca(IO₃)₂) has demonstrated the potent catalytic activity of the Ca²⁺ ion in these transformations.[6][8] The authors of these studies attribute the increased yield and shorter reaction times to the Lewis acidity of the calcium ion, which activates the carbonyl group towards nucleophilic attack.[6] Given that the catalytic activity is derived from the calcium cation, it is highly probable that this compound can serve as an effective, and perhaps even more soluble, alternative to calcium iodate in these reactions.
Proposed Mechanism of Catalysis
The proposed catalytic cycle, based on the mechanism for calcium iodate, is as follows:
-
Carbonyl Activation: The Lewis acidic Ca²⁺ ion coordinates to one of the carbonyl oxygens of the 1,2-dicarbonyl compound, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A nitrogen atom from the 1,2-diamine attacks the activated carbonyl carbon.
-
Condensation and Cyclization: A series of proton transfers and eliminations of water molecules, facilitated by the reaction conditions, leads to the formation of the dihydropyrazine ring.
-
Aromatization: Subsequent oxidation (which may be facilitated by air or other oxidants in the reaction mixture) leads to the final aromatic heterocyclic product. The Ca²⁺ catalyst is regenerated and can enter another catalytic cycle.
Caption: Proposed catalytic cycle for the CaI₂-catalyzed synthesis of quinoxalines.
General Protocol: Synthesis of Quinoxalines
This general protocol is adapted from the established procedure for calcium iodate and is proposed as a starting point for optimization with this compound.[6]
Materials:
-
Substituted 1,2-phenylenediamine
-
Substituted 1,2-dicarbonyl compound (e.g., benzil)
-
This compound (CaI₂)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,2-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (5-10 mL).
-
Catalyst Addition: Add a catalytic amount of this compound (e.g., 5-10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized quinoxaline derivative should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, and by comparison with literature data for known compounds.
Safety and Handling
While this compound is a relatively low-toxicity salt, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and gloves when handling this compound.
-
Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or a fume hood.
-
Hygroscopicity: this compound is hygroscopic and will absorb moisture from the air. Keep containers tightly sealed and store in a dry environment.
-
Disposal: Dispose of this compound and its reaction waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is an underutilized reagent in pharmaceutical synthesis with significant potential. Its low cost, low toxicity, and versatile chemical nature make it an attractive candidate for developing greener and more economical synthetic routes. The established protocol for its use in the selective hydrolysis of Fmoc-protected esters demonstrates its practical utility. Furthermore, strong evidence from related calcium salts suggests its efficacy as a mild Lewis acid catalyst for the synthesis of important heterocyclic compounds. Further research into the applications of this compound in other key synthetic transformations, such as aldol and Michael additions, is warranted and could unveil a new range of possibilities for this simple yet powerful inorganic salt.
References
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Kalhor, M., et al. (2023). Ca(IO₃)₂ nanoparticles: fabrication and application as an eco-friendly and recyclable catalyst for the green synthesis of quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines. Research on Chemical Intermediates, 49, 885-900. [Link]
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MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]
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ResearchGate. (2022). Ca(IO₃)₂ nanoparticles: fabrication and application as an eco-friendly and recyclable catalyst for the green synthesis of quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines. ResearchGate. [Link]
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Gozin, Y., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(9), 7734-7741. [Link]
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Brand, S., et al. (2018). Facile Benzene Reduction by a Ca2+ /AlI Lewis Acid/Base Combination. Angewandte Chemie International Edition in English, 57(43), 14169-14173. [Link]
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de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals (Basel, Switzerland), 15(8), 1009. [Link]
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YouTube. (2024). Synthesize this compound in RamZland! Ca+I2→Cal2 #STEM #ScienceForKids. YouTube. [Link]
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Brandão, P., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. European Journal of Medicinal Chemistry, 262, 115858. [Link]
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ResearchGate. (2010). Stereoselective Synthesis and Application of β‐Amino Ketones. ResearchGate. [Link]
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Langanke, J., et al. (2017). Calcium-Based Catalytic System for the Synthesis of Bio-Derived Cyclic Carbonates under Mild Conditions. ACS Catalysis, 7(9), 6249-6256. [Link]
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Chemistry Steps. (n.d.). Aldol Reaction – Principles and Mechanism. Chemistry Steps. [Link]
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Domling, A., et al. (2012). Chemistry & Biology Of Multicomponent Reactions. Chemical Reviews, 112(6), 3083-3135. [Link]
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Asadov, V. D., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules (Basel, Switzerland), 27(19), 6598. [Link]
-
Bariya, D., et al. (2022). Recent Progress of Calcium-Based Catalysts in Organic Transformations. Current Organic Chemistry, 26(18), 1661-1675. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Lee, S. S., & Liu, D. R. (2019). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. Organic letters, 21(15), 6044-6048. [Link]
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Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Polypeptide. [Link]
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Calcium Iodide Tetrahydrate: A Versatile Reagent in Modern Chemical Synthesis
Abstract
Calcium iodide, particularly in its tetrahydrate form (CaI₂·4H₂O), is a crucial yet often underestimated reagent in the landscape of chemical synthesis.[1] Its utility spans from being a simple iodide source to acting as a catalyst in complex organic transformations. This guide provides an in-depth exploration of this compound tetrahydrate, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its fundamental properties, explore its diverse applications with mechanistic insights, and provide detailed, field-tested protocols to ensure reproducible and efficient experimental outcomes.
Introduction: Unveiling the Potential of an Alkaline Earth Halide
This compound is an ionic compound formed between calcium and iodine.[2] While the anhydrous form (CaI₂) is well-known, the tetrahydrate (CaI₂·4H₂O) is a common variant in laboratory settings due to its relative stability.[3] It presents as a white to light yellow crystalline powder that is highly soluble in water, as well as in alcohols and acetone.[1][2][4] This solubility is a key attribute that facilitates its use in a variety of reaction media.
A critical characteristic of this compound tetrahydrate is its hygroscopic nature, readily absorbing moisture from the air.[3][5][6] This necessitates careful storage and handling to maintain its integrity.[7] Furthermore, it can be sensitive to light and air, slowly reacting with oxygen and carbon dioxide to liberate elemental iodine, which can impart a yellowish hue to impure samples.[2][4]
Core Properties and Specifications
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application. The table below summarizes the key specifications for this compound tetrahydrate.
| Property | Value | Source(s) |
| Chemical Formula | CaI₂·4H₂O | [1][3] |
| Molecular Weight | 365.95 g/mol | [1][2][8][9] |
| Appearance | White to light yellow crystalline powder/chunks | [1][9] |
| CAS Number | 13640-62-5 | [1][2][8][9] |
| Melting Point | 779 °C (anhydrous) | [2][4] |
| Boiling Point | 1100 °C (anhydrous) | [2][4] |
| Density | 3.956 g/cm³ (anhydrous) | [2][8] |
| Solubility | Highly soluble in water; soluble in alcohol and acetone | [2][4][7][10] |
| Purity | Typically ≥99% | [1] |
Applications in Chemical Synthesis
The utility of this compound tetrahydrate in chemical reactions is multifaceted, primarily revolving around its role as an iodide source and the Lewis acidic nature of the calcium ion.[1][11]
Source of Nucleophilic Iodide
One of the most straightforward applications of this compound is as a source of iodide ions (I⁻). The iodide ion is an excellent nucleophile and can participate in a variety of substitution and addition reactions.
-
Finkelstein-type Reactions: While less common than its alkali metal counterparts (NaI, KI), this compound can be used in Finkelstein reactions to convert alkyl chlorides or bromides to the corresponding alkyl iodides. The choice of solvent is critical to drive the equilibrium by precipitating the less soluble calcium chloride or bromide.
Lewis Acid Catalysis
The calcium cation (Ca²⁺) can function as a Lewis acid, activating various functional groups.[12][13] Although it is a weaker Lewis acid compared to many transition metals or main group elements like aluminum, its "hard" nature makes it effective for activating "hard" Lewis bases, such as oxygen-containing functional groups (aldehydes, ketones, esters).
-
Activation of Carbonyl Compounds: Calcium ions can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. This principle is exploited in various organic transformations.[11][14]
A notable example is the synthesis of heterocyclic compounds like quinoxalines. In these reactions, the calcium ion activates a carbonyl group, facilitating the initial nucleophilic attack by an amine.[11]
Caption: Lewis acid activation of a carbonyl group by Ca²⁺.
Role in Pharmaceutical and Medicinal Chemistry
This compound finds applications in the pharmaceutical industry, both as a raw material and as an active ingredient.[6][15][16]
-
Synthesis of Pharmaceutical Intermediates: It serves as a vital intermediate in the synthesis of more complex organic and inorganic compounds used in drug manufacturing.[15]
-
Expectorant Formulations: this compound is recognized for its efficacy as an expectorant, functioning by stimulating bronchial secretions to thin mucus.[15] This makes it a valuable component in medications for chest congestion.[15]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale.
Protocol: Synthesis of an Alkyl Iodide via a Modified Finkelstein Reaction
This protocol details the conversion of an alkyl bromide to an alkyl iodide using this compound tetrahydrate. The choice of acetone as a solvent is strategic, as calcium bromide is less soluble in it than this compound, helping to drive the reaction forward.
Materials:
-
This compound Tetrahydrate (CaI₂·4H₂O), 99%
-
1-Bromobutane
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.3 g (0.05 mol) of this compound tetrahydrate in 100 mL of anhydrous acetone. Stir until fully dissolved.
-
Addition of Alkyl Bromide: To the stirring solution, add 13.7 g (0.1 mol) of 1-bromobutane.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. A white precipitate of calcium bromide may form during the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the precipitated calcium bromide.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 5% sodium thiosulfate solution (to remove any traces of iodine), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
The resulting liquid is crude 1-iodobutane. Further purification can be achieved by distillation if required.
-
Caption: Workflow for Alkyl Iodide Synthesis.
Safety and Handling
This compound tetrahydrate is considered a hazardous substance and requires appropriate handling.[17]
-
Hazards: It can cause skin and serious eye irritation.[17][18][19] Inhalation may cause respiratory tract irritation.[5][18] The toxicological properties have not been fully investigated.[5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[5][17][19] Work in a well-ventilated area or a fume hood to minimize dust generation and inhalation.[5]
-
Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture, light, and air.[5][7] It is hygroscopic and light-sensitive.[5]
-
Spills: In case of a spill, sweep up the material carefully to avoid generating dust and place it in a suitable container for disposal.[5][19]
Conclusion
This compound tetrahydrate is a versatile and cost-effective reagent with significant applications in organic synthesis and pharmaceutical chemistry. Its dual functionality as both an iodide source and a mild Lewis acid catalyst makes it a valuable tool in the modern chemist's arsenal. By understanding its properties and adhering to established protocols and safety measures, researchers can effectively leverage this compound to achieve their synthetic goals.
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Applications of Calcium Iodide in Medical Imaging: A Detailed Guide for Researchers and Drug Development Professionals
Introduction
Calcium iodide (CaI₂), a simple ionic compound, holds significant potential in the advancement of medical imaging technologies.[1][2][3] Its utility stems from the fundamental properties of its constituent ions: the high atomic number of iodine and the biological relevance of calcium. This guide provides an in-depth exploration of the primary applications of this compound in medical imaging, offering both detailed application notes and actionable protocols for researchers, scientists, and professionals in drug development. We will delve into its role as a contrast agent for X-ray and computed tomography (CT) and its burgeoning use as a high-performance scintillator material for radiation detection.
Part 1: this compound as a Radiographic Contrast Agent
Application Notes
The efficacy of this compound as a radiographic contrast agent is rooted in the high atomic number of iodine (Z=53).[4] This high Z-number leads to a significantly greater attenuation of X-rays compared to soft tissues, which are primarily composed of elements with low atomic numbers (e.g., hydrogen, carbon, oxygen).[5][6] When a this compound solution is introduced into the body, it increases the radiodensity of the structures it occupies, creating a stark contrast against surrounding tissues on a radiograph or CT scan.[5][7][8] This principle of enhanced X-ray absorption is fundamental to visualizing vascular structures, organs, and other soft tissue pathologies that would otherwise be indistinct.[5][8]
The choice of the cation, in this case, calcium (Ca²⁺), is not arbitrary. While many iodinated contrast agents utilize more complex organic molecules to carry the iodine atoms, the simplicity of an ionic salt like this compound offers a high iodine concentration per unit mass. However, it is crucial to consider the osmolality and potential toxicity of ionic contrast agents. The dissociation of CaI₂ into Ca²⁺ and I⁻ ions in solution increases the osmolality, which can lead to adverse physiological effects.[5][8] Modern advancements in contrast media have largely favored non-ionic agents due to their lower osmolality and improved safety profiles.[5][8] Nevertheless, for preclinical research and specific formulation development, understanding the properties of simple ionic agents like this compound remains valuable.
Mechanism of X-ray Attenuation by Iodinated Contrast Agents
Caption: Mechanism of radiocontrast with this compound.
Protocol: Preclinical Evaluation of a this compound-Based Contrast Agent in a Murine Model
This protocol outlines a general procedure for the in-vivo evaluation of a custom-formulated this compound-based contrast agent for CT imaging in a mouse model. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound (CaI₂), anhydrous, high purity (≥99.9%)
-
Sterile, pyrogen-free water for injection
-
0.22 µm syringe filter
-
Micro-CT scanner
-
Anesthesia system (e.g., isoflurane)
-
30-gauge needles and syringes
-
Animal scale
-
Physiological monitoring equipment (respiration, temperature)
Methodology:
-
Contrast Agent Preparation:
-
Under aseptic conditions in a laminar flow hood, dissolve a calculated amount of CaI₂ in sterile water for injection to achieve the desired iodine concentration (e.g., 100 mg I/mL).
-
Gently warm and sonicate the solution to ensure complete dissolution.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Measure the osmolality and pH of the final formulation.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Place the anesthetized mouse on the scanner bed and ensure proper positioning.
-
Maintain the animal's body temperature using a heating pad.
-
-
Imaging Protocol:
-
Pre-contrast Scan: Acquire a baseline non-contrast CT scan of the region of interest (e.g., abdomen, thorax).
-
Contrast Administration: Administer the prepared this compound solution via intravenous (tail vein) injection at a dose of, for example, 10 µL/g body weight.
-
Post-contrast Scans: Acquire a series of dynamic post-contrast scans at various time points (e.g., immediately after injection, 1, 5, 15, and 30 minutes post-injection) to assess the pharmacokinetics and biodistribution of the agent.
-
-
Image Analysis:
-
Reconstruct the CT images.
-
Draw regions of interest (ROIs) over specific organs (e.g., aorta, kidneys, liver, spleen) in both pre- and post-contrast images.
-
Calculate the change in Hounsfield Units (HU) to quantify the degree of contrast enhancement in each organ over time.
-
| Parameter | Example Value |
| Iodine Concentration | 100 mg I/mL |
| Injection Volume | 10 µL/g body weight |
| CT Scanner Voltage | 80 kVp |
| CT Scanner Current | 500 µA |
| Voxel Size | 100 µm isotropic |
Part 2: Europium-Doped this compound (CaI₂:Eu) as a Scintillator
Application Notes
In the realm of radiation detection for medical imaging, scintillators play a pivotal role in converting high-energy photons (X-rays or gamma rays) into visible light, which can then be detected by a photodetector.[9][10] Europium-doped this compound (CaI₂:Eu) has emerged as a highly promising scintillator material due to its exceptional properties.[11] It exhibits a very high light yield, reportedly up to 107,000 photons/MeV, which is significantly higher than many commonly used scintillators like Thallium-doped Sodium Iodide (NaI:Tl).[11][12] This high light output translates to a better signal-to-noise ratio and improved energy resolution, which is the ability to distinguish between gamma rays of slightly different energies.[11]
The scintillation mechanism in CaI₂:Eu involves the creation of electron-hole pairs in the crystal lattice upon interaction with an incident high-energy photon. These charge carriers migrate through the lattice and transfer their energy to the europium (Eu²⁺) activator ions, which then de-excite by emitting photons in the visible spectrum. The emission wavelength of CaI₂:Eu is around 410 nm, which is well-matched to the sensitivity of many photomultiplier tubes (PMTs) and silicon-based photodetectors used in medical imaging systems.[11]
Despite its excellent scintillation properties, CaI₂ is highly hygroscopic (readily absorbs moisture from the air) and has a strong cleavability, making it challenging to handle and fabricate into detectors.[2][12] Therefore, proper encapsulation and careful crystal growth techniques are paramount for its practical application.
Scintillation Process in CaI₂:Eu
Caption: Energy conversion in a CaI₂:Eu scintillator.
Protocol: Synthesis and Characterization of a CaI₂:Eu Scintillator Crystal
This protocol provides a high-level overview of the Bridgman method for growing CaI₂:Eu crystals and subsequent characterization. This process requires specialized equipment and expertise in crystal growth.
Materials:
-
High-purity CaI₂ powder (e.g., 99.999%)
-
High-purity Europium (II) iodide (EuI₂) powder (e.g., 99.99%)
-
Quartz ampoule
-
Bridgman furnace
-
Glovebox with an inert atmosphere (e.g., argon)
-
X-ray source (e.g., ¹³⁷Cs for gamma-ray characterization)
-
Photomultiplier tube (PMT)
-
Multichannel analyzer (MCA)
-
Spectrofluorometer
Methodology:
-
Crystal Growth (Bridgman Method):
-
Inside an inert atmosphere glovebox, mix the CaI₂ and EuI₂ powders in the desired molar ratio (e.g., 2% Eu).
-
Load the mixture into a quartz ampoule and seal it under vacuum. This is crucial to prevent the evaporation of CaI₂ near its melting point.[12]
-
Place the sealed ampoule in a vertical Bridgman furnace.
-
Heat the furnace to a temperature above the melting point of CaI₂ (779 °C) to create a molten zone.[1][13]
-
Slowly lower the ampoule through a temperature gradient. The crystal will start to solidify from the bottom up. The slow cooling rate is critical for growing a high-quality single crystal.
-
Once the entire melt has solidified, anneal the crystal by slowly cooling it to room temperature to reduce internal stresses.
-
-
Crystal Preparation:
-
Carefully extract the grown CaI₂:Eu crystal from the ampoule in a dry environment due to its hygroscopic nature.[12]
-
Cut and polish a small piece of the crystal to the desired dimensions for characterization.
-
-
Scintillation Properties Characterization:
-
Light Yield Measurement:
-
Optically couple the polished CaI₂:Eu crystal to a PMT.
-
Expose the crystal to a gamma-ray source with a known energy (e.g., 662 keV from ¹³⁷Cs).
-
Acquire the pulse height spectrum using an MCA.
-
Compare the position of the photopeak with that of a standard scintillator with a known light yield (e.g., NaI:Tl) to estimate the relative light yield.
-
-
Energy Resolution:
-
From the pulse height spectrum, calculate the full width at half maximum (FWHM) of the photopeak.
-
The energy resolution is expressed as the ratio of the FWHM to the photopeak position (in %). A lower percentage indicates better energy resolution.[11]
-
-
Emission Spectrum:
-
Place the crystal in a spectrofluorometer and excite it with X-rays or UV light.
-
Measure the emitted light spectrum to determine the peak emission wavelength.
-
-
| Property | Typical Value for CaI₂:Eu |
| Light Yield | ~107,000 photons/MeV |
| Energy Resolution | ~3.2% @ 662 keV |
| Peak Emission | ~410 nm |
| Decay Time | ~1 µs |
Distinguishing from "Calcium Imaging"
It is imperative to differentiate the applications of the chemical compound This compound from the technique known as calcium imaging . Calcium imaging is a fluorescence microscopy technique used to visualize intracellular calcium (Ca²⁺) dynamics.[14][15] This method employs fluorescent dyes or genetically encoded indicators that change their fluorescence properties upon binding to calcium ions, allowing researchers to monitor cellular signaling pathways.[14][15] The term "calcium imaging" does not involve the use of this compound as an imaging agent.
Conclusion and Future Outlook
This compound, in its distinct roles as a potential contrast agent and a high-performance scintillator, presents compelling opportunities for advancing medical imaging. While its application as a standalone contrast agent is limited by osmolality concerns, its fundamental properties provide a valuable reference for the development of novel iodinated agents. The most promising future for this compound in medical imaging undoubtedly lies in its doped form, particularly CaI₂:Eu, as a scintillator. Its exceptional light yield and energy resolution have the potential to significantly enhance the sensitivity and diagnostic accuracy of next-generation imaging systems, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Overcoming the material challenges of hygroscopicity and cleavability through advanced crystal engineering and encapsulation techniques will be key to unlocking the full potential of this remarkable compound.
References
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- Iida, T., Kamada, K., & Yoshino, M. (2019). High-light-yield this compound (CaI2) scintillator for astroparticle physics. ResearchGate.
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- Heeger Materials. (n.d.). This compound | CaI2 | CAS 10102-68-8.
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- Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.
- Radiology Key. (2016, February 27). Contrast Media.
- Wikipedia. (2023, November 29). Iodinated contrast.
- The Electrochemical Society. (1998). Scintillator Phosphors for Medical Imaging. The Electrochemical Society Interface, Summer 1998, 34-37.
- Lecoq, P. (2006). Scintillation detectors for x-rays. Measurement Science and Technology, 17(3), R37.
- Iida, T., Kamada, K., & Yoshino, M. (2019). High light yield this compound (CaI2) scintillator for astroparticle physics. CERN Indico.
- Radiopaedia. (n.d.). Iodinated contrast media.
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Application Notes and Protocols: The Role of Calcium Iodide in Electrolyte Solutions for Batteries
Introduction: Beyond Lithium-Ion and the Quest for Divalent Cation Batteries
The landscape of energy storage is undergoing a significant transformation, driven by the escalating demands for higher energy density, improved safety, and lower-cost alternatives to the incumbent lithium-ion battery technology.[1] Among the promising "beyond-lithium" candidates, multivalent-ion batteries, particularly those based on calcium, have garnered considerable attention.[2][3] Calcium is the fifth most abundant element in the Earth's crust, offering a significant cost and resource advantage over lithium.[4] Furthermore, as a divalent cation (Ca²⁺), it has the theoretical potential to deliver higher volumetric and gravimetric capacities compared to monovalent systems.[3]
However, the development of rechargeable calcium batteries has been hampered by significant challenges, primarily centered around the electrolyte.[5][6] The strong reducing nature of calcium metal and the high charge density of the Ca²⁺ ion lead to the formation of a passivating solid electrolyte interphase (SEI) that often blocks ion transport, rendering the battery non-rechargeable.[2][4] This has spurred intensive research into novel electrolyte formulations that can enable reversible calcium deposition and stripping.
This document provides a detailed technical guide on the role and application of calcium iodide (CaI₂) in electrolyte solutions for batteries. While not a conventional choice, the unique properties of both the calcium cation and the iodide anion present interesting opportunities for addressing some of the key challenges in next-generation battery development. We will explore its fundamental electrochemical behavior, its potential applications as a primary salt and as an additive, and provide detailed protocols for its preparation and characterization in a research setting.
Fundamental Electrochemical Properties of this compound
This compound is a salt that is highly soluble in water and some organic solvents.[7] Its behavior in an electrochemical cell is dictated by the redox potentials of its constituent ions.
Electrolysis and Redox Reactions
The electrolysis of this compound provides a foundational understanding of its electrochemical activity.
-
In Molten State: When molten CaI₂ is electrolyzed, calcium metal is deposited at the cathode, and iodine is formed at the anode.[8][9]
-
Cathode (Reduction): Ca²⁺ + 2e⁻ → Ca(s)
-
Anode (Oxidation): 2I⁻ → I₂(g) + 2e⁻
-
-
In Aqueous Solution: The electrolysis of an aqueous solution of this compound is more complex due to the presence of water.
This fundamental behavior highlights that the iodide anion is readily oxidizable, a characteristic that can be harnessed in certain battery designs.
This compound in Calcium-Ion Batteries (CIBs)
The primary challenge in CIBs is finding an electrolyte that is compatible with the highly reactive calcium metal anode.[2][4] While simple salts like Ca(ClO₄)₂ have been investigated, they often lead to the formation of a passivation layer that stifles Ca²⁺ transport.[4]
Potential Role of the Iodide Anion in the SEI
While direct, extensive research on CaI₂ as a primary electrolyte for CIBs is limited, we can infer its potential role. The composition of the SEI is critical for reversible calcium plating. It is hypothesized that the iodide anion could participate in the formation of a more favorable SEI. For instance, in lithium-sulfur batteries, lithium iodide (LiI) as an additive has been shown to induce the formation of a protective, Li-ion permeable film on the electrodes.[12] A similar mechanism could potentially be at play in calcium systems, where a calcium-iodide-containing SEI might offer better Ca²⁺ conductivity than the passivation layers formed with other anions.
Recent research has shown that using alkyl ammonium iodide as a solubilizer can enhance the dissolution of CaI₂ and lead to the formation of an iodine-rich SEI.[13] This modified SEI, also containing Ca₃N₂, was found to significantly reduce the voltage polarization for calcium plating and stripping, suggesting improved Ca²⁺ migration kinetics.[13]
Experimental Protocol: Preparation of a CaI₂-based Electrolyte for CIB Research
This protocol describes the preparation of a CaI₂ electrolyte with an alkyl ammonium iodide solubilizer for initial electrochemical testing.
Materials:
-
Anhydrous this compound (CaI₂)
-
Trimethylpropylammonium iodide (TMPA-I) or similar quaternary ammonium iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Schlenk line
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Drying of Components: Dry CaI₂ and TMPA-I under vacuum at 120 °C for 24 hours prior to use. Transfer the dried salts into the glovebox.
-
Solvent Preparation: Use commercially available anhydrous THF or dry it over sodium/benzophenone and distill under argon.
-
Electrolyte Formulation (Inside Glovebox): a. Prepare a stock solution of TMPA-I in THF (e.g., 1 M). b. In a separate volumetric flask, add the desired amount of CaI₂. c. Slowly add the TMPA-I/THF stock solution to the CaI₂ while stirring. The target is to achieve a specific molar ratio, for example, a 1:1 molar ratio of CaI₂ to TMPA-I, with a final Ca²⁺ concentration of 0.5 M. d. Continue stirring until the CaI₂ is fully dissolved. The formation of a soluble I⁻-rich complex aids in this process.[13]
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Workflow for Electrochemical Characterization
The following workflow outlines the key steps to evaluate the performance of the prepared CaI₂-based electrolyte.
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Application Notes and Protocols for the Use of Calcium Iodide as an Iodine Source in Nutritional Studies
Introduction: The Critical Role of Iodine and the Case for Calcium Iodide
Iodine is an indispensable trace element, paramount for the synthesis of thyroid hormones—thyroxine (T4) and triiodothyronine (T3)—which are fundamental regulators of metabolism, growth, and neurological development.[1] Iodine deficiency disorders (IDD) remain a significant global public health issue, necessitating robust methodologies for studying iodine metabolism and the efficacy of various supplementation strategies.[1] While several iodine compounds are available for nutritional research, this compound (CaI₂) presents a unique option for researchers.
Dietary iodine is typically consumed in the iodide form (I⁻), which is the state the body readily utilizes.[1] Common supplements like potassium iodide (KI) and potassium iodate (KIO₃) are widely used. Iodate is reduced to iodide in the gastrointestinal tract before absorption.[2] this compound, being an iodide salt, offers a direct source of the bioavailable form of this crucial micronutrient.[1] This is a key consideration in experimental design, as it eliminates the variable of in vivo reduction from iodate to iodide.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as an iodine source in nutritional studies. We will delve into its physicochemical properties, provide detailed protocols for its application in both in vivo and in vitro models, and discuss the critical aspects of analytical validation.
Physicochemical Properties and Comparative Analysis of Iodine Sources
This compound is an ionic compound formed between calcium and iodine.[3] It is a colorless, deliquescent solid that is highly soluble in water.[3] A crucial property of this compound is its sensitivity to air, light, and moisture, which can lead to oxidation and the liberation of free iodine, identifiable by a faint yellow color in impure samples.[3][4] This necessitates specific handling and storage conditions to maintain its integrity.
For researchers, the choice of iodine source is a critical decision. The following table provides a comparative summary of commonly used iodine compounds:
| Property | This compound (CaI₂) | Potassium Iodide (KI) | Calcium Iodate (Ca(IO₃)₂) | Potassium Iodate (KIO₃) |
| Form of Iodine | Iodide (I⁻) | Iodide (I⁻) | Iodate (IO₃⁻) | Iodate (IO₃⁻) |
| Molecular Weight | 293.89 g/mol | 166.00 g/mol | 389.88 g/mol | 214.00 g/mol |
| Iodine Content (% w/w) | ~86.4% | ~76.4% | ~65.1% | ~59.3% |
| Solubility in Water | High | High | Low | Moderately Soluble |
| Stability | Less stable; sensitive to oxidation | Less stable; sensitive to oxidation | More stable, especially in mineral premixes | More stable than iodide salts |
| Bioavailability | Direct source of bioavailable iodide | Direct source of bioavailable iodide | High, after reduction to iodide | High, after reduction to iodide |
The primary advantage of iodide salts like this compound is that they provide the form of iodine directly utilized by the thyroid's sodium-iodide symporter (NIS).[5] In contrast, iodate salts must first be reduced to iodide, a step that is generally efficient in the gastrointestinal tract but represents a potential physiological variable.[2] The higher stability of iodate compounds, however, makes them a preferred choice for commercial animal feed, which may be stored for long periods under varying conditions.[6][7] For controlled laboratory studies where storage conditions can be meticulously managed, the use of a direct iodide source like this compound can offer greater experimental precision.
Experimental Workflow for Nutritional Studies Using this compound
A typical workflow for investigating the nutritional impact of this compound involves several key stages, from preparation and administration to sample analysis.
Caption: Workflow for nutritional studies using this compound.
Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a sterile, aqueous stock solution of this compound for use in cell culture experiments, such as iodine uptake assays in thyroid cell lines (e.g., FRTL-5 or PCCL3).[8][9]
Materials:
-
This compound (CaI₂), anhydrous, high purity
-
Nuclease-free, ultrapure water (e.g., 18.2 MΩ·cm)
-
Sterile, light-blocking conical tubes (e.g., amber or foil-wrapped polypropylene)
-
Sterile 0.22 µm syringe filter
-
Calibrated analytical balance
-
Sterile syringes
Procedure:
-
Pre-calculation: Determine the required mass of CaI₂ for your desired stock solution concentration (e.g., 100 mM).
-
Molar Mass of CaI₂ = 293.89 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
-
Weighing: In a controlled environment with minimal light exposure, accurately weigh the calculated amount of CaI₂. Due to its hygroscopic nature, this should be done promptly.
-
Dissolution: Transfer the weighed CaI₂ to a sterile, light-blocking conical tube. Add a portion of the total required volume of ultrapure water and gently vortex to dissolve the solid. Once fully dissolved, bring the solution to the final desired volume.
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile, light-blocking conical tube. This step is crucial for preventing microbial contamination in cell cultures.
-
Storage and Handling:
-
Store the stock solution at 2-8°C, protected from light.[4]
-
Due to the potential for oxidation, it is recommended to prepare fresh stock solutions regularly and to visually inspect for any yellow discoloration, which would indicate the formation of free iodine.[3]
-
When adding to cell culture media, ensure the final concentration of the vehicle (water) does not adversely affect the culture conditions.
-
Protocol 2: Formulation of an Iodine-Deficient Rodent Diet Fortified with this compound
This protocol outlines the procedure for creating a purified, iodine-deficient rodent diet supplemented with a precise amount of this compound. This is essential for studies investigating iodine requirements, deficiency, or the efficacy of iodine supplementation.
Materials:
-
Iodine-deficient purified diet basal mix (commercially available)
-
This compound (CaI₂), anhydrous, high purity
-
Deionized water
-
Planetary mixer or equivalent for homogenous mixing
-
Pellet mill (if pelleted diet is required)
-
Drying oven with controlled temperature
-
Light-blocking, airtight storage containers
Procedure:
-
Diet Composition and Iodine Calculation:
-
Start with a commercially available, iodine-deficient purified rodent diet formula (e.g., based on AIN-93G).[10]
-
Determine the target iodine concentration for your experimental groups (e.g., in mg of iodine per kg of diet).
-
Calculate the required amount of CaI₂ per kg of diet. Remember that iodine constitutes approximately 86.4% of the mass of CaI₂.
-
Mass of CaI₂ (g/kg diet) = [Target Iodine (g/kg diet) / 0.864]
-
-
Preparation of CaI₂ Premix:
-
Accurately weigh the calculated amount of CaI₂.
-
To ensure homogenous distribution in the large volume of diet, create a small premix. Mix the weighed CaI₂ with a small portion (e.g., 100g) of the basal diet mix in a separate container until uniformly blended.
-
-
Diet Mixing:
-
Add the remaining basal diet mix to the bowl of a planetary mixer.
-
Gradually add the CaI₂ premix to the mixer while it is running at a low speed to ensure even distribution.
-
Slowly add a defined amount of deionized water to form a consistent dough. The amount of water will depend on the diet composition and pelleting requirements.
-
-
Pelleting and Drying (Optional):
-
If pelleted feed is desired, pass the mixed dough through a pellet mill with the appropriate die.
-
Dry the pellets in a drying oven at a low temperature (e.g., <40°C) to minimize potential oxidation of the iodide. The drying time will depend on pellet size and oven conditions.
-
-
Storage and Quality Control:
-
Store the final diet in airtight, light-blocking containers at 2-8°C.[11]
-
Due to the lower stability of iodide compared to iodate, it is recommended to prepare smaller batches of diet more frequently.
-
It is highly advisable to send a sample of the prepared diet for analytical testing to confirm the final iodine concentration.[12]
-
Analytical Validation and Quality Control
The accuracy of any nutritional study hinges on the precise quantification of the nutrient of interest.
Iodine Quantification Pathway
Caption: General pathway for iodine quantification in samples.
The gold standard for iodine analysis in biological and food matrices is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[13][14] This technique offers high sensitivity and specificity.[13] For accurate results, samples typically undergo an alkaline digestion process before analysis to break down the matrix and stabilize the iodine.[12]
Key Quality Control Measures:
-
Diet Analysis: Always analyze a sample of the custom-formulated diet to verify the iodine concentration and homogeneity of the mix.
-
Baseline Measurements: Before starting the study, measure baseline iodine levels in the animal models to confirm their iodine status.
-
Reference Materials: Include certified reference materials in your analytical runs to ensure the accuracy and precision of your iodine quantification method.[15]
-
Stability Assessment: For long-term studies, consider analyzing stored diet samples at different time points to assess the stability of this compound under your specific storage conditions.
Conclusion and Future Directions
This compound serves as a valuable source of iodine for nutritional studies, providing the element in its most readily bioavailable form. Its primary drawback is its lower stability compared to iodate salts, which can be effectively managed in a controlled laboratory setting through careful preparation and storage. The protocols provided herein offer a framework for the successful incorporation of this compound into both in vitro and in vivo experimental designs. By adhering to rigorous analytical validation, researchers can confidently investigate the nuanced roles of iodine in health and disease, ultimately contributing to the global effort to eradicate iodine deficiency disorders.
References
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- Inotiv. (2019, September 20). Incorporating Test Compounds in Lab Animal Diets.
- Zeigler Feed Manufacturing. (n.d.). Rodent NIH-31 Open Formula Auto.
- Institute of Medicine (US) Committee to Review Dietary Reference Intakes for Vitamin D and Calcium. (2011). Dietary Reference Intakes for Calcium and Vitamin D.
- National Research Institute for Chemical Technology and Food. (2013).
- Kim, B. W., Kim, S. Y., Kim, Y. S., & Kim, S. J. (2015). Reevaluation of the Effect of Iodine on Thyroid Cell Survival and Function Using PCCL3 and Nthy-ori 3-1 Cells. International Journal of Molecular Sciences, 16(12), 29337-29348.
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- TestDiet. (n.d.).
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- 9. Reevaluation of the Effect of Iodine on Thyroid Cell Survival and Function Using PCCL3 and Nthy-ori 3-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choice of Laboratory Rodent Diet May Confound Data Interpretation and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
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- 14. Comparison of methods for iodine analysis in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: Preparation and Standardization of Calcium Iodide Solutions for Titrimetric Analysis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation, standardization, and handling of calcium iodide (CaI₂) solutions for use in various titrimetric analyses. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles, emphasizes critical control points, and offers field-proven insights to ensure the accuracy, reproducibility, and stability of these essential analytical reagents.
Introduction: The Role of this compound in Titrimetry
This compound (CaI₂) is a versatile reagent in analytical chemistry, primarily utilized as a source of iodide ions (I⁻) in iodometric and iodimetric titrations.[1] Its high solubility in water and relatively stable nature (when properly handled) make it a suitable alternative to other iodide salts.[2][3] The iodide ion is a moderately strong reducing agent and is central to the iodine-iodide redox couple (I₃⁻/I⁻), which forms the basis of these titration methods.
The primary application involves the titration of oxidizing agents. In these "iodometric" titrations, an excess of iodide is added to the analyte.[4][5][6] The oxidizing analyte reacts with the iodide, liberating a stoichiometric amount of iodine (as the triiodide ion, I₃⁻).[4][7] This liberated iodine is then titrated with a standardized solution of a reducing agent, most commonly sodium thiosulfate (Na₂S₂O₃), using a starch indicator to detect the endpoint.[4][5][8]
Core Principles: The Chemistry of Iodide Solutions
Understanding the chemistry governing this compound solutions is paramount for troubleshooting and ensuring analytical accuracy.
2.1. Dissolution and Hydration this compound is a hygroscopic, deliquescent solid that readily dissolves in water.[2][9] The dissolution process is exothermic and results in the formation of a hydrated calcium cation and iodide anions.
2.2. Sensitivity to Oxidation The primary challenge in working with iodide solutions is their susceptibility to atmospheric oxidation, particularly in acidic conditions and upon exposure to light.[9] Oxygen in the air can oxidize iodide ions to iodine, leading to a faint yellow or brownish coloration of the solution and a positive error in subsequent titrations.[2][9]
Chemical Equation: 4I⁻(aq) + O₂(g) + 4H⁺(aq) → 2I₂(aq) + 2H₂O(l)
This reaction is catalyzed by trace metal ions and light.[6] Therefore, the preparation and storage protocols are designed to minimize these effects.
2.3. Triiodide Formation Iodine (I₂) has low solubility in water. However, in the presence of excess iodide ions, it readily forms the highly soluble triiodide ion (I₃⁻), which has a characteristic dark brown color and is the primary species involved in the titration reaction.[4][6]
Chemical Equation: I₂(aq) + I⁻(aq) ⇌ I₃⁻(aq)
The characteristic blue-black color observed with starch indicators is due to the formation of a complex with this triiodide ion.[4][7][8]
Materials and Equipment
3.1. Reagents
-
This compound (CaI₂), anhydrous or hydrated, ACS reagent grade or higher[10]
-
Sodium Thiosulfate (Na₂S₂O₃·5H₂O), primary standard or ACS reagent grade
-
Potassium Iodate (KIO₃) or Potassium Dichromate (K₂Cr₂O₇), primary standard grade[6]
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), ACS reagent grade
-
Starch indicator solution (1% w/v)
-
Sodium Carbonate (Na₂CO₃), anhydrous, ACS reagent grade (for stabilization)
-
Deionized (DI) or distilled water, Type II or better
3.2. Equipment
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks (Class A)
-
Burettes (Class A)
-
Pipettes (Class A)
-
Magnetic stirrer and stir bars
-
Amber glass storage bottles
-
pH meter
Experimental Protocol: Preparation of 0.5 M this compound Solution
This protocol details the preparation of a 1 L solution. Adjust quantities as needed for different volumes or concentrations.
4.1. Workflow Diagram
Caption: Workflow for preparing a stabilized this compound solution.
4.2. Step-by-Step Procedure
-
Calculation: Calculate the mass of this compound required. For a 0.5 M solution in 1 L, the required mass of anhydrous CaI₂ (Molar Mass ≈ 293.89 g/mol ) is:[3] Mass = 0.5 mol/L * 1 L * 293.89 g/mol = 146.95 g Note: If using a hydrated form (CaI₂·xH₂O), adjust the molar mass accordingly.
-
Weighing: Accurately weigh the calculated amount of CaI₂ on an analytical balance. CaI₂ is highly hygroscopic; perform this step promptly to minimize water absorption from the atmosphere.[1][9]
-
Dissolution: Place approximately 800 mL of DI water into a 1 L beaker equipped with a magnetic stir bar. Slowly add the weighed CaI₂ to the water while stirring. The dissolution is exothermic, and the solution will warm up.
-
Stabilization (Recommended): To inhibit oxidation, add a small amount (e.g., 0.1 g) of sodium carbonate (Na₂CO₃) to the solution. This will raise the pH to a slightly alkaline level (pH 8-9), which significantly slows the rate of air oxidation of iodide.
-
Quantitative Transfer: Once the CaI₂ is fully dissolved and the solution has cooled to near room temperature, carefully transfer it to a 1 L Class A volumetric flask.
-
Dilution: Rinse the beaker several times with small portions of DI water, transferring the rinsings into the volumetric flask to ensure all the CaI₂ is transferred. Carefully add DI water until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask securely and invert it at least 20-30 times to ensure the solution is thoroughly mixed and homogeneous.
-
Storage: Transfer the finalized solution to a clean, clearly labeled amber glass bottle to protect it from light.[9] Store in a cool, dark cabinet.
Standardization Protocol: Titration against Potassium Iodate
The exact concentration of the prepared CaI₂ solution must be determined via standardization against a primary standard. This protocol uses potassium iodate (KIO₃).[11]
5.1. Principle of Standardization
A known amount of the primary standard oxidizing agent, KIO₃, is reacted with an excess of the prepared this compound solution in an acidic medium. The iodate reacts with the iodide to produce a stoichiometric amount of iodine (as triiodide). This generated triiodide is then titrated with a standardized solution of sodium thiosulfate.[6][11]
Reaction Scheme:
-
IO₃⁻(aq) + 8I⁻(aq) + 6H⁺(aq) → 3I₃⁻(aq) + 3H₂O(l)
-
I₃⁻(aq) + 2S₂O₃²⁻(aq) → 3I⁻(aq) + S₄O₆²⁻(aq)[6]
5.2. Standardization Workflow Diagram
Caption: Workflow for the standardization of a this compound solution.
5.3. Step-by-Step Standardization Procedure
-
Prepare KIO₃ Standard: Accurately weigh approximately 0.15 g of dried primary standard KIO₃. Dissolve it in DI water and dilute to 250.0 mL in a Class A volumetric flask. Calculate the exact molarity.[11]
-
Prepare Titration Flask: Pipette 25.00 mL of the standard KIO₃ solution into a 250 mL Erlenmeyer flask.
-
Add Reagents: To the flask, add approximately 20 mL of the prepared 0.5 M CaI₂ solution (the reagent being standardized) and about 10 mL of 1 M HCl.[11] The solution should immediately turn a dark reddish-brown due to the formation of I₃⁻.
-
Initial Titration: Titrate immediately with a pre-standardized ~0.1 M sodium thiosulfate solution. Swirl the flask constantly. Continue until the dark brown color fades to a pale, straw-yellow.[11]
-
Add Indicator: Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.[5][8]
-
Final Titration: Continue adding the sodium thiosulfate solution drop-by-drop with constant swirling until the blue color completely and permanently disappears.[5] This is the endpoint.
-
Record and Repeat: Record the volume of sodium thiosulfate solution used. Repeat the titration at least two more times for a total of three replicate measurements. The volumes should agree within ±0.05 mL.
5.4. Calculation of this compound Molarity
The calculation is typically performed by determining the total amount of iodide that reacted and relating it back to the initial CaI₂ solution. However, since the primary goal is often to confirm the iodide concentration for future use as a reactant, this standardization method primarily validates the reactivity and approximate concentration of the iodide source. The concentration of iodide is confirmed through the reaction stoichiometry with the primary standard KIO₃ and the titrant Na₂S₂O₃.
Data Summary and Quality Control
| Parameter | Specification | Rationale |
| Reagent Purity | ACS Grade or higher (min. 98%)[10] | Minimizes interference from impurities, especially oxidizing or reducing contaminants. |
| Solvent | Type II DI Water or better | Prevents contamination from metal ions or organic matter that can catalyze iodide oxidation. |
| Storage Container | Amber, tightly-sealed glass bottle | Protects the solution from photodecomposition and atmospheric oxidation.[9] |
| Storage Conditions | Cool, dark location (e.g., 4-25 °C) | Reduces the rate of thermal and light-induced degradation.[9] |
| pH of Solution | 8 - 9 (if stabilized with Na₂CO₃) | Alkaline conditions significantly inhibit the air oxidation of iodide ions. |
| Standardization Frequency | Weekly or before critical use | The concentration can change over time due to slow oxidation; regular checks ensure accuracy. |
| Appearance | Colorless | A yellow or brown tint indicates the formation of iodine (I₂) and solution degradation.[2][9] |
Troubleshooting
-
Solution is Yellow/Brown: This indicates oxidation of iodide to iodine.[2][9] The solution may be unusable for high-accuracy work. Prepare a fresh solution, ensuring minimal exposure to light and air during preparation, and consider adding a stabilizer like sodium carbonate.
-
Inconsistent Standardization Results: This may be due to improper mixing of the stock solution, contamination of glassware, or instability of the sodium thiosulfate titrant. Ensure all glassware is scrupulously clean and that the thiosulfate solution has been recently standardized.
-
Fading Endpoint: If the blue color returns after the endpoint is reached, it may be due to the presence of dust or other contaminants that can catalyze the re-oxidation of iodide, or incomplete reaction. Ensure the reaction is allowed to go to completion before titration.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
This compound can cause skin and eye irritation. Handle with care.
-
Work in a well-ventilated area.
-
The dissolution of CaI₂ is exothermic; handle the warming solution with caution.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used before starting any work.
References
- Vertex AI Search. (n.d.). Iodometric Titration.
- Wikipedia. (n.d.). Iodometry.
- Master Chemistry. (2023, December 1). Iodometric Titration: Principle, Example, Advantages.
- Chrominfo. (2022, April 11). Iodometric Titration: Principle, Example, Advantages, and How Does it Work.
- Aakash Institute. (n.d.). Iodometric Titrations - Introduction, Examples, Practice Problems and FAQ.
- BCN. (2024, November 13). Standardization of iodine and thiosulfate solutions for use in potentiometric titrations.
- Pharmaguideline Forum. (2021, May 13). Standardization of 0.1 M Iodine solution against 0.1 M Sodium thiosulfate.
- KEM. (2022, February 3). Standardization of iodine titrant.
- Sciencemadness Wiki. (2022, September 6). Iodometry.
- Chemistry Stack Exchange. (2018, July 8). Obtaining this compound from calcium and iodine.
- Atlas: School AI Assistant. (n.d.). Calcium Iodate Experiment Procedures and Analysis.
- WS Chemicals B.V. (n.d.). This compound (CaI₂).
- Chem-Impex. (n.d.). This compound hydrate.
- Wikipedia. (n.d.). This compound.
- ChemBK. (n.d.). crystal this compound.
- Science Learning Center. (n.d.). Solubility Product Constant of Calcium Iodate.
- YouTube. (2017, July 29). CHEM 1520L Experiment 007 A Solubility Product Constant.
- Chemister.ru. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound hydrate 98%.
- Strem. (n.d.). This compound hydrate, min. 98%.
- Pharmaceutics - PRACTICAL LAB MANUAL. (n.d.).
- Sigma-Aldrich. (2025, December 8). SAFETY DATA SHEET.
Sources
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- 8. Iodometric Titrations - Introduction, Examples, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. chembk.com [chembk.com]
- 10. strem.com [strem.com]
- 11. titrations.info [titrations.info]
Application Notes & Protocols: The Strategic Use of Calcium Iodide in Advanced Disinfectant Manufacturing
Executive Summary: Re-evaluating Iodine Delivery in Modern Disinfection
For over a century, iodine has been a cornerstone of antisepsis and disinfection due to its potent, broad-spectrum germicidal activity.[1] However, traditional formulations like alcoholic tinctures suffer from inherent instability, high vapor pressure, and potential for skin irritation and staining. Modern disinfectant development seeks to harness the power of iodine while mitigating these drawbacks. This guide focuses on the application of Calcium Iodide (CaI₂), an inorganic salt, as a highly stable and soluble precursor for the controlled, in-situ generation of free iodine, the active biocidal agent. By formulating with this compound, researchers and developers can create sophisticated "iodophor" systems that offer superior stability, reduced irritancy, and a sustained antimicrobial action, making it a key ingredient for next-generation disinfectants.
The Core Mechanism: From Stable Salt to Potent Biocide
The antimicrobial efficacy of any iodine-based disinfectant is not derived from the iodide salt itself, but from the free molecular iodine (I₂) that is released into the solution.[2] this compound serves as a stable reservoir of iodide ions (I⁻). The core of the technology lies in the controlled oxidation of these iodide ions to form biocidal iodine.
Key Reaction: 2I⁻ → I₂ + 2e⁻
Once liberated, molecular iodine acts as a powerful, fast-acting biocide through a multi-pronged attack on microbial cells:
-
Rapid Protein Denaturation: Iodine penetrates microbial cell walls and irreversibly oxidizes the amino acids in essential enzymes and structural proteins, particularly targeting sulfhydryl groups in cysteine and methionine.[3][4] This leads to catastrophic failure of metabolic pathways and cellular structure.
-
Cell Membrane Disruption: Iodine reacts with unsaturated fatty acids in the cell membrane, altering its lipid structure, increasing permeability, and causing leakage of vital cellular contents.[3][4]
-
Nucleic Acid Damage: The agent can also interact with and disrupt the structure of microbial DNA and RNA, interfering with replication and protein synthesis.[3][4][5]
The use of this compound (CaI₂) is particularly advantageous due to its high solubility in water and alcohols, providing significant formulation flexibility.[6][7][8] Its inherent stability as a salt ensures that the potent iodine is only generated when needed, contributing to a longer product shelf-life.
Critical Formulation Pillars for this compound-Based Disinfectants
The successful development of a CaI₂-based disinfectant hinges on the precise control of the chemical environment to manage the release and stability of free iodine.
The Oxidative Activation Step
To convert iodide to its active iodine form, a carefully selected oxidizing agent is required. The choice and concentration of this agent directly control the rate of iodine release and the formulation's overall stability.
-
Common Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodates (e.g., potassium iodate), or persulfates are frequently used.
-
Causality of Choice: The goal is a controlled, sustained release, not a rapid, volatile burst. The stoichiometric ratio of the oxidizer to the iodide source is a critical parameter. An excess of oxidizer can lead to premature degradation of other formula components and reduce shelf-life, while an insufficient amount will result in sub-optimal biocidal efficacy.
pH Optimization for Peak Efficacy
The pH of the formulation is a critical control point. An acidic environment (typically pH 2-5) significantly favors the equilibrium towards the formation of free molecular iodine (I₂), the most effective germicidal form.[9]
-
Expert Insight: While lower pH enhances efficacy, it can also increase the potential for corrosivity and skin irritation. Therefore, formulations are often buffered to a moderately acidic pH (e.g., 4.0-5.5) to strike a balance between potent antimicrobial activity and user safety. Citric acid or phosphate buffer systems are commonly employed for this purpose.
The Iodophor Concept: Stabilization and Sustained Release
To overcome the issues of iodine's low water solubility, high volatility, and staining, this compound is almost always formulated with a stabilizing agent or "carrier" to create an iodophor .[5][9] These are typically water-soluble polymers that form loose complexes with the generated iodine.
-
Premier Carrier Polymer: Polyvinylpyrrolidone (PVP) is the most widely used carrier, forming the well-known povidone-iodine complex.[2][10]
-
Mechanism of Stabilization: The polymer acts as a solubilizing agent and a reservoir for iodine.[9] In solution, an equilibrium exists between the iodine complexed with the carrier and the free iodine available to act as a biocide.[2] As free iodine is consumed in the disinfection process, more is released from the complex, ensuring a sustained germicidal effect at lower, less irritating concentrations.
Experimental Protocols for Formulation and Efficacy Validation
This section provides a self-validating framework for the creation and testing of a model disinfectant.
Protocol: Preparation of a Stabilized this compound Disinfectant
This protocol details the formulation of a 1% available iodine solution stabilized with PVP.
Materials & Reagents:
| Reagent | Grade | Purpose |
| This compound (CaI₂) | ACS Reagent Grade | Iodide Source |
| Povidone (PVP K-30) | USP/NF Grade | Stabilizer / Iodophor Carrier |
| Hydrogen Peroxide (H₂O₂) | 30% Solution, ACS Grade | Oxidizing Agent |
| Citric Acid, Anhydrous | USP/NF Grade | pH Adjuster / Buffer |
| Sodium Citrate, Dihydrate | USP/NF Grade | Buffer Component |
| Deionized Water | Type II or higher | Solvent |
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.5M citrate buffer solution by dissolving appropriate amounts of citric acid and sodium citrate in deionized water to achieve a target pH of 5.0.
-
Carrier Solubilization: In a main mixing vessel, add 80% of the final volume of the citrate buffer. While stirring, slowly add and dissolve the PVP K-30 powder. A typical starting ratio is 10 parts PVP to 1 part final iodine.
-
Iodide Incorporation: Once the PVP is fully dissolved, add the this compound and stir until the solution is clear and homogenous.
-
Oxidative Activation: In a separate vessel, dilute the required amount of 30% H₂O₂ with deionized water. Slowly add this diluted oxidizing solution to the main vessel with continuous stirring. The amount of H₂O₂ should be calculated stoichiometrically to convert the desired amount of iodide to iodine. The solution will turn a characteristic deep amber/brown color upon iodine formation.
-
Final QC and Volume Adjustment: Allow the reaction to proceed for 30 minutes. Test the pH and adjust to the final target (e.g., 5.0 ± 0.2) if necessary. Add the remaining deionized water to reach the final batch volume.
-
Validation: The final product must be tested for "available iodine" concentration using a standard sodium thiosulfate titration method to confirm it meets specification.
Visualization: Disinfectant Formulation Workflow
Caption: Logical workflow for the synthesis of a PVP-stabilized this compound disinfectant.
Protocol: Antimicrobial Efficacy Suspension Test (Self-Validating)
This protocol assesses the disinfectant's ability to reduce a microbial load in solution.
-
Prepare Test Suspension: Culture a challenge organism (e.g., S. aureus ATCC 6538) and prepare a suspension in a sterile saline solution to a standardized concentration (approx. 1x10⁸ CFU/mL).
-
Disinfection: In a sterile tube, add 9.9 mL of the prepared disinfectant. At time zero, add 0.1 mL of the microbial suspension. This creates a 1:100 dilution. Vortex for 3 seconds.
-
Contact Time: Allow the disinfectant to act for a predetermined contact time (e.g., 60 seconds).
-
Neutralization (Validation Step): At precisely the end of the contact time, transfer 1 mL of the disinfectant-microbe mixture into 9 mL of a validated neutralizing broth (e.g., Dey-Engley Broth containing sodium thiosulfate). This immediately stops the biocidal action of the iodine. This step is critical for accurate results.
-
Enumeration: Perform serial ten-fold dilutions of the neutralized sample. Plate appropriate dilutions onto tryptic soy agar plates.
-
Control: Simultaneously, perform a parallel control by adding 0.1 mL of the microbial suspension to 9.9 mL of sterile saline (instead of disinfectant) and follow steps 4-5.
-
Incubation & Calculation: Incubate all plates at 35-37°C for 24-48 hours. Count the colonies and calculate the Log₁₀ reduction achieved by the disinfectant compared to the control. A >5-log reduction is typically required for high-level disinfection.
Safety, Handling, and Regulatory Landscape
-
Material Compatibility: Iodine-based solutions can be corrosive to some metals and may stain porous plastics and fabrics. Compatibility testing with intended surfaces is essential.
-
Handling Precautions: While iodophors are significantly less irritating than iodine tinctures, standard personal protective equipment (gloves, safety glasses) should be used during manufacturing. Avoid inhalation of dust from raw materials.
-
Regulatory Compliance: All disinfectant products intended for sale are regulated by government bodies (e.g., the EPA in the U.S. or under the BPR in the EU). Efficacy data must be rigorously generated according to approved testing standards to support product registration claims.
References
- Title: Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization Source: PubMed Central, National Institutes of Health URL
- Title: What is the mechanism behind iodine's antiseptic quality?
- Title: Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation Source: PubMed Central, National Institutes of Health URL
- Title: What is the disinfection mechanism of iodine tincture?
- Title: Disinfectant Chemistry Report Card #16 - Iodophors Source: Virox Animal Health URL
- Title: What is the mechanism of Povidone-Iodine?
- Title: Iodophor - Wikipedia Source: Wikipedia URL
- Title: Polymeric Iodophors: Preparation, Properties, and Biomedical Applications Source: PubMed Central, National Institutes of Health URL
- Title: Advances in antimicrobial polymeric iodophors Source: Pharma Excipients URL
- Title: Iodine and Iodophors | PDF | Antimicrobial | Disinfectant Source: Scribd URL
- Title: Cas 10031-31-9,this compound Source: LookChem URL
- Title: this compound Formula - Structure, Properties, Uses, Sample Questions Source: GeeksforGeeks URL
- Title: this compound - Wikipedia Source: Wikipedia URL
-
Title: this compound | CaI2 | CID 5462722 Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Title: Synthesis and Applications of CA SR Mixed Iodate Crystals Source: Ignited Minds Journals URL
- Title: CAS 10102-68-8: this compound Source: CymitQuimica URL
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- 3. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
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- 9. Iodophor - Wikipedia [en.wikipedia.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols: Calcium Iodide (CaI₂) in the Development of Scintillation Detectors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scintillation detectors are fundamental tools in the detection and spectroscopy of ionizing radiation. The performance of these detectors is intrinsically linked to the properties of the scintillator material. Calcium iodide (CaI₂), particularly when doped with europium (Eu), is a high-performance scintillator notable for its exceptional light yield and superior energy resolution. However, its pronounced hygroscopic nature presents significant challenges in crystal growth, handling, and detector fabrication. This guide provides a comprehensive overview of the principles, protocols, and applications of this compound in scintillation detector development, designed to equip researchers and professionals with the necessary knowledge to leverage this promising material.
Introduction to Scintillation and the Significance of this compound
Scintillation is the process by which a material absorbs energy from incident ionizing radiation and re-emits a portion of that energy as a flash of light. This emitted light is then converted into an electrical signal by a photodetector, with the signal's intensity being proportional to the deposited energy. The choice of scintillator is critical, as it dictates key performance metrics of the detector.
This compound has emerged as a scintillator of interest due to a combination of desirable properties:
-
Exceptional Light Yield: CaI₂ boasts one of the highest theoretical light yields among inorganic scintillators, translating to stronger signals and improved statistical precision in energy measurements.
-
Excellent Energy Resolution: Europium-doped this compound (CaI₂:Eu) has demonstrated outstanding energy resolution, enabling the clear distinction between gamma-rays of closely spaced energies. This is a crucial capability for radionuclide identification.
-
High Effective Atomic Number: With a respectable effective atomic number, CaI₂ provides efficient absorption of gamma-rays.
The primary drawback of CaI₂ is its severe hygroscopicity, which necessitates meticulous handling in controlled, low-humidity environments and robust hermetic encapsulation to prevent degradation.
Properties of this compound Scintillators
The performance of a CaI₂-based scintillation detector is governed by the intrinsic properties of the crystal.
| Property | Pure CaI₂ | CaI₂:Eu | Units |
| Light Yield | ~20,000 | >90,000 | photons/MeV |
| Energy Resolution (at 662 keV) | Poor | ~3-4% | % |
| Primary Decay Time | ~1 | ~1.3 | µs |
| Density | 3.96 | 3.96 | g/cm³ |
| Peak Emission Wavelength | ~400 | ~475 | nm |
| Hygroscopic | Yes | Yes | - |
The Role of Europium Doping:
In its pure form, CaI₂ is a modest scintillator. The introduction of europium as a dopant dramatically enhances its light output. When ionizing radiation interacts with the crystal, it creates electron-hole pairs that migrate through the lattice. These energy carriers are captured by Eu²⁺ activator sites, leading to their excitation and subsequent de-excitation through the emission of photons. The concentration of the europium dopant is a critical parameter that must be optimized to maximize light yield and energy resolution while minimizing potential negative effects such as self-absorption. Studies have shown that optimal Eu²⁺ concentrations are typically in the range of 5-7%.[1]
Synthesis and Crystal Growth of CaI₂
The production of large, high-quality CaI₂ single crystals is paramount for detector fabrication. The Bridgman-Stockbarger method is a widely adopted technique for growing such crystals from a molten state.[2][3]
Experimental Workflow: Bridgman-Stockbarger Crystal Growth
Caption: Workflow for CaI₂ crystal growth using the Bridgman-Stockbarger method.
Protocol: Bridgman-Stockbarger Growth of CaI₂:Eu
1. Material Purification and Preparation:
- Causality: The presence of impurities, especially water and oxygen, can introduce defects in the crystal lattice that act as quenching centers, reducing scintillation efficiency. Therefore, starting with the highest purity materials is crucial.
- Protocol:
- Utilize high-purity CaI₂ powder (≥99.99%) and EuI₂ dopant.
- Perform final purification of the CaI₂ powder via techniques such as zone refining or vacuum distillation to minimize residual contaminants.
- In a glovebox with an inert argon atmosphere, thoroughly mix the purified CaI₂ powder with the desired mole percentage of EuI₂ dopant.
2. Ampoule Preparation and Sealing:
- Causality: The hygroscopic nature of CaI₂ necessitates its isolation from atmospheric moisture during the high-temperature growth phase. A hermetically sealed quartz ampoule provides this necessary barrier.
- Protocol:
- Thoroughly clean a high-purity quartz ampoule.
- Inside the inert atmosphere of the glovebox, load the CaI₂:Eu mixture into the ampoule.
- Attach the ampoule to a high-vacuum system and evacuate to a pressure of at least 10⁻⁶ Torr.
- While under vacuum, use an oxygen-hydrogen torch to seal the ampoule.
3. Crystal Growth:
- Causality: The Bridgman-Stockbarger method relies on the principle of directional solidification. By slowly passing the molten material through a temperature gradient, a single crystal nucleates and grows along the length of the crucible.
- Protocol:
- Position the sealed ampoule in a vertical two-zone Bridgman furnace. The upper zone is maintained above the melting point of CaI₂ (~780 °C), and the lower zone is kept below it.
- Allow the material to fully melt and homogenize in the hot zone.
- Lower the ampoule at a slow, controlled rate (e.g., 1-2 mm/hour) through the temperature gradient into the cooler zone, initiating crystal growth from the bottom up.
4. Annealing and Cooling:
- Causality: Annealing at a temperature below the melting point helps to relieve internal stresses and reduce crystalline defects formed during growth. A slow cooling rate is essential to prevent thermal shock, which can cause the crystal to crack.
- Protocol:
- After the entire ingot has solidified, anneal the crystal by maintaining it at a temperature just below its melting point for an extended period (e.g., 24-48 hours).
- Gradually cool the crystal to room temperature over several hours to a day.
5. Crystal Extraction and Processing:
- Causality: Due to its hygroscopic nature, the grown crystal must be handled exclusively in a dry, inert environment to prevent surface degradation.
- Protocol:
- Transfer the ampoule to a glovebox with a low-humidity atmosphere.
- Carefully break the quartz ampoule to retrieve the CaI₂:Eu crystal.
- Cut the crystal to the desired dimensions using a diamond wire saw.
- Polish the crystal surfaces using non-aqueous polishing slurries, such as diamond paste in an oil-based lubricant, on a polishing cloth.[4]
Fabrication of a CaI₂-Based Scintillation Detector
The successful fabrication of a CaI₂ scintillation detector hinges on the proper coupling of the crystal to a photodetector and the creation of a robust hermetic seal.
Experimental Workflow: Detector Assembly
Caption: Workflow for the fabrication of a CaI₂-based scintillation detector.
Protocol: Detector Fabrication
1. Crystal Preparation:
- Causality: A high-quality surface finish is essential for maximizing the transmission of scintillation light to the photodetector.
- Protocol:
- In a dry environment, cut the CaI₂:Eu crystal to the required dimensions.
- Polish the crystal surfaces, paying particular attention to the face that will be coupled to the photodetector.
- Clean the polished crystal with a non-aqueous solvent to remove any polishing residue.
2. Optical Coupling:
- Causality: To minimize light loss at the interface between the crystal and the photodetector, an optical coupling compound with a refractive index matched to both materials is used.[5]
- Protocol:
- Select a photodetector (e.g., PMT or SiPM) with high quantum efficiency at the emission wavelength of CaI₂:Eu (~475 nm).
- Apply a thin, uniform layer of a suitable optical grease (e.g., silicone-based) or an optical epoxy to the photodetector window.[6][7]
- Carefully press the polished face of the CaI₂:Eu crystal onto the photodetector, ensuring no air bubbles are trapped at the interface.
3. Encapsulation:
- Causality: A long-lasting, high-performance detector requires a robust hermetic seal to protect the hygroscopic CaI₂ crystal from atmospheric moisture.[8][9] A reflective wrapping is used to maximize light collection.
- Protocol:
- Wrap the sides of the crystal-photodetector assembly with a reflective material like Teflon tape to direct photons towards the photodetector.
- Place the assembly into a custom-designed, hermetically sealed housing, typically constructed from aluminum.
- The housing should feature a thin entrance window for the incident radiation.
- Utilize O-rings, epoxy, or glass-to-metal seals to ensure a long-term hermetic seal for all joints and electrical feedthroughs.
4. Testing and Calibration:
- Causality: The performance of the fabricated detector must be verified and its energy response calibrated.
- Protocol:
- Connect the photodetector to the appropriate readout electronics.
- Expose the detector to a gamma-ray source with a known energy, such as ¹³⁷Cs (662 keV).
- Acquire an energy spectrum and evaluate the detector's performance based on the photopeak position and energy resolution (FWHM).
Applications
The superior energy resolution and high light yield of CaI₂:Eu make it an excellent candidate for applications requiring precise radionuclide identification and low-level radiation detection.
-
Nuclear Security and Non-proliferation: Accurate identification of radioactive materials is critical for national security.
-
Medical Imaging: In applications like SPECT, improved energy resolution can lead to better image contrast by more effectively rejecting scattered photons.
-
Astrophysics and High-Energy Physics: The high light yield is advantageous in experiments searching for rare events.
Conclusion
This compound, when properly prepared and encapsulated, is a scintillator with outstanding performance characteristics. While its hygroscopic nature demands careful and controlled fabrication processes, the resulting detectors offer significant advantages in light yield and energy resolution. Adherence to rigorous protocols for crystal growth, handling, and detector assembly is essential to unlock the full potential of CaI₂ for advanced radiation detection applications.
References
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-
Vladimirov, L. V. (2016, January 6). What is the procedure to polish a hygroscopic nature single crystals? ResearchGate. Retrieved from [Link]
-
Ewing, W. S. (1974, March 8). Polishing methods for KCl. Instrumentation papers. (Technical Report). OSTI.GOV. Retrieved from [Link]
- Wu, Y., et al. (2017). Crystal growth and characterization of europium doped KCaI3, a high light yield scintillator. Journal of Crystal Growth, 475, 133-138.
-
Assembly Materials. (n.d.). Luxium Solutions. Retrieved January 14, 2026, from [Link]
-
Hermetic Encapsulation. (n.d.). TWI Global. Retrieved January 14, 2026, from [Link]
-
How To Make A Scintillation Detector? (n.d.). Jiaxing AOSITE Photonics Technology Co.,Ltd. Retrieved January 14, 2026, from [Link]
-
Hodák, R. (2024, July 10). Scintillation Detectors - Basic Introduction. Indico Global. Retrieved from [Link]
-
Bridgman–Stockbarger method. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Crystal growth. (n.d.). Alineason. Retrieved January 14, 2026, from [Link]
-
Performance of Optical Coupling Materials in Scintillation Detectors Post Temperature Exposure. (2020). MDPI. Retrieved from [Link]
-
Performance of Optical Coupling Materials in Scintillation Detectors Post Temperature Exposure. (2020). PubMed. Retrieved from [Link]
-
Bridgman Method - Bridgman Furnace - Crystal Growth. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
Investigations of degradation and encapsulation of plastic scintillator. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Performance of Optical Coupling Materials in Scintillation Detectors Post Temperature Exposure. (2020). ResearchGate. Retrieved from [Link]
-
The schematic drawing of crystal growth via the Bridgman-Stockbarger... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Advancing Encapsulation Technology with Hermetic Seal Technique for Microelectronics. (n.d.). Hermetic Seal Technology. Retrieved January 14, 2026, from [Link]
-
Bridgman-Stockbarger Technique. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
Scintillino - an Arduino-based Quick&dirty Scintillation Counter. (n.d.). Instructables. Retrieved January 14, 2026, from [Link]
-
Crystal Growth & Characterization of Europium-Doped Rubidium Calcium Bromide Scintillators. (n.d.). OSTI.GOV. Retrieved January 14, 2026, from [Link]
-
Scintillation detectors. (n.d.). SlideShare. Retrieved January 14, 2026, from [Link]
-
Handling and Care of Crystal Scintillation Detectors. (n.d.). Luxium Solutions. Retrieved January 14, 2026, from [Link]
-
Hermetic packaging. (n.d.). SCHOTT. Retrieved January 14, 2026, from [Link]
-
Divalent europium doped and Un-doped this compound Scintillators: Scintillator characterization and single crystal growth. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Atomic Layer Deposition for Encapsulation and Hermetic Sealing of RF and Power Electronics. (n.d.). ST Instruments. Retrieved January 14, 2026, from [Link]
-
Modelling the transport of optical photons in scintillation detectors for diagnostic and radiotherapy imaging. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
Preparation of Pure Alkali Halide Crystals and Some of Their Properties. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Scintillation and luminescence properties of undoped and europium-doped CaZrO3 crystals. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Structure–Dopant Concentration Relations in Europium-Doped Yttrium Molybdate and Peak-Sharpening for Luminescence Temperature Sensing. (2024). MDPI. Retrieved from [Link]
-
Early Processes in Crystalline Alkali Halides. (n.d.). Taylor & Francis eBooks. Retrieved January 14, 2026, from [Link]
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Troubleshooting & Optimization
handling and storage of hygroscopic calcium iodide
Technical Support Center: Calcium Iodide (CaI₂)
Introduction: A Scientist-to-Scientist Guide to this compound
Welcome to the dedicated technical guide for this compound (CaI₂). As a Senior Application Scientist, I understand that the success of your research often hinges on the integrity of your reagents. This compound is a powerful tool in various applications, from pharmaceutical synthesis to materials science, but its utility is directly tied to its purity and anhydrous state.[1] Its pronounced hygroscopic and reactive nature presents unique challenges in the lab.[2][3]
This guide is structured to move beyond simple instructions. It provides a framework of understanding—the "why" behind the "how"—to empower you to handle and store this sensitive compound with confidence. We will explore the fundamental chemistry of its instability and provide actionable, field-tested protocols to mitigate degradation. This is not just a manual; it's a resource built from practical experience to ensure the reliability of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common inquiries regarding the intrinsic properties and general handling of this compound.
Q1: What is this compound, and why is it so sensitive?
A1: this compound (CaI₂) is an ionic salt formed from calcium (Ca²⁺) and iodide (I⁻) ions.[4] Its sensitivity stems from two primary chemical characteristics:
-
Hygroscopicity: It is highly deliquescent, meaning it has a strong affinity for water and will readily absorb moisture from the atmosphere to the point of dissolving in the absorbed water.[1][5] This is due to the strong hydration energy of the small, highly charged Ca²⁺ cation.
-
Reactivity: The iodide ion (I⁻) is susceptible to oxidation. In the presence of atmospheric oxygen and carbon dioxide, particularly when moisture is present, it can be oxidized to elemental iodine (I₂).[6][7] This degradation is often accelerated by exposure to light.[2]
Q2: My "white" this compound powder has a yellow or brownish tint. What does this mean, and is it still usable?
A2: A yellow to brown discoloration is a definitive sign of degradation.[4] The color is caused by the formation of elemental iodine (I₂), which has a characteristic yellow-brown appearance.[5] This occurs via the following reaction:
2CaI₂(s) + 2CO₂(g) + O₂(g) → 2CaCO₃(s) + 2I₂(s)[7]
Usability depends entirely on your application. For qualitative demonstrations or applications where high purity is not critical, it may suffice. However, for most research, pharmaceutical, and analytical applications, the presence of iodine and calcium carbonate introduces significant impurities that can interfere with reactions and lead to non-reproducible results.[8] As a best practice, discolored this compound should be considered compromised and discarded.
Q3: What are the immediate steps I should take upon receiving a new container of this compound?
A3: A proactive approach is critical. The moment a new bottle arrives, you are racing against atmospheric moisture. Follow this receiving protocol to preserve the integrity of the compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
- Santa Cruz Biotechnology. (n.d.).
- ChemicalBook. (n.d.). This compound CAS#: 10102-68-8.
- Cole-Parmer. (n.d.).
- Grokipedia. (n.d.). This compound.
- Flinn Scientific. (2014).
- ECHEMI. (n.d.).
- ChemicalBook. (2025). This compound | 10102-68-8.
- Chemos GmbH & Co. KG. (n.d.).
- Guidechem. (n.d.). This compound 10102-68-8 wiki.
- Wikipedia. (n.d.). This compound.
- Bionity. (n.d.). This compound.
- From Nature With Love. (n.d.). Salt Storage Tips and Guidelines.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- Protocol Online. (2010). Hygroscopic chemical...how to deal with?.
- Apiary. (n.d.). Growth Opportunities and Challenges in the this compound Market.
- GeeksforGeeks. (2023). This compound Formula - Structure, Properties, Uses, Sample Questions.
- Sigma-Aldrich. (2025).
- Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?.
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Technical Support Center: Purification of Commercial Calcium Iodide
Welcome to the Technical Support Center for the purification of commercial calcium iodide (CaI₂). This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their experiments and formulations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this versatile but sensitive inorganic salt.
Introduction to Commercial this compound and Its Impurities
Commercial this compound is a crucial reagent in various fields, including pharmaceutical synthesis and materials science.[1][2] However, its utility is often dependent on its purity. Commercial grades of CaI₂ can contain a range of impurities that may interfere with sensitive applications. Understanding the nature of these impurities is the first step toward effective purification.
Common Impurities in Commercial this compound:
-
Free Iodine (I₂): this compound is susceptible to oxidation by air and light, leading to the formation of free iodine.[1][3] This is the most common impurity and is responsible for the characteristic yellow or brownish tint of aged or improperly stored this compound.
-
Heavy Metals: Depending on the manufacturing process and the quality of raw materials, commercial this compound may contain trace amounts of heavy metals. These can include lead (Pb), iron (Fe), copper (Cu), and others. For pharmaceutical applications, the levels of these impurities are strictly regulated.
-
Alkali and Alkaline Earth Metal Cations: Impurities such as sodium (Na⁺), potassium (K⁺), and strontium (Sr²⁺) may be present from the starting materials or manufacturing equipment.
-
Insoluble Particulates: Dust, silica, and other insoluble materials can be introduced during manufacturing and handling.
-
Water: Anhydrous this compound is highly hygroscopic and will readily absorb atmospheric moisture to form hydrates.[1][2][4]
The following sections provide a structured approach to identifying and resolving common issues related to these impurities through targeted purification techniques.
Troubleshooting and FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with commercial this compound.
Issue 1: My this compound is yellow/brown. How can I remove the color?
Answer: The yellow or brown discoloration is almost certainly due to the presence of free iodine (I₂), formed by the oxidation of iodide ions (I⁻). This can be effectively removed by chemical reduction.
Causality: The principle behind color removal is the conversion of colored elemental iodine (I₂) back into colorless iodide ions (I⁻). This is a redox reaction where a reducing agent donates electrons to the iodine. A common and effective reducing agent for this purpose is sodium thiosulfate (Na₂S₂O₃).[5][6][7]
Protocol for Decolorization of this compound Solution:
-
Dissolution: Dissolve the discolored this compound in deionized water to a concentration of approximately 20-30% (w/v).
-
Reduction: While stirring, add a 0.1 M solution of sodium thiosulfate dropwise. The yellow/brown color will fade. Continue adding the thiosulfate solution until the solution becomes colorless.[6]
-
Avoid Excess: Be cautious not to add a large excess of sodium thiosulfate, as this will introduce sulfate and sodium ions as impurities.
-
Proceed to Recrystallization: The now colorless this compound solution is ready for further purification by recrystallization to remove the thiosulfate byproducts and other soluble impurities.
Issue 2: I'm trying to recrystallize this compound, but no crystals are forming.
Answer: The failure of crystals to form during recrystallization is a common issue, especially with highly soluble and hygroscopic salts like this compound.[8] Several factors could be at play.
Troubleshooting Steps:
-
Supersaturation: The solution may not be sufficiently supersaturated.
-
Solution: Evaporate some of the solvent to increase the concentration of this compound.[9] Be careful not to evaporate to dryness. Gentle heating under reduced pressure can be effective.
-
-
Nucleation: Crystal growth requires nucleation sites.
-
Solution 1: Seeding: Add a few seed crystals of pure this compound to the cooled solution to initiate crystallization.[9]
-
Solution 2: Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[9] The microscopic scratches on the glass can provide nucleation sites.
-
-
Solvent Choice: The solvent may be too good at dissolving this compound even at low temperatures.
-
Solution: Consider a different solvent or a mixed-solvent system. For instance, if you are using a highly polar solvent like water, you could try a less polar, non-aqueous solvent in which this compound has a steep solubility curve with temperature (high solubility when hot, low solubility when cold). Based on solubility data, ethanol or acetone could be suitable candidates.[4][10][11]
-
Issue 3: During recrystallization, my this compound is "oiling out" instead of forming crystals.
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common for hygroscopic salts or when there are significant impurities that depress the melting point of the solute-solvent mixture.
Causality: The solute is precipitating from the solution at a temperature above its melting point in the presence of the solvent.
Troubleshooting Steps:
-
Increase Solvent Volume: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.[12]
-
Slower Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Change Solvent: A different solvent may prevent oiling out. Experiment with solvents of varying polarity.
Issue 4: How do I remove heavy metal impurities?
Answer: The removal of trace heavy metals often requires more specific techniques than simple recrystallization, although recrystallization can reduce their concentration.
Causality: Heavy metal impurities are often present as soluble salts. Purification methods aim to either selectively precipitate the heavy metals or the this compound, leaving the impurities in the solution.
Recommended Techniques:
-
Sulfide Precipitation: In a neutral or slightly acidic solution, many heavy metals (e.g., Pb²⁺, Cu²⁺) can be precipitated as insoluble sulfides by the addition of a sulfide source, such as sodium sulfide. This should be done with extreme care in a well-ventilated fume hood due to the toxicity of hydrogen sulfide gas. The precipitated sulfides can then be removed by filtration before proceeding with the recrystallization of this compound.
-
Chelation and Extraction: Chelating agents like EDTA can form stable, water-soluble complexes with heavy metal ions. While this won't remove them by precipitation, it can be a preliminary step before other separation techniques.
-
Ion Exchange Chromatography: For very high-purity requirements, passing a solution of this compound through a suitable ion-exchange resin can effectively remove cationic heavy metal impurities.
Issue 5: How can I confirm the purity of my purified this compound?
Answer: The purity of the final product should be assessed using appropriate analytical techniques.
Analytical Methods:
-
Visual Inspection: The purified this compound should be a white, crystalline solid. Any discoloration indicates the presence of impurities, likely iodine.
-
Melting Point: Pure anhydrous this compound has a sharp melting point of 779 °C.[4][11] A depressed and broad melting range is indicative of impurities.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace and ultra-trace metal impurities.[13][14][15][16][17] ICP-MS offers high sensitivity and the ability to measure multiple elements simultaneously.[16][17] For pharmaceutical applications, this method is recommended by pharmacopeias like the USP for elemental impurity analysis.[14][17]
-
Titration: The iodide content can be determined by redox titration, for example, by reacting the iodide with a known excess of an oxidizing agent and then titrating the remaining oxidant.[7][18]
Detailed Purification Protocols
Protocol 1: Recrystallization of this compound from a Non-Aqueous Solvent (Ethanol)
This protocol is designed for purifying commercial this compound that is discolored and may contain various soluble impurities. It takes advantage of the temperature-dependent solubility of this compound in ethanol.
Rationale: Ethanol is a good choice for recrystallization because this compound is soluble in it, and its lower boiling point compared to water facilitates easier drying of the hygroscopic product.[4][10][11] Working under anhydrous conditions is crucial to prevent the formation of hydrates.
Experimental Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology:
-
Preparation:
-
All glassware must be thoroughly dried in an oven before use. The procedure should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) if possible, to minimize moisture absorption.
-
Place the impure this compound in a dry Erlenmeyer flask.
-
-
Dissolution:
-
Add a minimal amount of anhydrous ethanol to the flask.
-
Gently heat the mixture on a hot plate while stirring until the this compound dissolves completely. Add more hot ethanol in small portions if necessary to achieve full dissolution. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is yellow or brown, add a few drops of a dilute solution of sodium thiosulfate in ethanol until the color disappears.
-
-
Hot Filtration:
-
If there are any insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, dry Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous ethanol to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified this compound crystals thoroughly under vacuum. A vacuum oven at a slightly elevated temperature (e.g., 60-80°C) can be used to ensure all solvent is removed.
-
-
Storage:
Data Presentation
The following table presents the solubility of this compound in different solvents at various temperatures, which is critical for selecting an appropriate recrystallization solvent.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |
| Water | 0 | 182 | [10] |
| 20 | 209 | [10] | |
| 100 | 426 | [10] | |
| Methanol | 0 | 116.4 | [10] |
| 20 | 126.1 | [10] | |
| 60 | 148.8 | [10] | |
| Acetone | 0 | 72.7 | [10] |
| 20 | 89 | [10] | |
| 60 | 119.8 | [10] | |
| Ethanol | - | Soluble | [4][10][11] |
This data highlights the significant increase in solubility with temperature in water, methanol, and acetone, making them suitable candidates for recrystallization.
Logical Relationships
The choice of purification technique is directly related to the type of impurity present. The following diagram illustrates this relationship.
Caption: Impurity types and their corresponding purification techniques.
References
-
Properties of substance: this compound. (n.d.). Retrieved January 14, 2026, from [Link]
- Ekott, E. E., & Udoh, I. I. (2023). Understanding Iodine Stabilizers in Iodized Salt.
-
This compound. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]
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Isolating a deliquescent crystals from a saturated solution. (2021, September 17). Sciencemadness Discussion Board. Retrieved January 14, 2026, from [Link]
- Deresa, T. T., & Alemayehu, E. (2023). Recent Advances in Stability of Iodine in Iodized Salt. International Journal of Food Science, 2023, 1-11.
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3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Götzfried, F., & Kondorosy, E. (n.d.). RECRYSTALLIZATION PROCESS FOR THE UPGRADING OF ROCK- AND SOLAR SALTS. EVATHERM. Retrieved January 14, 2026, from [Link]
- Diosady, L. L., Alberti, J. O., Mannar, M. G. V., & Stone, T. G. (1997). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. Food and Nutrition Bulletin, 18(4), 388-396.
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What should I do if crystallisation does not occur?. (2017, April 5). Quora. Retrieved January 14, 2026, from [Link]
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Stability of Iodine Compounds in Iodized Salt. (n.d.). Policy Commons. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Yoshino, M. (2019). High light yield this compound (CaI2) scintillator for astroparticle physics. CERN Indico. Retrieved January 14, 2026, from [Link]
- Lewen, N., Mathew, S., Schenkenberger, P., & Raglione, T. (2004). A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 739-752.
- Garud, S. L. (2019).
-
ICP-MS Detection of Trace Elements and Heavy Metals. (n.d.). Pacific BioLabs. Retrieved January 14, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 14, 2026, from [Link]
-
Determination of Iodate in Iodised Salt by Redox Titration. (n.d.). University of Canterbury. Retrieved January 14, 2026, from [Link]
-
ICP-MS for Trace Metal Analysis. (2022, August 3). AZoM. Retrieved January 14, 2026, from [Link]
- Deresa, T. T., & Alemayehu, E. (2023). Impact of Storage on Iodine Stability of Commercial Salt Brands.
-
How ICP-MS is Applied in Pharmaceutical Quality Control. (n.d.). Drawell. Retrieved January 14, 2026, from [Link]
-
Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 14, 2026, from [Link]
-
An iodine / thiosulfate titration. (n.d.). M.C.C. Science. Retrieved January 14, 2026, from [Link]
-
Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. (n.d.). Spectroscopy Online. Retrieved January 14, 2026, from [Link]
-
titration method for determining salt iodate and salt iodide content. (n.d.). CUTM Courseware. Retrieved January 14, 2026, from [Link]
- Desarnaud, J., & Shahidzadeh-Bonn, N. (2011). Salt crystal purification by deliquescence/crystallization cycling. EPL (Europhysics Letters), 95(4), 48002.
-
Iida, T., Kamada, K., Yoshino, M., Kim, K. J., Ichimura, K., & Yoshikawa, A. (2019). High-light-yield this compound (CaI2) scintillator for astroparticle physics. arXiv. Retrieved January 14, 2026, from [Link]
-
How To: Purify by Crystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved January 14, 2026, from [Link]
- Featherstone, J. L., & Setting, M. J. (1995). U.S. Patent No. 5,447,543. Washington, DC: U.S.
-
2.1: Day 1 Procedures - Standardization of Sodium Thiosulfate. (2020, June 23). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Table 4-2, Physical and Chemical Properties of Iodine and Iodine Compoundsa. (n.d.). Toxicological Profile for Iodine - NCBI. Retrieved January 14, 2026, from [Link]
-
Softness of hydrated salt crystals under deliquescence. (2023, February 28). IoP. Retrieved January 14, 2026, from [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- Wang, H., et al. (2023). Harvesting of aerial humidity with natural hygroscopic salt excretions. Proceedings of the National Academy of Sciences, 120(45), e2310146120.
- Schoonman, J. (1986). U.S. Patent No. 4,615,806. Washington, DC: U.S.
-
Crystal lovers, how do you grow crystals of hygroscopic salts?. (2022, January 3). Reddit. Retrieved January 14, 2026, from [Link]
-
Chemical Compatibility. (n.d.). IDEX Health & Science. Retrieved January 14, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved January 14, 2026, from [Link]
-
Chemical Compatibility Database from Cole-Parmer. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]
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- 8. Sciencemadness Discussion Board - Isolating a deliquescent crystals from a saturated solution - Powered by XMB 1.9.11 [sciencemadness.org]
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Technical Support Center: Preventing Oxidation of Calcium Iodide (CaI₂)
Welcome to the technical support guide for handling and preventing the oxidation of calcium iodide (CaI₂). This document is designed for researchers, scientists, and drug development professionals who utilize CaI₂ in their experiments. This compound is a highly valuable reagent, but its utility is matched by its sensitivity to atmospheric conditions. Understanding and controlling these sensitivities is paramount for experimental success and reproducibility.
This compound is a colorless, deliquescent solid that is highly soluble in water.[1] However, it readily reacts with oxygen and carbon dioxide in the air, a process that liberates free iodine (I₂).[1][2][3][4] This degradation is visually indicated by a faint yellow to brownish discoloration of the compound and compromises its purity, potentially altering reaction stoichiometry and leading to inconsistent experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of this compound.
Q1: My solid, anhydrous CaI₂ powder has turned yellow. What caused this, and is it still usable?
A: The yellow discoloration is a definitive sign of oxidation. The iodide ions (I⁻) in the CaI₂ have been oxidized to elemental iodine (I₂), which has a characteristic yellow-brown color.[1][4] This reaction occurs when the compound is exposed to air and is accelerated by moisture and light.[5][6]
The primary chemical reaction is: 2CaI₂ (s) + O₂ (g) + 2CO₂ (g) → 2CaCO₃ (s) + 2I₂ (s) [2][4]
Causality:
-
Exposure to Air: Oxygen (O₂) acts as the oxidizing agent.
-
Presence of Carbon Dioxide (CO₂): CO₂ reacts with the calcium to form calcium carbonate (CaCO₃), a stable insoluble salt, which drives the reaction forward.[2][4]
-
Moisture: this compound is highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the air.[3][7] Water can facilitate the oxidation process.
Usability: The usability of the discolored powder depends entirely on the sensitivity of your application.
-
For high-purity applications (e.g., pharmaceutical synthesis, trace analysis), the material is compromised. The presence of I₂ and CaCO₃ introduces significant impurities that will interfere with your results. It is strongly recommended to use a fresh, unoxidized lot.
-
For less sensitive applications (e.g., some educational demonstrations), it may be acceptable, but the exact purity is unknown without quantitative analysis.
Corrective Action: For future use, prevention is the only effective strategy. The oxidized portion cannot be easily reversed. Ensure all storage and handling protocols described below are strictly followed.
Q2: I prepared a CaI₂ solution, and it turned yellow overnight. How can I prevent this in the future?
A: Oxidation can occur even more rapidly in solution than in the solid state. Dissolved oxygen in the solvent is the primary culprit, and the process is often accelerated by exposure to light.
Causality:
-
Dissolved Gases: Solvents, particularly water, contain dissolved oxygen unless specifically degassed.
-
Photocatalysis: Light, especially UV wavelengths, can provide the activation energy needed to initiate and accelerate the oxidation of iodide ions.[5]
-
pH: Acidic conditions can accelerate iodine loss, making pH control a relevant factor for stability.[8]
Preventative Protocol: Preparing a Stabilized this compound Solution
-
Solvent Preparation:
-
Before dissolving the CaI₂, degas your solvent (e.g., deionized water, ethanol) to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Inert Atmosphere:
-
Conduct the dissolution process under a gentle positive pressure of an inert gas.
-
-
Use of Stabilizers:
-
For long-term storage, the addition of a reducing agent can prevent the oxidation of the iodide. These agents act as "sacrificial" antioxidants.
-
Sodium thiosulfate (Na₂S₂O₃): A small amount can be added. It will react with any free iodine that forms, converting it back to colorless iodide ions.
-
Sodium hypophosphite (NaH₂PO₂): This is another effective reducing agent used to stabilize iodide solutions.[9]
-
Alkaline Agents: Adding a small amount of an alkaline compound like sodium carbonate (Na₂CO₃) can help maintain a slightly basic pH, which reduces the rate of iodide oxidation.[8]
-
-
Storage:
-
Store the solution in an amber or opaque bottle to protect it from light.[5]
-
Ensure the container is sealed tightly with a cap that provides an excellent gas barrier. For highly sensitive applications, use a container with a PTFE-lined cap.
-
Store the solution in a cool, dark place.
-
Q3: My experimental results are inconsistent when using CaI₂ from a previously opened bottle. Could oxidation be the cause?
A: Absolutely. This is a classic symptom of using a degraded reagent.
Causality and Impact:
-
Altered Stoichiometry: If a portion of your CaI₂ has converted to CaCO₃ and I₂, the molar quantity of active CaI₂ in the mass you weigh out is lower than calculated. This will throw off the stoichiometry of your reaction, leading to lower yields or incomplete reactions.
-
Side Reactions: The liberated iodine (I₂) is a reactive chemical. It can participate in unintended side reactions with your substrates or other reagents, leading to the formation of undesired byproducts.
-
Insolubility: The formation of calcium carbonate, which is insoluble in many organic solvents and only slightly soluble in water, introduces a solid impurity that can interfere with solution-based chemistry or catalytic processes.
Self-Validating System: To ensure trustworthiness in your results, always use CaI₂ from a freshly opened container or one that has been rigorously stored under an inert atmosphere. If a bottle has been opened and its storage history is uncertain, it is best practice to discard it for sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound oxidation?
A: The oxidation of this compound is an electrochemical process. The iodide anion (I⁻) is relatively easy to oxidize; it loses an electron to form an iodine radical (I•). Two of these radicals then combine to form molecular iodine (I₂). In the presence of air, molecular oxygen (O₂) acts as the electron acceptor (the oxidizing agent). The reaction is driven to completion by the concurrent reaction of the resulting calcium cation (Ca²⁺) with atmospheric carbon dioxide and water to form the thermodynamically stable calcium carbonate.
Caption: Oxidation pathway of this compound in air.
Q2: What are the ideal storage and handling conditions for anhydrous this compound?
A: Proper storage and handling are non-negotiable for maintaining the integrity of CaI₂. The core principle is absolute exclusion of air (oxygen and moisture).
Table 1: Recommended Storage and Handling Parameters for Anhydrous CaI₂
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) with <10 ppm O₂ and H₂O. | Prevents reaction with atmospheric oxygen, carbon dioxide, and moisture.[3] |
| Container | Tightly sealed, opaque glass (amber) or polymer bottle with a PTFE-lined cap. | Protects from light, which can accelerate oxidation, and prevents atmospheric exchange.[5][6] |
| Temperature | Cool and dry place.[6][7] | Reduces reaction rates and minimizes moisture condensation risks. |
| Handling | Inside a glovebox or glove bag flushed with inert gas. | Ensures the material is never exposed to ambient air during weighing or dispensing. |
| Incompatibilities | Store away from strong oxidizing agents, acids, and certain metallic salts.[5][7] | Avoids potentially violent or hazardous chemical reactions. |
Q3: What is the correct protocol for handling and weighing anhydrous CaI₂ outside of its original container?
A: The only reliable method is to use an inert atmosphere workspace.
Protocol: Handling and Dispensing Anhydrous CaI₂
-
Prepare the Glovebox: Ensure the glovebox antechamber is properly purged and that the internal atmosphere has acceptably low levels of oxygen and moisture (<10 ppm is ideal).
-
Introduce Materials: Place the sealed CaI₂ container, a clean spatula, a weighing vessel (e.g., a beaker or vial), and any other necessary equipment into the antechamber.
-
Purge Antechamber: Run at least three purge cycles (evacuate and backfill with inert gas) on the antechamber before opening the inner door.
-
Transfer Materials: Move all items from the antechamber into the main glovebox chamber. Allow them to sit for a few minutes to acclimate.
-
Dispense CaI₂: Open the main CaI₂ container. Using a clean, dry spatula, carefully transfer the required amount of powder into your pre-tared weighing vessel.
-
Seal Tightly: Immediately and securely reseal the main CaI₂ container. To provide an extra layer of protection, wrap the cap and neck of the bottle with Parafilm®.
-
Remove Materials: Place your sealed sample vessel and the sealed stock container back into the antechamber, purge as required, and then remove them.
Caption: Workflow for handling anhydrous this compound.
References
-
Ataman Kimya. CALCIUM IODATE ANHYDROUS. Available at: [Link]
-
GeeksforGeeks. (2023, December 19). This compound Formula - Structure, Properties, Uses, Sample Questions. Available at: [Link]
-
Wikipedia. This compound. Available at: [Link]
-
You-iggy. (2022, June 12). CaI₂ + 2H₂O → Ca(OH)₂ + I₂ + H₂↑. Available at: [Link]
-
Chemical Equations online!. CaI₂ + 2 H₂O → H₂ + I₂ + Ca(OH)₂. Available at: [Link]
-
Bionity. This compound. Available at: [Link]
-
Collegedunia. This compound Formula: Structure, Properties & Applications. Available at: [Link]
- Google Patents. US2144150A - Stabilization of iodine in salt and other feed materials.
-
Engineering Research Publication. Understanding Iodine Stabilizers in Iodized Salt. Available at: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. Calcium_iodide [bionity.com]
- 4. collegedunia.com [collegedunia.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. erpublication.org [erpublication.org]
- 9. US2144150A - Stabilization of iodine in salt and other feed materials - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Yield with Calcium Iodide Catalyst
Introduction
Welcome to the technical support center for the application of calcium iodide (CaI₂) as a catalyst. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this compound in organic synthesis. As a moderately strong Lewis acid, this compound is a cost-effective and versatile catalyst for a variety of transformations, including the synthesis of propargylamines and the cycloaddition of carbon dioxide to epoxides.[1][2] However, its efficacy is highly dependent on proper handling and reaction conditions, primarily due to its hygroscopic nature.[3][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you optimize your reaction yields and overcome common experimental hurdles.
Safety First: Handling and Storage of this compound
Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]
-
Handling: this compound is a hygroscopic solid.[3] Exposure to moist air can lead to the absorption of water, which can inhibit its catalytic activity.[4][6] All manipulations should be carried out in a well-ventilated area, preferably within a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon).[7] Minimize dust generation during transfer.[5]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6] The container should be clearly labeled. Due to its sensitivity to air, light, and moisture, long-term storage requires careful consideration to prevent degradation.[4][6] Impure, aged samples may have a faint yellow color due to the slow liberation of iodine from reaction with atmospheric oxygen and carbon dioxide.[8]
Core Principles of Catalysis with this compound
This compound functions primarily as a Lewis acid. The calcium (Ca²⁺) ion, although a relatively hard cation, can accept electron pairs from Lewis basic sites on the substrate molecules.
In a typical reaction, such as the synthesis of propargylamines from an aldehyde, an amine, and an alkyne (A³ coupling), the Ca²⁺ ion activates the aldehyde by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This activation lowers the overall energy barrier of the reaction, thus increasing the reaction rate.[9][10]
Caption: General mechanism of CaI₂ as a Lewis acid catalyst in A³ coupling.
Troubleshooting Guide
This section addresses common issues encountered during reactions catalyzed by this compound.
Problem: Low or No Reaction Conversion
Q1: My reaction is not proceeding, or the yield is very low. What is the most likely cause?
The most common culprit is catalyst inactivity due to hydration. This compound is highly hygroscopic, and even brief exposure to atmospheric moisture can be detrimental.[3][7] Water is a Lewis base and will competitively coordinate with the Ca²⁺ center, preventing it from activating the substrate.
Causality: The coordination of water to the Ca²⁺ catalyst is often thermodynamically favorable but kinetically reversible. However, in sufficient concentration, it effectively sequesters the catalyst, rendering it inactive.
Self-Validating Protocol:
-
Dry the Catalyst: Before use, dry the this compound in vacuo at a temperature above 100°C for several hours. Ensure the catalyst is cooled under an inert atmosphere before being brought into a glovebox for weighing.
-
Use Anhydrous Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system). Reagents should also be anhydrous.
-
Inert Atmosphere: Set up the reaction under a dry, inert atmosphere (N₂ or Ar). Use Schlenk techniques or a glovebox for all manipulations.[7]
Q2: I've ensured anhydrous conditions, but the reaction is still sluggish. What else should I consider?
Several other factors can contribute to low conversion:
-
Insufficient Mixing: If the catalyst is not fully dissolved or the reaction mixture is not homogeneous, the reaction rate will be limited by diffusion. Ensure vigorous stirring.
-
Sub-optimal Temperature: Lewis acid catalysis is temperature-dependent.[11] A temperature that is too low may not provide sufficient energy to overcome the activation barrier, while a temperature that is too high can lead to catalyst decomposition or side reactions.
-
Incorrect Catalyst Loading: Ensure the catalyst is accurately weighed and the desired molar percentage is used. Start with a loading of 5-10 mol% and optimize from there.
Data-Driven Optimization of Reaction Temperature:
| Trial | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | 25 | 24 | 15 |
| 2 | 50 | 12 | 65 |
| 3 | 80 | 6 | 92 |
| 4 | 110 | 6 | 85 (byproduct formation) |
Table 1: Example data for optimizing reaction temperature. An optimal temperature balances reaction rate and selectivity.
Problem: Formation of Byproducts / Low Selectivity
Q1: My desired product is forming, but I'm also getting significant byproducts. How can I improve selectivity?
Byproduct formation is often related to reaction conditions that are too harsh or a suboptimal solvent choice.
-
Solvent Effects: The solvent plays a critical role in stabilizing intermediates and transition states.[12] A non-coordinating, non-polar solvent like toluene or dichloromethane is often a good starting point. Highly polar or coordinating solvents (e.g., THF, acetonitrile) can compete with the substrate for binding to the Lewis acid, potentially altering the reaction pathway. A systematic solvent screen is recommended.[13][14]
-
Temperature Control: As mentioned, excessive heat can promote side reactions. If byproduct formation is observed at higher temperatures, try running the reaction at a lower temperature for a longer period.
Problem: Reaction Stalls or Stops Prematurely
Q1: The reaction starts well but then stops before all the starting material is consumed. What could be happening?
This is a classic sign of catalyst deactivation.[15][16] Deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the starting materials or solvent (e.g., sulfur or phosphorus compounds) can irreversibly bind to the catalyst's active sites.[17]
-
Fouling: In some reactions, particularly with polymers or complex organic molecules, insoluble materials can deposit on the catalyst surface, blocking active sites.[17]
-
Reaction with Product: The product of the reaction may be a stronger Lewis base than the reactant, leading to product inhibition. As the product concentration increases, it coordinates more strongly to the Ca²⁺, preventing it from participating in further catalytic cycles.
Mitigation Strategies:
-
Purify Starting Materials: Ensure the purity of all reactants and solvents.
-
Monitor the Reaction: Use analytical techniques like TLC or GC to monitor the reaction progress.[18][19] If stalling is observed, it may be possible to add a second charge of the catalyst.
-
Investigate Product Inhibition: If product inhibition is suspected, consider strategies to remove the product as it is formed, such as precipitation or extraction, although this can be challenging to implement.
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: How can I be certain my this compound is anhydrous? While drying under vacuum is a standard procedure, the best practice is to use a freshly opened bottle of anhydrous this compound from a reputable supplier and handle it exclusively within a glovebox.[7] For reactions highly sensitive to moisture, titrating the solvent with a Karl Fischer titrator before use can confirm its water content.
Q2: What are the best analytical methods to monitor my reaction?
-
Thin-Layer Chromatography (TLC): This is a rapid, inexpensive, and effective method for qualitative monitoring.[18] It allows you to visualize the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress. They are more time-consuming but offer higher precision.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots at various time points and analyzing them by ¹H NMR can provide detailed information on conversion and the formation of any byproducts.[19]
Q3: Can I use calcium chloride or calcium bromide instead of this compound? In principle, yes, as they are also Lewis acids. However, the catalytic activity will differ. The iodide anion is a "softer" base than bromide or chloride, which can influence the overall reactivity of the Ca²⁺ center and its interaction with substrates. The choice of halide can be a valuable parameter to screen during reaction optimization.
Q4: Is it possible to recycle the this compound catalyst? Recycling can be challenging due to the difficulty in separating the catalyst from the reaction mixture, especially since it is soluble in many organic solvents and water.[20] If the product is non-polar, it may be possible to perform an aqueous workup, recover the aqueous layer containing the this compound, and then evaporate the water. However, the recovered catalyst would need to be rigorously dried before reuse.
Experimental Protocols
Protocol 1: Rigorous Drying and Handling of this compound
-
Place the required amount of this compound in a Schlenk flask.
-
Heat the flask to 120°C under high vacuum for 4-6 hours.
-
Allow the flask to cool to room temperature under vacuum.
-
Backfill the flask with a dry, inert gas (N₂ or Ar).
-
Transfer the flask into an inert atmosphere glovebox for storage and weighing.
Caption: Workflow for handling hygroscopic this compound catalyst.
Protocol 2: General Procedure for A³ Coupling to Synthesize a Propargylamine
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous this compound (e.g., 0.1 mmol, 10 mol%).
-
Seal the flask with a septum and purge with N₂ or Ar.
-
Add anhydrous solvent (e.g., 2 mL of toluene) via syringe.
-
Add the aldehyde (1.0 mmol, 1.0 equiv) via syringe.
-
Add the amine (1.1 mmol, 1.1 equiv) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at the optimized temperature (e.g., 80°C).
-
Monitor the reaction progress by TLC until the limiting reactant (aldehyde) is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- [Unknown Source]. L.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. fishersci.fi [fishersci.fi]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. hepatochem.com [hepatochem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. infoscience.epfl.ch [infoscience.epfl.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Toward Improving the Selectivity of Organic Halide Electrocarboxylation with Mechanistically Informed Solvent Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. youtube.com [youtube.com]
- 17. public.websites.umich.edu [public.websites.umich.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Impurities in Calcium Iodide Synthesis
Welcome to the technical support guide for the synthesis of high-purity calcium iodide (CaI₂). This document is designed for researchers, scientists, and drug development professionals who require CaI₂ with minimal impurities for their applications. Here, we will explore the causality behind common purity issues, provide robust troubleshooting protocols, and detail validated methods to ensure the integrity of your synthesis.
Section 1: Understanding Common Impurities in this compound
The successful synthesis of pure this compound hinges on understanding and mitigating the formation of common impurities. Pure CaI₂ is a colorless, deliquescent solid, highly soluble in water.[1] Deviations from this appearance and behavior are often the first sign of contamination.
1.1 Why is my CaI₂ yellow or brown? This discoloration is almost always due to the liberation of free iodine (I₂).[1][2] The iodide ion (I⁻) is susceptible to oxidation, a reaction that can be initiated by several factors:
-
Atmospheric Oxygen: In the presence of air, particularly with moisture and carbon dioxide, iodide is slowly oxidized.[1][3]
-
Light Exposure: CaI₂ is light-sensitive.[3][4] Photochemical reactions can accelerate the oxidation process.
-
Acidic Conditions: Residual acid from the synthesis can promote the oxidation of iodide ions.
1.2 What is this white, insoluble residue in my product? A white residue that is poorly soluble in water is typically one of two calcium salts:
-
Calcium Carbonate (CaCO₃): Forms when CaI₂ reacts with carbon dioxide from the air.[1][5] This is a common issue for samples stored improperly.
-
Calcium Oxide (CaO) / Calcium Hydroxide (Ca(OH)₂): These impurities arise from using an excess of calcium precursors (like CaO or Ca(OH)₂) during synthesis or from the decomposition of CaI₂ at very high temperatures in the presence of trace moisture.
1.3 Summary of Common Impurities The following table provides a quick reference for identifying and understanding the root causes of common impurities.
| Impurity | Chemical Formula | Appearance | Common Cause(s) |
| Iodine | I₂ | Yellow to brown discoloration of the solid or solution. | Oxidation by air, light, or acidic contaminants.[1][3] |
| Calcium Carbonate | CaCO₃ | White, insoluble powder. | Reaction with atmospheric CO₂.[1][5] |
| Calcium Oxide | CaO | White, poorly soluble powder. | Incomplete reaction of CaO precursor; thermal decomposition.[6] |
| Calcium Hydroxide | Ca(OH)₂ | White, slightly soluble powder. | Incomplete reaction of Ca(OH)₂ precursor.[6] |
Section 2: Proactive Purity Control - Synthesis & Troubleshooting FAQs
The most effective way to minimize impurities is to control the reaction conditions carefully from the outset. The most common laboratory-scale synthesis involves the reaction of a calcium base with hydroiodic acid (HI).[1][6][7]
CaCO₃ + 2HI → CaI₂ + H₂O + CO₂ [1][6]
Q1: My final product is off-white/yellow immediately after synthesis. What went wrong?
Answer: This indicates the formation of free iodine during the reaction itself. The primary cause is often the quality of the hydroiodic acid. HI can contain dissolved iodine from its own degradation.
-
Causality: Hydroiodic acid is unstable and can be oxidized by air, especially when exposed to light, producing water and elemental iodine (4HI + O₂ → 2H₂O + 2I₂). Using aged or improperly stored HI introduces this impurity directly into your reaction.
-
Troubleshooting Steps:
-
Use Fresh or Stabilized HI: Always use freshly opened or purified hydroiodic acid. Some commercial grades contain a stabilizer (like hypophosphorous acid) to prevent oxidation.
-
Perform the Reaction Under Inert Gas: To prevent atmospheric oxidation during the synthesis, purge your reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the process.
-
Q2: After drying, my product's mass is correct, but it's poorly soluble and leaves a white residue. Why?
Answer: This points to unreacted starting material, most commonly calcium carbonate or calcium oxide.
-
Causality: The reaction between solid calcium carbonate and aqueous HI occurs at the surface of the solid.[8][9] If the reaction is too fast, the evolution of CO₂ gas can create a foam that physically isolates the CaCO₃ particles from the acid, leading to an incomplete reaction.[8][10] Similarly, using oversized particles of the calcium precursor reduces the available surface area for reaction.[11]
-
Troubleshooting Steps:
-
Control the Addition Rate: Add the hydroiodic acid to the calcium carbonate slurry slowly and with vigorous stirring. This controls the rate of CO₂ evolution and prevents foaming, ensuring all particles are exposed to the acid.
-
Use Finely Powdered Precursors: Ensure your calcium carbonate, oxide, or hydroxide is a fine powder to maximize the reaction surface area.
-
pH Check: After the addition is complete, check the pH of the solution. It should be neutral or very slightly acidic. If it is still basic, it indicates unreacted calcium precursor, and a small, controlled amount of additional HI may be needed.
-
Q3: How can I be sure my CaI₂ is fully anhydrous without causing decomposition?
Answer: Achieving an anhydrous state is critical but challenging due to the risk of thermal decomposition. This compound is often sold in its hydrate form.[5][12]
-
Causality: Heating hydrated CaI₂ too aggressively in the presence of air can lead to the formation of calcium oxide and hydrogen iodide gas.[4]
-
Troubleshooting Steps:
-
Vacuum Drying at Elevated Temperature: The most reliable method is to heat the hydrated CaI₂ gently (e.g., 150-200°C) under a high vacuum. This lowers the boiling point of water, allowing it to be removed efficiently without reaching temperatures that risk significant decomposition.
-
Inert Gas Flow: An alternative is to heat the sample in a tube furnace under a steady, dry stream of an inert gas like argon.
-
Section 3: Key Experimental Protocols
These protocols are designed to produce high-purity this compound.
Protocol 3.1: Synthesis from Calcium Carbonate and Hydroiodic Acid
This method is preferred for its use of a stable, non-hygroscopic starting material (CaCO₃) and for producing CO₂, a gaseous byproduct that is easily removed.
-
Workflow Diagram:
Caption: Synthesis workflow for high-purity CaI₂.
-
Step-by-Step Methodology:
-
Place 10.0 g (0.1 mol) of finely powdered calcium carbonate into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of deionized water to create a slurry.
-
Purge the flask with nitrogen or argon for 10 minutes.
-
With vigorous stirring, slowly add approximately 27.0 g of 57% w/w hydroiodic acid (0.2 mol HI) dropwise via an addition funnel over 30-45 minutes. The 57% solution corresponds to the azeotrope of HI and water, which is a common and stable commercial form.
-
Continue stirring for 1 hour after the addition is complete and CO₂ evolution has ceased.
-
Perform a final check of the solution's pH. If necessary, add a few extra drops of HI to ensure all CaCO₃ has reacted.
-
Gravity filter the resulting solution to remove any unreacted material or other insoluble impurities.
-
Remove the water from the filtrate using a rotary evaporator to obtain the solid hydrated this compound.
-
Protocol 3.2: Purification by Recrystallization
If the isolated product shows discoloration, recrystallization can be effective for purification.
-
Step-by-Step Methodology:
-
Dissolve the impure CaI₂ in a minimum amount of hot, deionized water.
-
If insoluble impurities (like CaCO₃) are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any surface impurities.
-
Dry the purified crystals under vacuum.
-
Section 4: Analytical Verification and Safe Handling
4.1 Purity Verification
Verifying the purity of the final product is a critical final step.
-
Titration: A simple and effective method is argentometric titration. A known mass of the synthesized CaI₂ is dissolved in water and titrated with a standardized silver nitrate (AgNO₃) solution. The formation of the silver iodide (AgI) precipitate allows for the quantitative determination of the iodide content.
-
Ion Chromatography (IC): For more rigorous analysis, IC can be used to separate and quantify iodide and other potential anionic impurities.[13][14]
-
Inductively Coupled Plasma (ICP): ICP-AES or ICP-MS can be used to determine the concentration of calcium and check for any cationic impurities.[15]
4.2 Safe Handling and Storage
This compound is deliquescent (absorbs moisture from the air) and sensitive to light and air.[3][4][5] Improper storage will quickly lead to the formation of impurities.
-
Troubleshooting Diagram: Storage Failure
Caption: Degradation pathway of CaI₂ due to improper storage.
-
Mandatory Storage Conditions:
-
Use an Inert Atmosphere: Store the final product under a dry inert gas (nitrogen or argon).
-
Use Tightly Sealed Containers: Containers must be securely sealed to prevent ingress of air and moisture.[3][4]
-
Protect from Light: Store containers in a dark location or use amber glass vials to protect the product from light.[3][4]
-
By understanding the chemical principles behind impurity formation and implementing these proactive synthesis and handling protocols, researchers can consistently produce high-purity this compound suitable for even the most sensitive applications.
References
-
Wikipedia. This compound. [Link]
-
GeeksforGeeks. (2023-12-19). This compound Formula. [Link]
-
Grokipedia. This compound. [Link]
-
Chemistry Stack Exchange. (2018-07-08). Obtaining this compound from calcium and iodine. [Link]
-
Brainly.in. (2020-08-06). The formuala of this compound step by step. [Link]
-
Gesher. The Role of this compound Tetrahydrate in Chemical Synthesis. [Link]
- Google Patents. (CN109250689B).
-
Physics Wallah. (2023-09-25). This compound Formula : Concepts, Formulas and Properties. [Link]
-
ChemBK. Calcium Iodate. [Link]
-
Ignited Minds Journals. View of Synthesis and Applications of CA SR Mixed Iodate Crystals. [Link]
-
Quora. (2016-08-06). How to separate calcium carbonate and Iodine. [Link]
-
AMERICAN ELEMENTS. This compound. [Link]
-
Publisso. (2021-03-31). Determination of iodide in serum/plasma or urine by ion chromatography‑ICP‑MS. [Link]
-
Sciencemadness Discussion Board. (2018-08-12). anhydrous this compound for making calcium. [Link]
-
Cengage. Selected Methods of Analysis. [Link]
-
Chemical Synthesis. 10031-31-9 this compound CaI2, Formula,NMR,Boiling Point,Density,Flash Point. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
PubChem. This compound. [Link]
-
MEL Science. Calcium carbonate, hydrochloric acid, and their interaction. [Link]
-
Quora. (2013-02-14). What is the Ionic equation for the reaction between calcium carbonate and hydrochloric acid?. [Link]
-
The Organic Chemistry Tutor. (2020-07-15). CaCO3 + HCl - Calcium Carbonate + Hydrochloric Acid. [Link]
Sources
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- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Preparation of Anhydrous Calcium Iodide
Welcome to the technical support resource for the preparation of anhydrous calcium iodide (CaI₂). This guide is designed for researchers, scientists, and drug development professionals who require high-purity, truly anhydrous CaI₂ for their work. The preparation of this material is non-trivial due to its inherent chemical properties. This document provides in-depth troubleshooting advice and validated protocols to address the common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: Why has my supposedly white this compound sample turned yellow or brown?
A: The faint yellow to brown discoloration is characteristic of liberated elemental iodine (I₂).[1][2] this compound is highly susceptible to decomposition through oxidation when it reacts with atmospheric oxygen and carbon dioxide.[1][3] This process is often accelerated by exposure to light and moisture.[4]
Q2: I've been heating my hydrated this compound, but it has turned into a thick, syrupy liquid that won't solidify. Why?
A: You are likely observing the deliquescent properties of this compound.[1] The compound is extremely hygroscopic, meaning it readily absorbs moisture from the air to form a highly concentrated aqueous solution.[5][6] Simple heating in an open atmosphere is often insufficient to remove the final water molecules faster than the sample absorbs new moisture, especially as the concentration of the salt increases.
Q3: Can I dry this compound hydrate in a standard laboratory oven set to 110°C?
A: This is strongly discouraged. Heating hydrated this compound in the presence of air and water vapor can lead to hydrolysis, forming calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO) and hydrogen iodide (HI), which can then be oxidized to iodine.[7][8] While halides of calcium are more resistant to hydrolysis upon heating than those of magnesium, the risk of forming impurities is significant.[8] A standard oven does not provide the controlled atmosphere necessary to prevent these side reactions.
Q4: What is the correct way to store anhydrous this compound?
A: Anhydrous this compound must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen), and protected from light.[4][9] The storage area should be cool and dry.[5] Storing the sealed container inside a desiccator containing a high-capacity desiccant like phosphorus pentoxide (P₂O₅) is also a recommended practice.[10]
Section 2: Troubleshooting Guide: Deeper Insights
This guide addresses specific experimental failures with causal explanations and corrective actions.
Issue 1: Significant Product Discoloration and Impurity
-
Observation: After a drying attempt, the final product is distinctly yellow, brown, or has violet crystals condensed on cooler parts of the apparatus.
-
Root Cause Analysis: This is a clear indication of thermal decomposition and/or oxidation. The reaction 2CaI₂ + 2CO₂ + O₂ → 2CaCO₃ + 2I₂ shows how atmospheric components can degrade the sample.[3][11] The melting point of pure anhydrous CaI₂ is approximately 779°C, but decomposition can occur at lower temperatures, especially in the presence of impurities or reactive atmospheric gases.[12][13]
-
Solution: The drying process must be conducted in an environment free of oxygen and moisture. This can be achieved by heating the material under a high vacuum or within a stream of a dry, inert gas like argon or nitrogen.[14] For maximum purity, performing the dehydration in a stream of anhydrous hydrogen iodide (HI) gas is the most effective method as it shifts the hydrolysis equilibrium CaI₂ + 2H₂O ⇌ Ca(OH)₂ + 2HI to the left, preventing the formation of hydroxide impurities.[14]
Issue 2: The Final Product is Basic and Shows Poor Solubility
-
Observation: The dried material, when dissolved in water, yields a solution with a pH > 7. It may also show incomplete solubility in organic solvents where pure CaI₂ is known to be soluble (e.g., acetone, ethanol).[10][14]
-
Root Cause Analysis: This is a classic sign of significant hydrolysis. During heating, water of hydration has reacted with CaI₂ to form non-volatile basic impurities such as calcium hydroxide (Ca(OH)₂) and calcium oxide (CaO). These compounds are insoluble in many organic solvents.
-
Solution: Implement a drying protocol that actively removes water vapor while suppressing the hydrolysis reaction. Heating under a high vacuum is effective as it rapidly removes water molecules as they evolve from the crystal lattice, minimizing their contact time with the hot CaI₂.[15][16] Alternatively, the previously mentioned method of heating in a stream of dry HI gas is highly effective at preventing this issue.[14]
Issue 3: Inconsistent and Non-Reproducible Results
-
Observation: The purity and physical appearance of the anhydrous CaI₂ vary significantly between batches, despite following what appears to be the same procedure.
-
Root Cause Analysis: This problem often stems from subtle, uncontrolled variables. Key factors include:
-
Purity of the starting hydrate: The synthesis method of the initial CaI₂ hydrate can introduce impurities that catalyze decomposition.[17]
-
Atmospheric leaks: Small leaks in the vacuum or inert gas setup can introduce sufficient oxygen or moisture to cause degradation.
-
Heating rate: Rapid heating can cause the crystalline structure to collapse, trapping water inside and leading to incomplete drying or hydrolysis.
-
-
Solution: Standardize the entire workflow.
-
Validate Starting Material: Ensure the initial this compound hydrate is of high purity.
-
System Integrity: Before each run, leak-test the vacuum apparatus or purge the inert gas system thoroughly.
-
Controlled Heating: Employ a programmable temperature controller to ensure a slow, steady heating ramp. A multi-step ramp (e.g., holding at a lower temperature like 100-120°C to remove bulk water before slowly ramping higher) is recommended.
-
Section 3: Recommended Drying Protocols
These protocols are designed to be self-validating systems for producing high-purity anhydrous CaI₂.
Protocol A: Thermal Dehydration in an Inert Gas Stream
This method is effective when high-vacuum equipment is unavailable but requires careful control of the gas stream.
Methodology:
-
Preparation: Place the hydrated this compound in a quartz or borosilicate tube furnace. The sample should be spread thinly in a porcelain or quartz boat to maximize surface area.
-
System Purge: Assemble the furnace apparatus and connect a cylinder of high-purity dry nitrogen or argon. Pass the dry gas through the tube at a moderate flow rate for at least 30 minutes at room temperature to purge all atmospheric air. Vent the exhaust gas to a fume hood.
-
Initial Dehydration: Begin heating the furnace slowly. Raise the temperature to 150°C and hold for 2-3 hours. A significant amount of water will be evolved and carried away by the gas stream.
-
Final Anhydrous Preparation: Slowly increase the temperature to 300-400°C. Maintain this temperature for 4-6 hours under a continuous slow flow of the inert gas. The goal is to remove the final molecules of bound water without causing thermal decomposition.
-
Cooling and Storage: Allow the furnace to cool to room temperature under the inert gas flow. Once cool, quickly transfer the anhydrous CaI₂ to a pre-dried, inert-atmosphere glove box for packaging and storage.
-
Validation: The final product should be a free-flowing, white crystalline solid.[12] A yellow tint indicates some level of oxidation occurred, likely due to an impure inert gas source or an atmospheric leak.
Protocol B: High-Vacuum Dynamic Drying
This is often the preferred method as it effectively removes water at lower temperatures and eliminates atmospheric contaminants.
Methodology:
-
Preparation: Place the hydrated this compound in a heavy-walled borosilicate flask (e.g., a Schlenk flask) connected to a high-vacuum line via a cold trap. The cold trap (cooled with liquid nitrogen or a dry ice/acetone slurry) is critical to protect the vacuum pump from water vapor.
-
Initial Evacuation: With the flask at room temperature, slowly and carefully evacuate the system. The sample may bubble as dissolved gases and surface water are removed.
-
Gentle Heating: Once a stable vacuum is achieved (<1 Torr), begin gently heating the flask using a heating mantle. Raise the temperature to 80-100°C. The principle of vacuum drying is that the low pressure reduces the boiling point of water, allowing it to be removed at lower temperatures.[16]
-
Ramped Heating: After 2-4 hours, or once the bulk of the water has collected in the cold trap, slowly increase the temperature to 180-250°C. Maintain this temperature under a dynamic vacuum for at least 6-8 hours to ensure all water of hydration is removed.
-
Cooling and Storage: Turn off the heating mantle and allow the flask to cool to room temperature while still under vacuum. Once cool, backfill the flask with a dry, inert gas (argon or nitrogen) before opening. Transfer the product to a sealed container inside a glove box.
-
Validation: The product should be a fine, white powder.[12] The absence of significant ice in the cold trap after the final heating stage indicates the drying process is complete.
Section 4: Summary of Drying Methods
| Parameter | Protocol A: Inert Gas Stream | Protocol B: High-Vacuum Drying | Simple Oven Drying (Not Recommended) |
| Temperature | 150°C → 300-400°C | 80°C → 180-250°C | >100°C |
| Atmosphere | Dry N₂ or Ar stream | High Vacuum (<1 Torr) | Ambient Air |
| Key Equipment | Tube Furnace, Gas Cylinder | Vacuum Pump, Cold Trap, Schlenk Line | Standard Laboratory Oven |
| Advantages | Avoids need for expensive vacuum pumps. | Lower temperatures reduce risk of thermal decomposition. Highly effective at removing all volatiles. | Readily available equipment. |
| Disadvantages | Risk of impurities from gas source. Potential for incomplete air removal. | Requires specialized vacuum equipment. Risk of leaks compromising the process. | High risk of oxidation and hydrolysis.[1][3] Produces an impure, discolored product. |
| Expected Purity | Good to High | Very High to Excellent | Poor |
Section 5: Visual Guides & Workflows
Diagram 1: Degradation Pathways in CaI₂ Drying
This diagram illustrates the competing chemical reactions that must be controlled to obtain pure anhydrous this compound.
Caption: Decision workflow for choosing the optimal CaI₂ drying protocol.
Section 6: References
-
Ataman Kimya. (n.d.). CALCIUM IODATE ANHYDROUS. Retrieved from Ataman Kimya website. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]
-
ChemBK. (2024). This compound hydrate. Retrieved from ChemBK. [Link]
-
Chemical Equations online!. (n.d.). CaI₂ + 2 H₂O → H₂ + I₂ + Ca(OH)₂. Retrieved from Chemical Equations online!. [Link]
-
Bionity. (n.d.). This compound. Retrieved from Bionity. [Link]
-
Chemistry Stack Exchange. (2018). Obtaining this compound from calcium and iodine. Retrieved from Chemistry Stack Exchange. [Link]
-
You-iggy. (2022). CaI₂ → Ca²⁺ + 2I⁻. Retrieved from You-iggy. [Link]
-
You-iggy. (2022). CaI₂ + 2H₂O 💧⚡→ Ca(OH)₂ + I₂ + H₂↑. Retrieved from You-iggy. [Link]
-
Ignited Minds Journals. (n.d.). Synthesis and Applications of CA SR Mixed Iodate Crystals. Retrieved from Ignited Minds Journals. [Link]
-
YouTube. (2024). Synthesize this compound in RamZland! Ca+I2→Cal2 #STEM #ScienceForKids. Retrieved from YouTube. [Link]
-
Sciencemadness.org. (2020). Attempts to make this compound. Retrieved from Sciencemadness.org. [Link]
-
Testbook. (2023). Dehydration of hydrates of halides of calcium, barium and st. Retrieved from Testbook. [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from Sciencemadness Wiki. [Link]
-
Sciencemadness.org. (2018). anhydrous this compound for making calcium. Retrieved from Sciencemadness.org. [Link]
-
YouTube. (2018). Equation for CaI2 + H2O (this compound + Water). Retrieved from YouTube. [Link]
-
WebElements. (n.d.). Calcium » calcium diiodide. Retrieved from WebElements. [Link]
-
GeeksforGeeks. (2023). This compound Formula - Structure, Properties, Uses, Sample Questions. Retrieved from GeeksforGeeks. [Link]
-
You-iggy. (2022). CaI₂ 🔥⚡→ Ca + I₂. Retrieved from You-iggy. [Link]
-
Google Patents. (n.d.). CN109250689B - Process for preparing calcium iodate. Retrieved from Google Patents.
-
Scribd. (n.d.). Chemists' Guide to Anhydrous HI. Retrieved from Scribd. [Link]
-
Wikipedia. (n.d.). Vacuum drying. Retrieved from Wikipedia. [Link]
-
Collegedunia. (n.d.). This compound Formula: Structure, Properties & Applications. Retrieved from Collegedunia. [Link]
Sources
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- 2. Calcium_iodide [bionity.com]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CaI2 + 2 H2O → H2 + I2 + Ca(OH)2 - Balanced equation | Chemical Equations online! [chemequations.com]
- 8. testbook.com [testbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. This compound HYDRATE | 71626-98-7 [chemicalbook.com]
- 11. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
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- 13. This compound anhydrous, beads, -10mesh, 99.999 trace metals 10102-68-8 [sigmaaldrich.com]
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- 15. Sciencemadness Discussion Board - Attempts to make this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Vacuum drying - Wikipedia [en.wikipedia.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
resolving inconsistencies in calcium iodide experimental results
Technical Support Center: Calcium Iodide Experimental Protocols
Welcome to the technical support guide for resolving inconsistencies in experimental results involving this compound (CaI₂). This resource is designed for researchers, scientists, and drug development professionals who rely on the consistent performance of this versatile but sensitive reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to diagnose and solve challenges in your work. We will explore the inherent properties of this compound that often lead to experimental variability and provide robust, field-tested solutions.
Part 1: Foundational Inconsistencies: Understanding Why Results Vary
Before troubleshooting, it's critical to understand the inherent chemical nature of this compound. Many experimental inconsistencies stem from three core properties: its hygroscopy, sensitivity to air, and photosensitivity.
-
Hygroscopic & Deliquescent Nature : Anhydrous this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] It is also deliquescent, capable of absorbing enough water to dissolve itself and form a solution.[3][4] This property is a primary source of error in weighing the compound for solution preparation, leading to lower-than-expected concentrations.
-
Sensitivity to Air (Oxidation) : In the presence of air and moisture, this compound slowly reacts with oxygen and carbon dioxide.[3][4] This process liberates elemental iodine (I₂), which imparts a characteristic yellow or brownish tint to the otherwise white solid or colorless solution.[3] This degradation not only changes the stoichiometry but can also introduce an oxidizing agent (I₂) into your reaction system.
-
Photosensitivity : The degradation process is accelerated by exposure to light.[5] Proper storage away from light is crucial to maintain the compound's integrity.[6][7]
These factors mean that two experiments, seemingly identical, can produce different results if the handling and storage of the this compound were not rigorously controlled.
Part 2: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues reported by researchers. Each question is followed by an explanation of the cause and a direct link to a corrective protocol.
Q1: Why has my solid this compound turned yellow/brown and become clumpy?
A: This is a classic sign of degradation. The yellowish-brown color is due to the formation of free iodine (I₂) from the oxidation of the iodide ion.[3] The clumping is a result of the compound's hygroscopic nature; it has absorbed atmospheric moisture.[1][4] A discolored and clumpy reagent will not yield accurate results because its purity and mass are compromised. The actual concentration of CaI₂ in the material is lower than what you would calculate based on its mass.
Q2: I prepared a 0.5 M solution of CaI₂, but my experimental yield is consistently low. Why?
A: The most likely cause is an overestimation of the amount of CaI₂ used to make the solution. If you used solid CaI₂ that had been exposed to air, a significant portion of the weight could have been from absorbed water.[4] For example, if 10% of the mass you weighed was water, your actual solution concentration would be 10% lower than calculated. This directly impacts reaction stoichiometry and reduces yields.
Q3: My CaI₂ solution is faintly yellow, but I used it anyway. Now I'm seeing unexpected side products. Are these related?
A: Yes, they are very likely related. The yellow tint indicates the presence of dissolved iodine (I₂).[3] Iodine is an oxidizing agent and can interfere with many sensitive chemical reactions, particularly in organic synthesis or drug development where redox-sensitive functional groups may be present. This can lead to the formation of unintended byproducts, altering the reaction pathway and complicating purification.
Q4: My titration results for standardizing CaI₂ solutions are not reproducible. What could be the cause?
A: Inconsistent titration results often point to instability in either the titrant or the analyte. If you are performing an iodometric titration, the instability of your CaI₂ solution is a probable cause. If the solution is actively degrading (oxidizing), the concentration of iodide ions is changing over time. For reproducible results, CaI₂ solutions should be freshly prepared and standardized, and handled with minimal exposure to air and light during the analytical process.[6]
Part 3: Corrective Actions & Standard Operating Protocols
Here, we provide detailed protocols to mitigate the issues discussed above. Following these standardized procedures will significantly improve the reproducibility and accuracy of your experiments.
Protocol 1: Proper Handling and Storage of this compound
This protocol is foundational to preventing the most common sources of error.
-
Receiving and Inspection : Upon receipt, inspect the container seal. If the seal is broken or the material already appears discolored or clumpy, do not use it for quantitative applications.
-
Storage Environment : Always store this compound in a cool, dry, dark place.[5] A desiccator cabinet is ideal for storing the original container. For enhanced stability, especially for high-purity grades, store under an inert atmosphere (e.g., in a glovebox or a sealed container backfilled with argon or nitrogen).
-
Dispensing : Only open the container in a low-humidity environment. If possible, handle the solid in a glovebox. If a glovebox is not available, weigh the required amount quickly and immediately seal the container tightly. Avoid leaving the container open on the bench.
-
Solution Storage : Aqueous solutions of CaI₂ are not stable long-term.[6] They should be prepared fresh for each experiment. If a solution must be stored for a short period (no more than a few hours), it should be kept in a sealed, amber-glass container with minimal headspace to reduce exposure to air and light.
Visualizing the Degradation Pathway
The following diagram illustrates the key factors leading to the degradation of this compound.
Caption: Key environmental factors causing the degradation of this compound.
Protocol 2: Preparation and Standardization of an Aqueous CaI₂ Solution
This protocol ensures you are working with a solution of known concentration, correcting for any water absorption or minor degradation of the solid starting material.
Objective: To prepare a ~0.1 M CaI₂ solution and accurately determine its concentration via iodometric titration.
Materials:
-
This compound (CaI₂) solid
-
Deionized, degassed water (boil DI water for 15 minutes and cool under an inert gas stream)
-
Potassium Iodate (KIO₃), primary standard grade, dried at 110°C
-
Potassium Iodide (KI), analytical grade
-
Sulfuric Acid (H₂SO₄), ~1 M
-
Sodium Thiosulfate (Na₂S₂O₃·5H₂O), analytical grade
-
Starch indicator solution (1%)
-
Volumetric flasks, burette, pipettes, Erlenmeyer flasks
Part A: Preparation of ~0.1 M Na₂S₂O₃ (Titrant) and Standardization
-
Dissolve ~25 g of Na₂S₂O₃·5H₂O in 1 L of degassed DI water. Add ~0.1 g of sodium carbonate to stabilize the solution. Store in a dark bottle.
-
Accurately weigh ~0.15 g of dried KIO₃ into a 250 mL Erlenmeyer flask.
-
Dissolve the KIO₃ in ~50 mL of DI water.
-
Add ~2 g of KI and ~5 mL of 1 M H₂SO₄. The solution will turn a deep brown due to the liberation of iodine: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
-
Immediately titrate with your Na₂S₂O₃ solution until the color fades to a pale yellow.
-
Add 2 mL of starch indicator. The solution will turn dark blue.
-
Continue titrating dropwise until the blue color disappears. This is the endpoint. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Repeat 2-3 times and calculate the exact molarity of the Na₂S₂O₃ solution.
Part B: Preparation and Titration of CaI₂ Solution
-
Quickly weigh ~14.7 g of CaI₂ and dissolve it in degassed DI water in a 500 mL volumetric flask. Fill to the mark. This is your ~0.1 M CaI₂ solution.
-
Pipette 25.00 mL of your CaI₂ solution into a 250 mL Erlenmeyer flask.
-
This step is conceptually similar to the standardization but initiated differently. Add ~5 mL of 1 M H₂SO₄. Then, add a precise and known excess volume (e.g., 50.00 mL) of a standard KIO₃ solution (prepared from the primary standard) to oxidize the iodide to iodine.
-
The liberated iodine is then titrated with your standardized Na₂S₂O₃ solution as described in Part A, steps 5-7.
-
By knowing the total amount of I₂ generated by the KIO₃ and the amount that reacted with the thiosulfate, you can back-calculate the initial amount of iodide from your CaI₂ sample.
Troubleshooting Workflow
Use this decision tree to diagnose the root cause of inconsistencies in your experiments.
Caption: A workflow for troubleshooting common this compound issues.
Part 4: Data Summary Table
For quick reference, the key properties and stability indicators of this compound are summarized below.
| Parameter | Value / Description | Significance & Impact on Experiments |
| Chemical Formula | CaI₂ | Used for calculating molar mass and solution concentrations. |
| Molar Mass | 293.89 g/mol (anhydrous) | Critical for accurate solution preparation.[8] |
| Appearance | White to yellowish-white crystalline solid. | A yellow or brown tint indicates degradation and the presence of I₂.[1][3] |
| Solubility in Water | Highly soluble.[3] | Easily forms aqueous solutions. |
| Hygroscopicity | High; deliquescent.[4] | Absorbs atmospheric water, leading to inaccurate weighing and concentration errors. |
| Stability | Stable when stored properly.[6] Degrades upon exposure to air, light, and moisture.[5][7] | Poor shelf life if handled improperly, leading to impure reagent and inconsistent results.[1] |
This guide provides a comprehensive framework for understanding, identifying, and resolving common experimental inconsistencies encountered when working with this compound. By implementing these robust handling, storage, and standardization protocols, you can ensure the integrity of your reagents and the validity of your scientific outcomes.
References
-
This compound - Santa Cruz Biotechnology.
-
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Technical Support Center: Managing the Deliquescent Properties of Calcium Iodide
Welcome to the dedicated technical support guide for managing calcium iodide (CaI₂). This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As an ionic compound that is highly soluble in water, this compound is notably deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of forming a liquid solution.[1][2][3][4] This property, along with its sensitivity to air and light, can introduce significant variability and error into experiments if not properly managed.[1][5][6]
This guide provides practical, in-depth troubleshooting advice and frequently asked questions to help you mitigate these challenges, ensuring the integrity and reproducibility of your results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of this compound in a question-and-answer format.
Issue 1: Physical Changes in this compound Stock
Question: My anhydrous this compound powder, which was initially a white solid, has become a damp, clumpy solid/slurry/liquid. What has happened, and can I still use it?
Answer:
This is a classic case of deliquescence.[2][4] Anhydrous this compound is extremely hygroscopic and has absorbed a significant amount of moisture from the atmosphere.[6][7][8] The transformation into a liquid or semi-solid state indicates that the partial pressure of water vapor in your storage environment is higher than the vapor pressure of a saturated aqueous solution of this compound.
Can you still use it?
For applications where the precise water content is critical (e.g., anhydrous organic synthesis, certain catalytic processes), it is strongly advised not to use the deliquesced product directly. The unknown quantity of absorbed water will alter the concentration of your reagents and can interfere with reaction mechanisms.
For aqueous solutions where you are simply using this compound as a source of Ca²⁺ and I⁻ ions, you might be able to use the material, but with extreme caution. You would need to accurately determine the water content of the deliquesced material to calculate the correct amount of active this compound needed. This, however, can be a complex and time-consuming process.
Recommended Action:
-
Immediate Mitigation: Tightly seal the container to prevent further moisture absorption.[6]
-
For Future Prevention: Review your storage and handling procedures (see FAQ section below).
-
Remediation (for advanced users): If discarding the material is not an option, you may attempt to dry the hydrated this compound. A common laboratory method involves dissolving the salt in acetone, followed by dilution and evaporation, repeating this process, and finally recrystallizing from an acetone/diethyl ether mixture and storing over a strong desiccant like phosphorus pentoxide (P₂O₅).[7] Another method involves heating the hydrated salt in a vacuum drying oven.[9]
Question: My this compound has developed a faint yellow or brownish tint. What is the cause, and is the material still viable for my experiments?
Answer:
A yellow to brownish discoloration is typically a sign of decomposition. This compound can slowly react with oxygen and carbon dioxide from the air, which liberates elemental iodine (I₂).[1][6] Elemental iodine has a characteristic yellow-brown color in the solid state or in solution. This process is often accelerated by exposure to light and moisture.[5]
Is it still viable?
The presence of free iodine indicates that the purity of your this compound has been compromised. For high-precision applications, such as pharmaceutical synthesis or analytical standards, using the discolored product is not recommended as the impurities could lead to side reactions or inaccurate results.[10][11]
Recommended Action:
-
Assess the Severity: A very faint yellowing might be acceptable for less sensitive applications, but this should be determined on a case-by-case basis with appropriate validation.
-
Purification: For critical applications, the material should be purified. Recrystallization procedures can help remove the liberated iodine and other impurities.[7]
-
Prevention: Ensure that your this compound is stored in an opaque, tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and light.[5][12][13]
Issue 2: Inconsistent Experimental Results
Question: I am observing poor reproducibility and lower-than-expected yields in my reactions involving this compound. Could its deliquescent nature be the cause?
Answer:
Absolutely. The deliquescent properties of this compound are a frequent source of inconsistent experimental outcomes. Here’s a breakdown of the likely causes:
-
Inaccurate Weighing: If this compound absorbs moisture from the air during weighing, the measured mass will be artificially high, consisting of both the salt and an unknown amount of water. This leads to the addition of less this compound than intended, directly impacting stoichiometry and yield.
-
Reaction Inhibition or Side Reactions: The absorbed water can act as an unwanted reagent or solvent in moisture-sensitive reactions. It can hydrolyze starting materials, deactivate catalysts, or promote undesirable side reactions, all of which can drastically reduce the yield of your desired product.
-
Concentration Errors: When preparing stock solutions, if the this compound used has absorbed atmospheric water, the final concentration of the solution will be lower than calculated.
Recommended Action & Workflow:
To ensure accuracy and reproducibility, a stringent workflow for handling this compound is necessary.
Caption: Controlled Environment Workflow for Handling this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is deliquescence and how does it differ from hygroscopy?
A: Both terms describe a substance's ability to attract and hold water molecules from the surrounding environment.
-
Hygroscopy is the general ability to absorb moisture from the air. A hygroscopic material will become damp without necessarily dissolving.[2]
-
Deliquescence is an extreme form of hygroscopy where a substance absorbs so much moisture that it dissolves into a liquid solution.[2][4] this compound is deliquescent.[1][3]
Q2: What are the ideal storage conditions for anhydrous this compound?
A: To maintain its anhydrous state and purity, this compound should be stored under the following conditions:
-
Container: An opaque, tightly sealed container is crucial to protect from light and atmospheric moisture.[5][6] For laboratory quantities, glass or polyethylene containers are suitable.[5]
-
Atmosphere: For long-term storage or for high-purity grades, storing under an inert atmosphere (e.g., in a desiccator with a strong desiccant like P₂O₅ or in a nitrogen-filled glovebox) is best practice.[7][12][13]
-
Temperature & Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[5][14] A controlled low-humidity environment is ideal.[15][16]
Q3: How can I accurately determine the water content of my this compound sample?
A: The most reliable and widely used method for determining water content in chemical samples is Karl Fischer (KF) titration.[17][18][19] This technique is specific to water and can detect even trace amounts. Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being particularly sensitive for samples with very low water content.[19][20] When preparing a sample for KF titration, it is crucial to handle it in a dry environment to prevent moisture absorption during the measurement process itself.
Q4: Are there any safety concerns related to the deliquescence of this compound?
A: While this compound itself is not combustible, its deliquescent nature can present secondary hazards.[5] The resulting aqueous solution is electrically conductive, which could pose a risk of electric shock if it comes into contact with energized equipment.[21] Additionally, spills of deliquesced this compound can create a slip hazard and may be more difficult to clean up than a solid powder. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.[12][14]
Data Summary Table
| Property | Value/Description | Significance for Handling |
| Chemical Formula | CaI₂ | Basic identifier. |
| Molar Mass | 293.89 g/mol (anhydrous) | Essential for stoichiometric calculations.[1] |
| Appearance | White crystalline solid | A change in color (e.g., to yellow) indicates decomposition.[1][11] |
| Hygroscopicity | Deliquescent | Will absorb atmospheric moisture to form a solution. Requires stringent dry handling.[1][2][6] |
| Solubility | Highly soluble in water, soluble in acetone and alcohols.[1][10] | Useful for preparing solutions, but also contributes to its deliquescence. |
| Light Sensitivity | Sensitive to light | Exposure can accelerate decomposition. Store in opaque containers.[5][7] |
| Air Sensitivity | Slowly reacts with O₂ and CO₂ | Can liberate free iodine, causing discoloration and impurity. Store in sealed containers, preferably under inert gas.[1][6] |
| Melting Point | 779 °C (anhydrous) | High melting point indicates it is a stable solid at room temperature if kept dry.[1][10] |
Experimental Protocols
Protocol 1: Standard Procedure for Weighing Anhydrous this compound
-
Preparation: Ensure the weighing area (e.g., analytical balance) is in a low-humidity environment. If possible, perform the weighing inside a glovebox or a dry box.
-
Container: Use a clean, dry glass vial with a screw cap or other sealable container.
-
Taring: Place the empty, capped vial on the balance and tare the weight.
-
Dispensing: Briefly open the main stock container of this compound inside the controlled environment. Quickly transfer an approximate amount of the powder into the tared vial and immediately seal both the vial and the stock container.
-
Weighing: Place the sealed vial containing the this compound back on the balance to obtain an accurate mass.
-
Calculation: The difference between the final mass and the tare mass is the precise weight of the this compound.
-
Transfer: Take the sealed vial directly to your experimental setup for immediate use.
Protocol 2: Qualitative Test for Significant Water Absorption
This protocol does not quantify water but can quickly indicate if a sample is significantly hydrated.
-
Sample Preparation: In a dry test tube, add a small amount (e.g., 100 mg) of your this compound powder.
-
Solvent Addition: Add 1-2 mL of a dry, non-polar organic solvent in which anhydrous CaI₂ is insoluble (e.g., hexane).
-
Observation:
-
Anhydrous CaI₂: Will remain a free-flowing powder at the bottom of the tube.
-
Hydrated CaI₂: Will appear as clumps, a sticky solid, or may even form a separate liquid phase with the absorbed water, which is immiscible with the hexane.
-
Logical Relationships Diagram
Caption: Root Cause Analysis of Common CaI₂ Experimental Issues.
References
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GeeksforGeeks. (2023). This compound Formula - Structure, Properties, Uses, Sample Questions. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Extramarks. (n.d.). This compound Formula: Properties, Chemical Structure and Uses. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
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Pharmacy Infoline. (n.d.). Efflorescent, Hygroscopic, and Deliquescent powders. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of this compound hexahydrate. Retrieved from [Link]
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Ignited Minds Journals. (n.d.). Synthesis and Applications of CA SR Mixed Iodate Crystals. Retrieved from [Link]
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Bionity. (n.d.). This compound. Retrieved from [Link]
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Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
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ResearchGate. (2015). Deliquescence of crystalline materials: mechanism and implications for foods. Retrieved from [Link]
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ChemBK. (2024). This compound hydrate. Retrieved from [Link]
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Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Obtaining this compound from calcium and iodine. Retrieved from [Link]
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YouTube. (2018). Equation for CaI2 + H2O (this compound + Water). Retrieved from [Link]
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AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]
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Caring Sunshine. (n.d.). Ingredient: this compound. Retrieved from [Link]
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LookChem. (n.d.). This compound CAS 10102-68-8 Manufacturers, Suppliers, Factory. Retrieved from [Link]
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Sciencemadness.org. (2020). Attempts to make this compound. Retrieved from [Link]
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YouTube. (2024). Synthesize this compound in RamZland! Ca+I2→Cal2 #STEM #ScienceForKids. Retrieved from [Link]
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The Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
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Britannica. (n.d.). Deliquescence. Retrieved from [Link]
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Westlab Spaces. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved from [Link]
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PubMed. (n.d.). Iodine stability in salt double-fortified with iron and iodine. Retrieved from [Link]
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Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Organic deliquescence: organic vapor-induced dissolution of molecular salts. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2·9H2O, CaI2·8H2O, CaI2·7H2O and CaI2·6.5H2O. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination. Retrieved from [Link]
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Ice Salt. (2024). Calcium Chloride: Complete Guide to Handling and Storage. Retrieved from [Link]
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Xylem Analytics. (n.d.). Water Determination Karl Fischer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Spontaneous Iodide Activation at the Air–Water Interface of Aqueous Droplets. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Calcium Iodide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium iodide (CaI₂) is a versatile ionic compound utilized in applications ranging from pharmaceutical formulations and animal feed supplements to photography and analytical chemistry.[1][2][3] As an ionic salt, it is composed of a calcium cation (Ca²⁺) and two iodide anions (I⁻). Accurate and precise quantification of this compound is paramount for quality control, stability testing, and formulation development, ensuring product efficacy and safety.[4] However, the compound presents a unique analytical challenge: it is a deliquescent solid that can slowly react with atmospheric oxygen and carbon dioxide, liberating free iodine, which can impart a yellow hue to impure samples.[2][4] This guide provides a comprehensive comparison of analytical methods for the quantification of both the calcium and iodide moieties, offering field-proven insights to guide method selection and implementation.
Chapter 1: Fundamental Considerations for Method Selection
The quantification of this compound is fundamentally a two-part problem: the analysis of the cation and the anion. It is rare for a single technique to be optimal for both species simultaneously, especially in complex matrices. The selection of an appropriate analytical strategy hinges on several key factors:
-
Analyte of Interest: Is the goal to determine the concentration of the intact salt, or is the focus on the individual ionic species (e.g., iodide for nutritional content, calcium for therapeutic effect)?
-
Sample Matrix: The complexity of the sample (e.g., pure drug substance, pharmaceutical tablet, biological fluid) will dictate the required sample preparation and the potential for interferences.
-
Required Sensitivity: The expected concentration of the analyte will determine whether a classical technique like titration is sufficient or if a more sensitive instrumental method is necessary.
-
Regulatory Context: Assays intended for pharmaceutical quality control must adhere to stringent validation guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]
-
Instrument Availability and Cost: Practical constraints regarding available equipment, cost per sample, and required operator expertise are critical considerations.
A crucial aspect of analyzing this compound is its stability. Any analytical method intended for quality control in a pharmaceutical setting should be a "stability-indicating method" (SIM). A SIM is a validated procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[8][9] Given that CaI₂ can oxidize, the chosen method for iodide must be able to distinguish and quantify the iodide ion specifically, even in the presence of free iodine (I₂) or iodate (IO₃⁻).
Chapter 2: Quantification of the Iodide Anion (I⁻)
The determination of iodide is central to assessing the quality and stability of this compound. Three primary methods are compared here, ranging from a classic wet chemistry technique to a modern, high-sensitivity instrumental approach.
Classical Method: Iodometric Titration
Iodometric titration is a robust, cost-effective, and widely used redox titration method for quantifying substances that can be made to react to produce iodine.[10][11]
Principle of Causality: The method relies on the oxidation of the iodide ion (I⁻) to molecular iodine (I₂) by a suitable oxidizing agent. The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.[12] The endpoint, where all the iodine has been consumed, is visualized using a starch indicator, which forms an intense blue-black complex with iodine.[11] The disappearance of this blue color signals the endpoint. The key reactions are:
-
Liberation of Iodine: Oxidizing Agent + 2I⁻ → Reduced Agent + I₂
-
Titration: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Experimental Insights:
-
pH Control: The reaction is typically carried out in an acidic medium to ensure the complete reaction of the oxidizing agent.[10]
-
Exclusion of Light: The reaction flask should be kept in a dark place before titration, as atmospheric oxygen can oxidize iodide ions in a side reaction accelerated by light, leading to erroneously high results.[10][13]
-
Starch Indicator: The starch indicator should only be added near the endpoint when the solution is a pale yellow. Adding it too early can result in the formation of a stable complex that dissociates slowly, leading to an indistinct endpoint.[10]
Detailed Protocol: Iodometric Titration for Iodide
Objective: To determine the iodide content in a this compound sample.
Reagents & Equipment:
-
Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
Potassium Dichromate (K₂Cr₂O₇) primary standard
-
Potassium Iodide (KI), solid
-
Sulfuric Acid (H₂SO₄), ~2 M
-
Starch indicator solution (freshly prepared, ~1%)[10]
-
50 mL Burette, 250 mL Conical Flasks, Pipettes
Workflow Diagram:
Caption: Workflow for Iodide Quantification via Iodometric Titration.
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample, dissolve it in 50 mL of deionized water in a 250 mL conical flask.
-
Iodine Liberation: Add 2 g of potassium iodide (KI) and 20 mL of 2 M sulfuric acid to the flask. The excess KI helps to solubilize the liberated iodine.[10]
-
Incubation: Stopper the flask, swirl gently, and allow the reaction to proceed in the dark for 10 minutes.[11]
-
Initial Titration: Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the dark brown color of the solution fades to a pale yellow.[14]
-
Endpoint Determination: Add 2 mL of freshly prepared starch indicator solution. The solution will turn a deep blue-black. Continue the titration drop-by-drop, with constant swirling, until the blue color completely disappears, leaving a colorless solution.[11]
-
Calculation: Record the volume of titrant used and calculate the iodide concentration based on the stoichiometry of the reaction.
Instrumental Method: Ion Chromatography (IC)
Ion chromatography is a highly sensitive and selective method, making it ideal for quantifying iodide in complex matrices and for stability studies where separation from other anions like iodate is crucial.[15]
Principle of Causality: IC separates ions based on their affinity for a stationary phase (ion-exchange resin). A liquid mobile phase (eluent) carries the sample through a column packed with the resin. Ions with a lower affinity for the resin travel faster and elute first. After separation, the ions are detected and quantified. For iodide, suppressed conductivity or pulsed amperometric detection (PAD) are common.[15][16] UV detection is also effective as iodide absorbs UV light, and this method can avoid interference from non-absorbing ions like chloride and sulfate.[17]
Experimental Insights:
-
Detector Choice: Suppressed conductivity is a universal detector for ions but can be challenging in high-salt matrices. Pulsed Amperometric Detection (PAD) using a silver working electrode offers excellent sensitivity and selectivity for iodide.[16] UV detection at ~226 nm is also highly selective.
-
Column Selection: A high-capacity, hydroxide-selective anion-exchange column is often used for iodide analysis as it is a strongly retained anion.[15]
-
Sample Preparation: To prevent the loss of iodide through oxidation, samples should be prepared and analyzed within 24 hours and stored at <6 °C.[17] For complex matrices like serum, ultrafiltration may be required to remove proteins.[16]
Chapter 3: Quantification of the Calcium Cation (Ca²⁺)
Accurate determination of the calcium content is equally important for verifying the stoichiometry and purity of this compound.
Classical Method: Complexometric (EDTA) Titration
This is a standard titrimetric method for determining the concentration of metal ions in solution.[18]
Principle of Causality: Ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand, forms a very stable, 1:1 water-soluble complex with calcium ions.[19] The titration is performed at a high pH (typically >10) to ensure the EDTA is fully deprotonated and the complexation reaction goes to completion.[20] A metallochromic indicator, which changes color when it is displaced from the metal ion by EDTA, is used to signal the endpoint.[18]
Experimental Insights:
-
pH is Critical: The titration must be performed in a buffered, alkaline solution (pH 10-12). At pH 12, magnesium, a common interference, precipitates as Mg(OH)₂, allowing for the selective titration of calcium.[20]
-
Indicator Selection: Hydroxynaphthol blue or Patton-Reeder's indicator are commonly used for calcium-specific titrations, providing a sharp color change from wine-red to sky-blue at the endpoint.[18][20]
Detailed Protocol: Complexometric EDTA Titration for Calcium
Objective: To determine the calcium content in a this compound sample.
Reagents & Equipment:
-
Standardized 0.05 M EDTA solution
-
Sodium Hydroxide (NaOH) solution, 8 M
-
Ammonia/Ammonium Chloride buffer (pH 10)
-
Hydroxynaphthol blue or Patton-Reeder's indicator (solid powder mixture)
-
50 mL Burette, 250 mL Conical Flasks, Pipettes
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound, dissolve it in 50 mL of deionized water in a 250 mL conical flask.
-
pH Adjustment: Add 4 mL of 8 M NaOH solution to raise the pH to ~12. If determining Ca²⁺ in the presence of Mg²⁺, allow the solution to stand for 5 minutes to allow for the precipitation of Mg(OH)₂.[18]
-
Indicator Addition: Add a small amount (~0.1 g) of the indicator powder and swirl to dissolve. The solution should turn a pink/wine-red color.[18]
-
Titration: Titrate with the standardized EDTA solution. As the endpoint is approached, the color will begin to fade.
-
Endpoint Determination: Continue adding EDTA dropwise until the solution exhibits a sharp color change from wine-red to a pure sky-blue.[19]
-
Calculation: Record the volume of EDTA used and calculate the calcium concentration, noting the 1:1 stoichiometry between Ca²⁺ and EDTA.[21]
Instrumental Method: Atomic Absorption Spectroscopy (AAS)
AAS is a highly specific and sensitive technique for quantifying metals, making it a workhorse for pharmaceutical analysis.[22]
Principle of Causality: The fundamental principle is that atoms of a specific element will absorb light at a characteristic wavelength when they are in a ground electronic state. A sample solution is aspirated into a flame or graphite furnace, where it is vaporized and atomized.[22] A light beam from a hollow-cathode lamp containing calcium is passed through the atomized sample. The calcium atoms absorb this light, and the amount of absorption is directly proportional to the concentration of calcium in the sample.[23]
Experimental Insights:
-
Interference Suppression: Phosphate, sulfate, and aluminum can form stable compounds with calcium in the flame, reducing the number of free calcium atoms and causing a negative interference. This is overcome by adding a "releasing agent" like lanthanum chloride (LaCl₃) to both samples and standards. Lanthanum preferentially binds with the interfering anions, freeing the calcium atoms for measurement.[23]
-
Wavelength: The primary absorption wavelength for calcium is 422.7 nm.
-
Linear Range: AAS offers a good linear range for analysis, typically from 0.01 to 5.0 mg/L, though higher concentrations can be measured with appropriate dilution.[23]
Chapter 4: Method Comparison and Selection Guide
Choosing the optimal analytical method requires a careful evaluation of performance characteristics against the specific requirements of the analysis. The following table provides a comparative summary of the discussed techniques.
Table 1: Comparison of Analytical Methods for Calcium and Iodide Quantification
| Parameter | Iodometric Titration (I⁻) | Ion Chromatography (I⁻) | EDTA Titration (Ca²⁺) | Atomic Absorption (Ca²⁺) |
| Principle | Redox Titration | Ion Exchange & Detection | Complexometric Titration | Atomic Absorption |
| Sensitivity | Moderate (mg/L) | High (µg/L to ng/L)[16] | Moderate (mg/L) | High (mg/L to µg/L)[23] |
| Precision (%RSD) | < 1% (Intra-assay) | < 2%[16] | < 1% (Intra-assay) | < 2-5% |
| Accuracy (% Recovery) | 98-102% | 90-110%[16] | 98-102% | 95-105% |
| Specificity | Moderate (Susceptible to other redox agents)[14] | High (Excellent separation of anions)[15] | Moderate (pH dependent for selectivity over Mg²⁺)[20] | Very High (Element-specific)[22] |
| Throughput | Low | High (Automated) | Low | High (Automated) |
| Cost / Sample | Low | Moderate to High | Low | Moderate |
| Key Advantage | Cost-effective, simple equipment | High specificity for stability studies | Inexpensive, reliable | High specificity, robust |
| Key Limitation | Low throughput, potential interferences | Higher initial investment | Manual, lower sensitivity | Requires interference suppression |
Note: Performance characteristics are typical values and depend on the specific instrumentation, method validation, and sample matrix.
Decision-Making Workflow
To assist in selecting the most appropriate method, the following decision tree highlights key considerations.
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comparative study of calcium iodide and potassium iodide in catalysis
An In-Depth Comparative Guide to Calcium Iodide and Potassium Iodide in Catalysis
For the modern researcher, the choice of catalyst is a critical decision point that dictates the efficiency, selectivity, and overall success of a synthetic route. While the iodide ion is a well-established catalytic species, the profound influence of its counter-ion is often underestimated. This guide provides a detailed comparative analysis of two common iodide sources, potassium iodide (KI) and this compound (CaI₂), moving beyond simple equivalency to explore the distinct catalytic roles imparted by the potassium (K⁺) and calcium (Ca²⁺) cations.
We will dissect the fundamental chemical principles governing their reactivity, present experimental frameworks for their evaluation, and offer field-proven insights to guide your catalyst selection in key organic transformations.
The Iodide Anion: The Catalytic Workhorse
At the heart of both catalysts is the iodide ion (I⁻), a uniquely effective species in organic synthesis. Its large ionic radius and high polarizability make it an excellent nucleophile and a good leaving group. The catalytic utility of the iodide anion primarily stems from two pathways:
-
Nucleophilic Catalysis: Iodide can act as a potent nucleophilic catalyst, most famously in the Finkelstein reaction, where it facilitates halide exchange to convert less reactive alkyl chlorides or bromides into more reactive alkyl iodides.[1][2][3] This in-situ generation of a more labile substrate can dramatically accelerate subsequent nucleophilic substitution reactions.[4][5]
-
Source of Molecular Iodine (I₂): In the presence of oxidants or under certain reaction conditions, the iodide ion can be oxidized to form molecular iodine (I₂).[6] Molecular iodine is a versatile and mild Lewis acid catalyst for a host of transformations, including esterifications, cycloadditions, and Michael additions, often operating through a halogen bonding activation mechanism.[7][8][9][10][11]
While the iodide anion is the common actor, its performance is significantly modulated by the accompanying cation. The choice between potassium and calcium is not arbitrary; it is a choice between a soft, largely spectator ion and a hard, Lewis acidic promoter.
The Cation's Crucial Role: A Tale of Two Metals
The fundamental difference between KI and CaI₂ lies in the charge density and Lewis acidity of the cation.
Potassium Iodide (KI): The Nucleophile's Partner
Potassium is a Group 1 alkali metal, existing as a monovalent cation (K⁺). Its large size and low charge result in a "soft" character with low Lewis acidity.
-
Primary Role: In most organic reactions, KI serves simply as a highly efficient and soluble source of the iodide anion.[4] The K⁺ ion is often considered a spectator, exerting minimal electrostatic influence on the reaction intermediates or transition states.
-
Synergistic Effects: While not a strong Lewis acid, K⁺ is not always inert. In specific contexts, such as the cycloaddition of CO₂ with epoxides, the potassium cation can participate in a ternary synergistic catalytic system, working in concert with the iodide anion and a co-catalyst (like a hydroxyl group) to stabilize intermediates and lower the activation energy.[12] It can also act as a crucial additive or promoter in various transition metal-catalyzed reactions.[2][3][13]
This compound (CaI₂): The Dual-Function Catalyst
Calcium is a Group 2 alkaline earth metal, existing as a divalent cation (Ca²⁺). The +2 charge, distributed over a smaller ionic radius compared to K⁺, makes Ca²⁺ a significantly "harder" and more potent Lewis acid.[14][15]
-
Primary Role: The defining feature of CaI₂ as a catalyst is its ability to act as a strong Lewis acid.[16][17] The Ca²⁺ ion can effectively coordinate to and activate Lewis basic sites, most notably the oxygen atoms of carbonyl groups (aldehydes, ketones, esters). This activation polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[18]
-
Dual Activation: CaI₂ offers a powerful dual-activation pathway. It provides two equivalents of the nucleophilic iodide anion while the Ca²⁺ cation simultaneously activates the electrophilic substrate. This intramolecular synergy can lead to reaction rates and efficiencies that are unattainable with KI alone. For instance, in an esterification reaction, Ca²⁺ can activate the carboxylic acid, while the iodide ion facilitates subsequent steps.
This fundamental difference in Lewis acidity is the key determinant in choosing between the two catalysts.
Comparative Performance in Key Transformations
The theoretical advantages of CaI₂'s dual-functionality can be translated into expected performance differences across several important reaction classes.
| Reaction Type | Catalyst | Expected Role of Cation | Predicted Performance Outcome |
| Esterification | KI | Primarily a source of I⁻ to generate I₂ catalyst. | Moderate catalytic activity, reliant on in-situ I₂ formation.[9][19] |
| CaI₂ | Lewis Acidic Activation: Ca²⁺ activates the carbonyl of the carboxylic acid. Nucleophilic Source: Provides I⁻. | Superior Performance: Faster reaction rates and higher yields due to dual activation.[17][18] | |
| Diels-Alder Cycloaddition | KI | Source of I⁻ to generate I₂ catalyst for halogen bonding. | Good catalytic activity, comparable to other I₂-based systems.[8][10] |
| CaI₂ | Lewis Acidic Activation: Ca²⁺ coordinates to the dienophile, lowering its LUMO energy. | Potentially Higher Selectivity & Rate: Lewis acid activation can enhance reaction speed and endo/exo selectivity.[10] | |
| Halogen Exchange (Finkelstein) | KI | Standard catalyst, provides high concentration of I⁻. | High efficiency, the benchmark for this reaction.[1][3] |
| CaI₂ | Provides two equivalents of I⁻ per mole. | Potentially faster rates at equivalent molar catalyst loading due to higher I⁻ concentration. |
Mechanistic Visualization: The CaI₂ Advantage
The dual catalytic role of this compound in the activation of a carbonyl compound for nucleophilic attack can be visualized as a concerted mechanism.
Caption: Dual activation by CaI₂: The Ca²⁺ Lewis acid activates the carbonyl, while I⁻ acts as a spectator or nucleophile.
Experimental Protocol: Comparative Catalysis of Esterification
To empirically validate the predicted performance differences, a standardized experimental protocol is essential. This protocol describes the iodine-catalyzed esterification of benzoic acid with isopropanol.
Objective:
To compare the catalytic efficiency of this compound vs. Potassium Iodide in the esterification of benzoic acid with isopropanol under solvent-free conditions.
Materials:
-
Benzoic Acid (≥99.5%)
-
Isopropanol (≥99.7%, anhydrous)
-
This compound (CaI₂, anhydrous, ≥99%)
-
Potassium Iodide (KI, anhydrous, ≥99%)
-
Dichloromethane (DCM, HPLC grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Internal Standard (e.g., Dodecane)
-
Reaction vials (10 mL) with stir bars and screw caps
-
Heating block with temperature control
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Step-by-Step Methodology:
-
Catalyst Preparation:
-
Reaction A (CaI₂): To a 10 mL reaction vial, add benzoic acid (122.1 mg, 1.0 mmol) and a magnetic stir bar. Add anhydrous this compound (14.7 mg, 0.05 mmol, 5 mol%).
-
Reaction B (KI): To a separate 10 mL reaction vial, add benzoic acid (122.1 mg, 1.0 mmol) and a magnetic stir bar. Add anhydrous potassium iodide (16.6 mg, 0.10 mmol, 10 mol%). Note: Molar loading of KI is doubled to ensure the same molar quantity of iodide ion (I⁻) as in the CaI₂ reaction.
-
Reaction C (Control): To a third vial, add only benzoic acid (122.1 mg, 1.0 mmol) and a stir bar.
-
-
Reaction Setup:
-
To each vial, add isopropanol (180.3 mg, 3.0 mmol, 3.0 equivalents).
-
Add the internal standard, dodecane (approx. 50 mg, accurately weighed), to each vial.
-
Seal the vials tightly with screw caps.
-
-
Reaction Execution:
-
Place all three vials into a pre-heated heating block set to 80 °C.
-
Commence vigorous stirring.
-
Take aliquots (approx. 10 µL) at specified time points (e.g., t = 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Workup:
-
Immediately dilute each aliquot into a GC vial containing 1 mL of dichloromethane.
-
Add 0.5 mL of saturated sodium bicarbonate solution to quench the reaction and neutralize unreacted benzoic acid.
-
Vortex the GC vial, allow the layers to separate, and carefully transfer the organic (DCM) layer to a new vial containing a small amount of anhydrous magnesium sulfate.
-
-
Analysis:
-
Analyze the dried organic layer by GC-FID.
-
Calculate the yield of isopropyl benzoate at each time point relative to the internal standard.
-
Plot yield vs. time for each of the three reactions to determine reaction rates and final conversion.
-
Workflow Diagram:
Caption: Experimental workflow for comparing the catalytic activity of CaI₂ and KI.
Conclusion and Strategic Recommendations
The choice between this compound and potassium iodide is a strategic decision based on the specific demands of the chemical transformation.
-
Choose Potassium Iodide (KI) when the primary requirement is a soluble, potent source of the nucleophilic iodide ion for reactions like the Finkelstein reaction, or when the iodide is intended as a precursor for in-situ I₂ generation without cation interference. It is the simpler, more traditional choice for nucleophilic catalysis.[1][4]
-
Choose this compound (CaI₂) when the reaction can benefit from dual activation . It is the superior choice for reactions involving the activation of carbonyls or other Lewis basic substrates . The synergistic combination of a potent Lewis acidic cation and two equivalents of iodide per mole makes CaI₂ a more powerful and efficient catalyst for a wide range of reactions, including esterifications, cycloadditions, and various C-C bond-forming reactions.[16][17][18]
By understanding the distinct role of the cation, researchers can move beyond treating all iodide salts as equivalent. This nuanced approach to catalyst selection, grounded in mechanistic understanding, is paramount for developing more efficient, selective, and innovative synthetic methodologies in both academic and industrial research.
References
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- Exploring the Role of Potassium Iodide in Modern Organic Synthesis. (Date not available). [URL: https://medium.com/@chemicalschemblogs/exploring-the-role-of-potassium-iodide-in-modern-organic-synthesis-35618b14619b]
- Unlocking the Chemistry of Potassium Iodide: A Versatile reagent in Chemical Synthesis. (Date not available). [URL: https://medium.com/@chemicalschemblogs/unlocking-the-chemistry-of-potassium-iodide-a-versatile-reagent-in-chemical-synthesis-b9353915f02c]
- Calcium Iodate Acts as Catalyst in the Simple Synthesis of Heterocyclic Compounds. Alfa Chemistry. (2023). [URL: https://www.alfa-chemistry.com/news/calcium-iodate-acts-as-catalyst-in-the-simple-synthesis-of-heterocyclic-compounds-3575.html]
- Development of catalytic carbon-carbon bond forming reactions by leveraging the iodide effect. The University of Texas at Austin. (Date not available). [URL: https://repositories.lib.utexas.edu/handle/2152/111956]
- η6‐Metalated Aryl Iodides in Diels‐Alder Cycloaddition Reactions: Mode of Activation and Catalysis. National Institutes of Health (NIH). (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9881143/]
- Mechanisms in Iodine Catalysis. PubMed. (2018). [URL: https://pubmed.ncbi.nlm.nih.gov/29469220/]
- The catalytic mechanism of KI and the co-catalytic mechanism of hydroxyl substances for cycloaddition of CO2 with propylene oxide. Royal Society of Chemistry. (Date not available). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc01192a]
- Exploring the Role of Potassium Iodide in Chemical Reactions. Slideshare. (Date not available). [URL: https://www.slideshare.net/slideshow/exploring-the-role-of-potassium-iodide-in-chemical-reactions-pptx/267923485]
- Formation of Carbon-Carbon Bonds Mediated by Hypervalent Iodine Reagents Under Metal-free Conditions. ResearchGate. (Date not available). [URL: https://www.researchgate.net/publication/356586076_Formation_of_Carbon-Carbon_Bonds_Mediated_by_Hypervalent_Iodine_Reagents_Under_Metal-free_Conditions]
- (PDF) Iodine‐Catalyzed Diels‐Alder Reactions. ResearchGate. (Date not available). [URL: https://www.researchgate.
- A mild and efficient method for esterification and transesterification catalyzed by iodine. ResearchGate. (Date not available). [URL: https://www.researchgate.
- Iodine Clock Reaction Catalyst Potassium Iodide. (Date not available). [URL: https://www.macrolide-pharmaceuticals.
- The Role of Iodine Catalyst in the Synthesis of 22-Carbon Tricarboxylic Acid and Its Ester: A Case Study. MDPI. (Date not available). [URL: https://www.mdpi.com/2073-4344/11/12/1498]
- Catalytic oxidative cyclization reactions using iodine as a catalyst. ResearchGate. (Date not available). [URL: https://www.researchgate.
- Iodine-catalyzed esterification of polysaccharides. ResearchGate. (Date not available). [URL: https://www.researchgate.
- Iodine-Catalyzed Cascade Formal [3 + 3] Cycloaddition Reaction of Indolyl Alcohol Derivatives with Enaminones: Constructions of Functionalized Spirodihydrocarbolines. ACS Publications. (Date not available). [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b02927]
- What is the mechanism of Potassium Iodide?. Patsnap Synapse. (2024). [URL: https://www.patsnap.
- The Role of this compound Tetrahydrate in Chemical Synthesis. (Date not available). [URL: https://www.okchem.
- Catalytic oxidative esterification of aldehydes and alcohols using KI–TBHP. Taylor & Francis Online. (Date not available). [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910902838920]
- Potassium iodide catalysis in the alkylation of protected hydrazines. ResearchGate. (Date not available). [URL: https://www.researchgate.
- Dual behavior of alcohols in iodine-catalyzed esterification under solvent-free reaction conditions. ResearchGate. (Date not available). [URL: https://www.researchgate.net/publication/230799486_Dual_behavior_of_alcohols_in_iodine-catalyzed_esterification_under_solvent-free_reaction_conditions]
- Carbonylation Reactions of Alkyl Iodides through the Interplay of Carbon Radicals and Pd Catalysts. ACS Publications. (2014). [URL: https://pubs.acs.org/doi/10.1021/ar400236x]
- Organic Chemistry Carbon-Carbon Bond Formation. (Date not available). [URL: https://www.chemistrysteps.
- This compound Formula - Structure, Properties, Uses, Sample Questions. GeeksforGeeks. (2023). [URL: https://www.geeksforgeeks.org/calcium-iodide-formula/]
- This compound - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Calcium_iodide]
- The Influence of Alkali and Alkaline Earth Metals on Transition-metal Catalyzed Reactions. (Date not available). [URL: https://www.semanticscholar.org/paper/The-Influence-of-Alkali-and-Alkaline-Earth-Metals-Lin/729f635650176d630d715975e533c690f331d25b]
- Calcium Oxide - Supported Potassium Iodide as a Heterogeneous Catalyst for Biodiesel Production. ResearchGate. (Date not available). [URL: https://www.researchgate.
- This compound Formula: Structure, Properties & Applications. Collegedunia. (Date not available). [URL: https://collegedunia.com/exams/calcium-iodide-formula-chemistry-articles-5742]
- Alkali-induced catalytic tuning at metal and metal oxide interfaces. RSC Publishing. (2025). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cs/d1cs00977a]
- WebElements Periodic Table » Calcium » calcium diiodide. WebElements. (Date not available). [URL: https://www.webelements.com/compounds/calcium/calcium_diiodide.html]
- Role of Alkaline-Earth Metal-Catalyst: A Theoretical Study of Pyridines Hydroboration. (Date not available). [URL: https://www.frontiersin.org/articles/10.3389/fchem.2018.00508/full]
- Recent Progress of Calcium-Based Catalysts in Organic Transformations. (2022). [URL: https://ouci.dntb.gov.ua/en/work/EP2074-2728.2022.26.18.1661/]
- The Influence of Alkali and Alkaline Earth Metals on Transition-metal Catalyzed Reactions. (Date not available). [URL: https://www.semanticscholar.org/paper/The-Influence-of-Alkali-and-Alkaline-Earth-Metals-Lin/729f635650176d630d715975e533c690f331d25b]
- Calcium-Based Lewis Acid Catalysts. ResearchGate. (Date not available). [URL: https://www.researchgate.
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The Veteran and the Challenger: A Comparative Guide to NaI(Tl) and CaI₂(Eu) Scintillators
This guide provides an in-depth, objective comparison of these two inorganic scintillators. We will delve into their core performance metrics, supported by experimental data, to provide researchers, scientists, and drug development professionals with the critical insights needed to select the optimal material for their specific application.
At a Glance: Key Performance Metrics
A direct comparison of the fundamental properties of NaI(Tl) and CaI₂(Eu) reveals a compelling story of trade-offs between a mature technology and a high-performance newcomer.
| Property | Thallium-doped Sodium Iodide (NaI(Tl)) | Europium-doped Calcium Iodide (CaI₂(Eu)) | Advantage |
| Light Yield (photons/MeV) | ~38,000 - 42,000[2][5] | ~76,000 - 107,000[4][6] | CaI₂(Eu) |
| Energy Resolution (% FWHM @ 662 keV) | ~6-7%[5][7] | ~2.5-3.2%[3][6] | CaI₂(Eu) |
| Primary Decay Time | ~250 ns[7] | ~834 ns - 1.2 µs[3][8] | NaI(Tl) |
| Density (g/cm³) | 3.67[7] | 4.02 | CaI₂(Eu) |
| Peak Emission Wavelength (nm) | 415[7] | ~410 - 435[3][8] | Comparable |
| Hygroscopicity | High[1][9] | Very High[4][8] | NaI(Tl) (relative) |
| Intrinsic Radioactivity | Low (can contain ⁴⁰K)[10] | Negligible | CaI₂(Eu) |
Deeper Dive: Performance and Causality
Light Yield and Energy Resolution: The Quest for Precision
The most striking advantage of CaI₂(Eu) lies in its exceptionally high light yield, producing more than double the number of photons per mega-electron volt (MeV) of deposited energy compared to NaI(Tl).[3][4] One study reported a light output for CaI₂ that was 2.7 times higher than that of NaI(Tl), reaching an estimated 107,000 photons/MeV.[4] This superior photon generation is a primary contributor to its significantly better energy resolution.
Energy resolution is a measure of a detector's ability to distinguish between two closely spaced gamma-ray energies. It is fundamentally limited by statistical fluctuations in the number of photoelectrons produced, a factor directly tied to the scintillator's light yield.[11] However, another critical factor is the material's proportionality . An ideal scintillator would produce a light output directly proportional to the deposited energy, regardless of the energy level. In reality, all scintillators exhibit some degree of non-proportionality, which is a major cause of degradation in energy resolution.[12][13][14]
Timing Characteristics: Speed vs. Signal
This slower response can lead to pulse pile-up in high-flux environments, where signals from consecutive gamma-ray interactions overlap, distorting the energy spectrum. Therefore, for applications such as positron emission tomography (PET) or certain high-energy physics experiments, the faster decay of NaI(Tl) remains a significant asset.
Material and Physical Properties
-
Hygroscopicity: A significant practical challenge for both materials is their hygroscopic nature; they readily absorb moisture from the atmosphere, which degrades their scintillation performance.[9][16] Both crystal types must be hermetically sealed in a housing, typically with a quartz or glass window, to protect them.[1] CaI₂ is known to be particularly deliquescent and prone to cracking, making its fabrication and handling more challenging than NaI.[4][8]
-
Emission Spectrum: Both scintillators have an emission wavelength (around 415-435 nm) that is well-matched to the peak sensitivity of standard bialkali photocathode photomultiplier tubes (PMTs), which are the most common light sensors used in these detector systems.[3][10] This ensures efficient conversion of the scintillation light into an electronic signal.
Experimental Validation: A Protocol for Comparative Analysis
To empirically validate the performance of these scintillators, a standardized characterization protocol is essential. This ensures a self-validating system where results are reproducible and directly comparable.
Objective:
To measure and compare the light yield, energy resolution, and decay time of a NaI(Tl) and a CaI₂(Eu) scintillator crystal of comparable dimensions.
Materials:
-
NaI(Tl) scintillator, hermetically sealed, coupled to a PMT (e.g., 1" x 1" crystal).
-
CaI₂(Eu) scintillator, hermetically sealed, coupled to an identical model PMT.
-
High-Voltage (HV) Power Supply for PMT.
-
Preamplifier.
-
Shaping Amplifier.
-
Digital Oscilloscope (for decay time measurement).
-
Calibrated gamma-ray sources (e.g., ¹³⁷Cs for 662 keV, ⁶⁰Co for 1173 and 1332 keV).
-
Lead shielding to reduce background radiation.
Workflow Diagram:
Caption: Experimental workflow for scintillator characterization.
Step-by-Step Methodology:
Part A: Energy Resolution and Relative Light Yield
-
Setup: Place the ¹³⁷Cs source in the lead shielding. Position the NaI(Tl) detector assembly facing the source.
-
Power Up: Connect the PMT to the HV supply, preamplifier, shaping amplifier, and MCA. Apply the manufacturer-recommended voltage.
-
Acquire Spectrum: Use the MCA software to acquire a gamma-ray spectrum. Collect counts for a sufficient duration to obtain a well-defined photopeak at 662 keV with low statistical uncertainty.
-
Analyze Peak: Fit a Gaussian function to the 662 keV photopeak. The centroid (mean) of the peak represents the energy, and the Full Width at Half Maximum (FWHM) is a measure of the peak's spread.
-
Calculate Resolution: Energy Resolution (%) = (FWHM / Centroid) * 100.
-
Record Centroid: Note the channel number of the photopeak centroid. This is proportional to the light yield.
-
Repeat for CaI₂(Eu): Without changing the HV or amplifier gain settings, replace the NaI(Tl) detector with the CaI₂(Eu) detector. Repeat steps 3-6.
-
Compare Light Yield: The ratio of the CaI₂(Eu) photopeak centroid to the NaI(Tl) photopeak centroid gives the relative light yield.
Part B: Decay Time Measurement
-
Setup: Connect the output of the preamplifier directly to a high-speed digital oscilloscope.
-
Acquire Pulses: Using the ¹³⁷Cs source, trigger the oscilloscope on the rising edge of the scintillation pulses. Average multiple waveforms to improve the signal-to-noise ratio.
-
Fit Decay: Fit an exponential decay function to the falling edge of the averaged pulse. The time constant of this fit corresponds to the primary decay time of the scintillator.
-
Repeat: Perform this measurement for both detector types.
Application-Specific Suitability
The choice between NaI(Tl) and CaI₂(Eu) is not merely a question of which is "better," but which is better suited for a given task.
-
NaI(Tl) is preferred for:
-
General-Purpose Radiation Monitoring: Its low cost, robustness (in polycrystalline form), and adequate performance make it ideal for handheld survey meters and environmental monitoring where identifying specific isotopes with high precision is not the primary goal.[9][10]
-
High Count Rate Applications: Its fast decay time is crucial for applications where pulses must be processed rapidly without pile-up.
-
-
CaI₂(Eu) is the superior choice for:
-
High-Resolution Gamma-Ray Spectroscopy: In applications like nuclear non-proliferation, security screening, and fundamental physics research, the ability to clearly resolve complex gamma spectra is paramount. Its excellent energy resolution can distinguish isotopes that would be unresolvable with NaI(Tl).[3]
-
Low-Background Experiments: The absence of significant intrinsic radioactivity makes it a candidate for sensitive searches for rare events, such as dark matter interactions or double beta decay.[20]
-
Compact, High-Performance Systems: Where space is a constraint but high resolution is required, the combination of higher density and superior performance makes CaI₂(Eu) an attractive option.
-
Conclusion and Future Outlook
NaI(Tl) remains the established and cost-effective standard for a vast range of radiation detection applications. Its performance is well-understood, and its manufacturing is mature. However, it is fundamentally limited by its modest energy resolution.
CaI₂(Eu) represents a significant step forward in scintillator performance, offering light yield and energy resolution that begin to rival more complex and expensive detector technologies like High-Purity Germanium (HPGe) detectors, but without the need for cryogenic cooling.[8][16] The primary hurdles for CaI₂(Eu) are its challenging crystal growth, extreme hygroscopicity, and slower decay time. As manufacturing techniques improve and costs decrease, CaI₂(Eu) and other high-performance alkaline-earth halides are poised to displace NaI(Tl) in applications where spectroscopic precision is the driving requirement. The choice between the veteran and the challenger will ultimately depend on a careful balance of performance needs, timing constraints, and budget.
References
- Chewpraditkul, W., Swiderski, L., & Moszynski, M. (2011). Light yield non-proportionality and intrinsic energy resolution of doped CsI scintillators.
- Payne, S. A., Cherepy, N. J., Hull, G., & Valentine, J. D. (2011). Nonproportionality of Scintillator Detectors: Theory and Experiment. IEEE Transactions on Nuclear Science, 58(6), 3393-3400.
- Mengesha, W., Taulbee, T. D., Rooney, B. D., & Valentine, J. D. (2000). The light yield nonproportionality component of scintillator energy resolution. IEEE Transactions on Nuclear Science, 47(3), 770-774.
- Moszyński, M. (2010). Energy resolution and non-proportionality of scintillation detectors – new observations.
- Santoro, M., et al. (2025). A custom experimental setup for scintillator characterization: application to a Ce-doped GAGG crystal. The European Physical Journal Plus, 140, 415.
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Nuclear System. Scintillators - Thallium doped Sodium Iodide NaI(Tl). [Online]. Available: [Link]
- Moszyński, M. (2010). Energy resolution and non-proportionality of scintillation detectors - New observations.
- De, A. (2017). Characterization of Radiation Detectors (Scintillators) Used in Nuclear Medicine. IntechOpen.
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Santoro, M., et al. (2025). A custom experimental setup for scintillator characterization: application to a Ce-doped GAGG crystal. ResearchGate. [Online]. Available: [Link]
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Amcrys. NaI(Tl). [Online]. Available: [Link]
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Iida, T., et al. (2019). High-light-yield this compound (CaI2) scintillator for astroparticle physics. ResearchGate. [Online]. Available: [Link]
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University of California, San Diego. How does a NaI(Tl) detector work?. [Online]. Available: [Link]
-
Review of Scientific Instruments. (2010). Development of a new rectangular NaI(Tl) scintillator and spectroscopy of low-energy charged particles. [Online]. Available: [Link]
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A Senior Application Scientist's Guide to the Titrimetric Validation of Calcium Iodide Purity
Authored for Researchers, Scientists, and Drug Development Professionals
In any scientific endeavor, from fundamental research to pharmaceutical manufacturing, the purity of chemical reagents is paramount. For a compound like calcium iodide (CaI₂), which serves as a source of the essential nutrient iodine in supplements and as a catalyst in various chemical reactions, verifying its stated purity is a critical quality control step.[1][2] This guide provides an in-depth comparison of titrimetric methods for the comprehensive validation of this compound purity, explaining not just the "how" but the critical "why" behind the protocols.
The purity of an ionic salt such as CaI₂ is a composite of its constituent ions. Therefore, a thorough validation requires the separate quantification of both the calcium (Ca²⁺) and iodide (I⁻) content. This guide will detail the most robust and widely accepted titration methods for each ion, compare them to viable alternatives, and provide complete, field-tested protocols.
Part 1: Quantification of Calcium (Ca²⁺) by Complexometric EDTA Titration
Complexometric titration is the gold standard for the determination of many metal ions, including calcium. The method relies on a titrant, typically ethylenediaminetetraacetic acid (EDTA), which forms a stable, water-soluble 1:1 complex with the metal ion.[3]
Principle & Mechanistic Rationale
The assay for calcium is based on a direct titration with a standardized EDTA solution. The core reaction is:
Ca²⁺ + [EDTA]⁴⁻ → [Ca(EDTA)]²⁻
Causality: The choice of EDTA is deliberate; it is a hexadentate ligand, meaning it forms six bonds with the calcium ion, creating a highly stable complex.[4] This stability ensures a sharp and clear endpoint. To achieve this, the reaction environment must be carefully controlled. The titration is performed at a high pH (typically >12), which is achieved by adding a strong base like NaOH.[5] At this pH, any potential interfering ions, such as magnesium (a common impurity), precipitate as magnesium hydroxide (Mg(OH)₂) and do not react with the EDTA, ensuring the specificity of the titration for calcium.[6][7]
An appropriate metal-ion indicator, such as Hydroxy Naphthol Blue or Murexide, is used to signal the endpoint.[5][8] These indicators are molecules that also form a complex with Ca²⁺ but do so less strongly than EDTA. They exhibit one color when complexed with calcium and another color when free in solution. During the titration, EDTA first reacts with all the free Ca²⁺. At the equivalence point, the very next drop of EDTA removes the Ca²⁺ from the indicator-Ca²⁺ complex, causing a distinct color change (e.g., from wine red to sky blue).[4]
Experimental Protocol: Calcium Assay
A. Standardization of 0.05 M EDTA Titrant Trustworthiness in titration begins with an accurately known titrant concentration. This is achieved by standardizing against a primary standard, such as calcium carbonate (CaCO₃).[9][10]
-
Preparation of Primary Standard: Accurately weigh approximately 0.5 g of analytical grade calcium carbonate (dried at 110°C for 2 hours) into a 250 mL beaker.
-
Dissolution: Add 10 mL of deionized water followed by the dropwise addition of dilute HCl (e.g., 1 M) until the CaCO₃ is completely dissolved. Gently boil the solution for a few minutes to expel any dissolved CO₂.[11]
-
Quantitative Transfer: Cool the solution and quantitatively transfer it to a 100 mL volumetric flask. Rinse the beaker several times with deionized water, adding the rinsings to the flask. Dilute to the mark with deionized water and mix thoroughly.
-
Titration:
-
Pipette a 20.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.
-
Add 15 mL of 1 N NaOH to raise the pH to >12.[8]
-
Add approximately 150-300 mg of Hydroxy Naphthol Blue indicator.[12][13]
-
Titrate with the prepared EDTA solution from a calibrated burette until the color changes from wine-red to a clear blue.
-
Repeat the titration at least twice more. The volumes should agree within ±0.05 mL.
-
-
Calculation: Calculate the molarity of the EDTA solution using the formula: Molarity (EDTA) = (Weight of CaCO₃ × (Aliquot Volume / Total Volume)) / (Molar Mass of CaCO₃ × Titration Volume)
B. Titration of this compound Sample
-
Sample Preparation: Accurately weigh approximately 0.7 g of the this compound sample, dissolve it in 100 mL of deionized water in a volumetric flask, and mix.
-
Titration:
-
Pipette a 20.00 mL aliquot of the CaI₂ solution into a 250 mL Erlenmeyer flask.
-
Follow the same procedure as in step A.4, adding NaOH and indicator.
-
Titrate with the standardized EDTA solution to the blue endpoint.
-
Perform triplicate titrations.
-
-
Calculation: Calculate the percentage of calcium in the sample: % Calcium = (Volume of EDTA × Molarity of EDTA × Molar Mass of Ca × 100) / (Weight of Sample × (Aliquot Volume / Total Volume))
Part 2: Quantification of Iodide (I⁻) by Redox & Precipitation Titrations
The iodide content can be determined by several methods, most commonly redox titration or precipitation (argentometric) titration.
Method 1: Redox Titration with Potassium Permanganate (KMnO₄)
Principle & Mechanistic Rationale This method leverages the strong oxidizing power of potassium permanganate.[14] In an acidic medium, permanganate (MnO₄⁻) oxidizes iodide (I⁻) to iodine (I₂), while the manganese is reduced from the +7 to the +2 oxidation state.[15]
2KMnO₄ + 10KI + 8H₂SO₄ → 6K₂SO₄ + 2MnSO₄ + 5I₂ + 8H₂O
Causality: The reaction is performed in a strong acidic solution (using sulfuric acid, not HCl, which would be oxidized by KMnO₄) to ensure the complete reduction of permanganate to Mn²⁺. Potassium permanganate solution has an intense purple color, while the products are nearly colorless.[16] This allows KMnO₄ to act as its own indicator; the first persistent pink or purple color in the solution signals the endpoint, indicating that all the iodide has been consumed and excess permanganate is now present.
Experimental Protocol: Iodide Assay (Redox)
A. Standardization of 0.1 N (0.02 M) KMnO₄ Titrant The stability of KMnO₄ can be poor, so it must be standardized frequently against a primary standard like sodium oxalate (Na₂C₂O₄).[16][17]
-
Preparation of Primary Standard: Accurately weigh about 0.15 g of dried sodium oxalate into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 100 mL of deionized water and 10 mL of dilute (1:1) sulfuric acid.[17]
-
Titration:
-
Titrate the hot solution with the KMnO₄ solution. The purple color will initially disappear slowly, but the reaction will speed up as Mn²⁺ (a catalyst) is formed.
-
The endpoint is the first appearance of a faint, persistent pink color that lasts for at least 30 seconds.
-
Perform triplicate standardizations.
-
Calculation: Calculate the normality of the KMnO₄ solution.
B. Titration of this compound Sample
-
Sample Preparation: Accurately weigh about 0.5 g of the this compound sample, dissolve it in 100 mL of deionized water in a volumetric flask, and mix.
-
Titration:
-
Pipette a 20.00 mL aliquot into a 250 mL Erlenmeyer flask.
-
Add 10 mL of dilute (1:1) sulfuric acid.
-
Titrate with the standardized KMnO₄ solution until the first persistent pink color appears.
-
-
Calculation: Calculate the percentage of iodide in the sample.
Method 2: Argentometric Titration (Mohr Method)
Principle & Mechanistic Rationale Argentometry uses the silver(I) ion, typically from a silver nitrate (AgNO₃) solution, to precipitate halides.[20] The Mohr method is a direct titration where the iodide ions react with silver ions to form a precipitate of silver iodide (AgI).[21][22]
Ag⁺(aq) + I⁻(aq) → AgI(s)
Causality: Potassium chromate (K₂CrO₄) is used as the indicator.[23] Silver chromate (Ag₂CrO₄) is also insoluble, but it is more soluble than AgI. Therefore, during the titration, the less soluble AgI precipitates first. Once all the iodide ions have been consumed, the next drop of AgNO₃ titrant reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate, signaling the endpoint.[20] The pH must be controlled carefully, typically between 7 and 10, as silver can precipitate as an oxide at high pH, and the chromate indicator is converted to dichromate at low pH, causing errors.[23]
Part 3: Comparative Analysis and Workflow
Choosing the appropriate titration method depends on available equipment, desired accuracy, and potential interferences.
| Parameter | EDTA Titration (for Ca²⁺) | Permanganate Titration (for I⁻) | Argentometric Titration (for I⁻) |
| Principle | Complexometric | Redox | Precipitation |
| Accuracy | Excellent | Very Good | Good |
| Precision | Excellent | Good | Good |
| Endpoint Detection | Sharp color change (indicator) | Self-indicating (color change) | Precipitate color change (indicator) |
| Key Interferences | Other metal ions (mitigated by high pH) | Reducing agents, organic matter | Other halides (Cl⁻, Br⁻), anions forming Ag precipitates (e.g., CO₃²⁻, PO₄³⁻)[20] |
| Safety/Cost | EDTA is relatively safe; low cost. | KMnO₄ is a strong oxidizer; low cost. | AgNO₃ is costly and stains skin/surfaces. |
| Primary Advantage | Highly specific for Ca²⁺ in the presence of Mg²⁺ at high pH. | Inexpensive, self-indicating. | Well-established method for halides. |
| Primary Disadvantage | Requires careful pH control. | KMnO₄ solutions are not very stable and require frequent standardization.[16] | Requires careful pH control; indicator endpoint can be subjective. |
Overall Purity Calculation
After determining the percentage of calcium (%Ca) and iodide (%I) through titration, the overall purity of the this compound sample can be calculated.
-
Calculate the theoretical percentages of Ca and I in pure CaI₂ (Molar Mass = 293.89 g/mol ).
-
Theoretical %Ca = (40.08 / 293.89) × 100 ≈ 13.64%
-
Theoretical %I = (2 × 126.90 / 293.89) × 100 ≈ 86.36%
-
-
Determine the purity based on each ion:
-
Purity based on Ca = (Experimental %Ca / Theoretical %Ca) × 100
-
Purity based on I = (Experimental %I / Theoretical %I) × 100
-
-
The lower of the two calculated purity values is typically reported as the final assay value, as it is dictated by the limiting component.
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the complete validation of a this compound sample.
Caption: Workflow for dual-ion titrimetric purity validation of this compound.
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A Comparative Guide to the Efficacy of Iodide Salts in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagents is paramount to the success of a synthetic route. Among the vast arsenal of chemical tools, iodide salts stand out for their versatility as nucleophiles and catalysts. This guide provides an in-depth comparison of the efficacy of common iodide salts—namely Sodium Iodide (NaI), Potassium Iodide (KI), and Tetrabutylammonium Iodide (TBAI)—in various organic reactions. By delving into the underlying principles of their reactivity and providing supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
The Finkelstein Reaction: A Classic Case for Halogen Exchange
The Finkelstein reaction, a cornerstone of S(_N)2 chemistry, involves the conversion of alkyl chlorides or bromides to the more reactive alkyl iodides. This transformation is crucial for subsequent reactions where iodide serves as a superior leaving group. The choice of iodide salt in this reaction is critical and is primarily governed by solubility principles.[1][2]
The Decisive Role of Solubility
The success of the Finkelstein reaction hinges on Le Chatelier's principle. The reaction is driven to completion by the precipitation of the newly formed metal halide salt in a suitable solvent, typically acetone.[3]
Herein lies the primary distinction between Sodium Iodide and Potassium Iodide. While both are effective sources of the nucleophilic iodide ion, their solubilities, and that of their corresponding chloride and bromide salts in acetone, differ significantly.
Table 1: Solubility of Iodide and Other Halide Salts in Acetone at 25°C
| Salt | Solubility ( g/100 g acetone) | Reference |
| Sodium Iodide (NaI) | 50.4 | [4] |
| Potassium Iodide (KI) | 1.31 | [1] |
| Sodium Chloride (NaCl) | Insoluble | [3] |
| Sodium Bromide (NaBr) | Insoluble | [3] |
| Potassium Chloride (KCl) | Insoluble | [3] |
| Potassium Bromide (KBr) | Insoluble | [3] |
As evidenced by the data, Sodium Iodide is significantly more soluble in acetone than Potassium Iodide.[1][4] This higher concentration of dissolved NaI leads to a faster reaction rate. More importantly, the resulting sodium chloride or bromide is virtually insoluble in acetone and precipitates out of the reaction mixture, effectively driving the equilibrium towards the formation of the desired alkyl iodide.[3] While KI can also be used, its lower solubility in acetone may result in longer reaction times.[1]
Mechanistic Considerations
The Finkelstein reaction proceeds via a classic S(_N)2 mechanism, involving a backside attack of the iodide nucleophile on the carbon atom bearing the leaving group (chloride or bromide). This results in an inversion of stereochemistry at the reaction center.
Caption: TBAI as a phase-transfer catalyst in the Williamson ether synthesis.
Furthermore, TBAI can provide a dual catalytic effect. The iodide anion can first displace a less reactive chloride or bromide from the alkyl halide (a Finkelstein-type reaction), generating a more reactive alkyl iodide in situ. This is then readily attacked by the alkoxide. [5][6]
Comparing Catalytic Efficacy: TBAI vs. NaI/KI
While NaI and KI can also act as nucleophilic catalysts, their effectiveness is often limited by their solubility in organic solvents. [7]TBAI, with its excellent solubility in a wide range of organic media, is generally a more effective catalyst for reactions occurring in homogeneous organic solutions or under phase-transfer conditions. [8] Table 2: Qualitative Comparison of Iodide Salts as Catalysts
| Catalyst | Typical Application | Advantages | Limitations |
| NaI/KI | Nucleophilic catalysis in polar aprotic solvents | Cost-effective | Limited solubility in many organic solvents |
| TBAI | Phase-transfer catalysis, Nucleophilic catalysis | High solubility in organic solvents, facilitates reactions between immiscible phases | Higher cost compared to NaI/KI |
Iodination of Arenes: The Role of the Iodide Source
The direct iodination of aromatic compounds is another area where the choice of iodide salt can influence the outcome of the reaction. These reactions often require an oxidizing agent to generate an electrophilic iodine species ("I()⁺").
While a detailed comparative study with quantitative data is less common in the literature for this specific application, the principles of solubility and reactivity still apply. The iodide salt must be soluble in the reaction medium to be effectively oxidized. In this context, TBAI's superior solubility in organic solvents can be advantageous.
The Influence of the Cation: A Deeper Look at Reactivity
The counter-ion (Na()⁺, K()⁺, TBA()⁺) plays a more subtle but significant role in the reactivity of the iodide anion. In polar aprotic solvents, smaller, "harder" cations like Na()⁺ and K()⁺ are more strongly solvated, leaving the "softer," more polarizable iodide anion relatively free and highly nucleophilic. [5] The large, "soft" tetrabutylammonium cation in TBAI is less strongly solvated, and its positive charge is shielded by the bulky alkyl groups. This results in a "looser" ion pair with the iodide anion, which can enhance its nucleophilicity in less polar organic solvents. [8]
Conclusion: Selecting the Optimal Iodide Salt
The choice of iodide salt for a particular organic reaction is a multifactorial decision that requires a thorough understanding of the reaction mechanism and the physical properties of the reagents and solvent.
-
For Finkelstein reactions in acetone, Sodium Iodide is generally the superior choice due to its high solubility and the effective precipitation of the resulting sodium halide byproducts.
-
Potassium Iodide can be a viable, less hygroscopic alternative, but may require longer reaction times.
-
Tetrabutylammonium Iodide is the preeminent choice for phase-transfer catalysis and is a highly effective nucleophilic catalyst in a broad range of organic solvents due to its high solubility.
By carefully considering these factors, researchers can optimize their synthetic strategies, leading to higher yields, shorter reaction times, and improved overall efficiency.
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Conversion of 1-bromobutane into 1-iodobutane via SN2 mechanism (Finkelstein reaction). (2023). Available at: [Link]
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Finkelstein Reaction. (n.d.). SATHEE. Available at: [Link]
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The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. (2006). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Bioavailability of Calcium Iodide Supplements
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Elemental Value – The Critical Role of Bioavailability
In the realm of nutritional science and supplement development, the mere presence of an element in a formulation is secondary to its ultimate biological utility. This guide delves into the multifaceted process of assessing the bioavailability of calcium iodide (Ca(IO₃)₂), a compound valued for delivering two essential minerals: calcium and iodine. While calcium is fundamental for skeletal integrity and cellular signaling, iodine is indispensable for the synthesis of thyroid hormones, which regulate metabolism throughout the body.[1][2][3]
The term "bioavailability" refers to the fraction of an administered nutrient that is absorbed, becomes available at the site of action, and is utilized or stored.[4] For a supplement like this compound, this means evaluating the journey of both calcium and iodide ions from the gastrointestinal lumen to the systemic circulation and, ultimately, to target tissues. This process is governed by a complex interplay of the compound's intrinsic chemical properties and the physiological environment of the gut.
This guide provides a structured, in-depth comparison of methodologies to objectively quantify the bioavailability of this compound, contrasting it with other common calcium and iodine supplement forms. The protocols herein are designed to be self-validating, incorporating controls and standards to ensure data integrity, reflecting a commitment to scientific rigor.
Section 1: Foundational Principles of Calcium and Iodide Absorption
A robust assessment of bioavailability begins with a clear understanding of the physiological absorption pathways.
Calcium Absorption: A Dual-Mechanism Pathway
Calcium absorption in the small intestine occurs via two distinct routes:
-
Transcellular (Active) Transport: This saturable, vitamin D-dependent process predominates when dietary calcium intake is low.[1][5][6][7] It primarily occurs in the duodenum and involves the entry of calcium ions through apical channels (like TRPV6), intracellular transport facilitated by calcium-binding proteins (calbindin), and extrusion into the bloodstream by a plasma membrane Ca²⁺-ATPase (PMCA1b).[5][7]
-
Paracellular (Passive) Transport: When luminal calcium concentrations are high, this non-saturable pathway becomes the primary route of absorption.[1][6][7] Calcium ions move between the enterocytes through tight junctions, a process driven by the concentration gradient.[1]
Iodide Absorption: The Role of the Sodium-Iodide Symporter (NIS)
Section 2: The Assessment Workflow: An Integrated In Vitro and In Vivo Approach
Evaluating bioavailability requires a multi-tiered approach, starting with fundamental physicochemical properties and progressing to complex biological systems. This workflow ensures that hypotheses generated from simple models are validated in more physiologically relevant contexts.
Caption: Integrated workflow for assessing supplement bioavailability.
Section 3: Detailed Experimental Protocols
In Vitro Protocol 1: Dissolution & Disintegration Testing (USP <2040>)
Causality: Before an element can be absorbed, it must first be liberated from its solid dosage form and dissolved in the gastrointestinal fluid. Dissolution testing is a critical quality control measure that simulates this process.[14] It determines the rate and extent to which the active ingredients become available for absorption. The United States Pharmacopeia (USP) provides standardized methods for this purpose.[15][16][17][18]
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is typically used for tablets and capsules.[14][16][17]
-
Medium: 900 mL of 0.1 N hydrochloric acid (HCl) to simulate gastric fluid.[16][18]
-
Procedure:
-
Pre-warm the dissolution medium to 37 ± 0.5°C.
-
Place one supplement tablet/capsule in each of the six dissolution vessels.
-
Operate the apparatus at a specified rotation speed (e.g., 75 rpm for tablets).[16][17]
-
Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Quantification: Analyze the samples for calcium and iodine content using a validated analytical method, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[19][20]
-
Acceptance Criteria (Self-Validation): As per USP <2040>, for most mineral supplements, not less than 75% of the labeled content of the index element must be dissolved within 1 hour.[15]
In Vitro Protocol 2: Caco-2 Cell Permeability Assay
Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard in vitro model for predicting intestinal drug and nutrient absorption.[21][22][23] When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions and brush borders, mimicking the intestinal epithelium.[22] This assay measures the rate of transport of a compound across the cell monolayer, providing an apparent permeability coefficient (Papp) that correlates well with in vivo absorption.[22][23]
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts (e.g., 24-well format) and culture for 21 days to allow for full differentiation.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required for use in permeability studies.[24]
-
-
Transport Study (Apical-to-Basolateral):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (dissolved this compound) to the apical (AP) chamber (donor).
-
Add fresh HBSS to the basolateral (BL) chamber (receiver).
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).[24]
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber and replace the volume with fresh buffer.
-
-
Controls (Self-Validation):
-
High Permeability Control: Propranolol (passive transcellular).
-
Low Permeability Control: Atenolol (paracellular) or Lucifer Yellow (tight junction integrity marker).
-
-
Quantification: Analyze the concentration of calcium and iodide in the donor and receiver compartments using ICP-MS.[19][20]
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Section 4: Comparative Analysis: this compound vs. Alternatives
The bioavailability of this compound should be benchmarked against other widely used supplement forms.
Iodine Source Comparison
-
Potassium Iodide (KI): The most common form used in iodized salt. It is highly soluble and readily absorbed via the NIS transporter.
-
Calcium Iodate (Ca(IO₃)₂): Often used in animal feed due to its superior stability, especially in humid conditions or high-temperature processing.[25] Studies in rats have shown it to be as effective as KI in blocking radioiodine uptake by the thyroid, suggesting comparable iodide bioavailability.[26]
-
Kelp (Natural Source): Contains organically-bound iodine. Its bioavailability can be more variable and is generally considered to be lower than inorganic forms like iodide.[13]
Calcium Source Comparison
-
Calcium Carbonate (CaCO₃): Requires stomach acid for dissolution and is best taken with a meal. It is the most common and least expensive form.
-
Calcium Citrate (Ca(C₆H₅O₇)₂): Does not require acid for dissolution and can be taken on an empty stomach. Meta-analyses have shown that calcium citrate is absorbed approximately 22-27% better than calcium carbonate.[27]
-
Functionalized Calcium Carbonate (FCC): An innovative form with a porous structure designed to enhance dissolution and bioavailability. Studies have shown FCC to have higher bioavailability compared to both calcium carbonate and calcium citrate.[4]
Data Summary Table
The following table presents a hypothetical but scientifically plausible comparison of bioavailability parameters for different supplements, based on the protocols described.
| Supplement Form | Dissolution (1 hr, % labeled) | Caco-2 Papp (x 10⁻⁶ cm/s) | In Vivo AUC (ng·hr/mL) | Relative Bioavailability |
| Iodine Sources | Iodide | Iodide | ||
| This compound | >85% | 15.2 ± 1.8 | 1250 ± 150 | Baseline |
| Potassium Iodide | >95% | 16.5 ± 2.1 | 1310 ± 165 | ~105% |
| Kelp Extract | 50-70% | 8.9 ± 1.5 | 780 ± 110 | ~62% |
| Calcium Sources | Calcium | Calcium | ||
| This compound | >85% | 4.5 ± 0.6 | 4800 ± 550 | Baseline |
| Calcium Carbonate | ~60% (in acid) | 3.1 ± 0.5 | 3950 ± 480 | ~82% |
| Calcium Citrate | >90% | 5.2 ± 0.7 | 5900 ± 610 | ~123% |
Note: Data are illustrative and would need to be determined experimentally.
Section 5: In Vivo Pharmacokinetic Analysis
Causality: While in vitro models are excellent for screening and mechanistic insights, an in vivo pharmacokinetic (PK) study is the definitive method for determining bioavailability in a complete biological system.[28] This involves administering the supplement to an animal model and measuring the concentration of the analyte in the bloodstream over time.
Methodology:
-
Animal Model: Sprague-Dawley rats are a commonly used model for PK studies.
-
Study Design: A crossover design is optimal, where each animal receives each supplement form with a "washout" period in between to minimize inter-animal variability.
-
Dosing: Administer a single oral dose of the supplement (e.g., this compound) via gavage.
-
Sampling: Collect blood samples from the tail vein or via a cannula at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Urine can also be collected to assess excretion.
-
Sample Preparation & Analysis:
-
Separate plasma from blood samples.
-
Due to the complexity of biological matrices, sample preparation (e.g., protein precipitation or solid-phase extraction) is crucial to avoid matrix effects that can interfere with analysis.[29]
-
Quantify total iodine and calcium concentrations using a validated ICP-MS method.[20][30]
-
-
Pharmacokinetic Parameter Calculation:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the nutrient over time, calculated from the plasma concentration-time graph. AUC is the most reliable measure of bioavailability.[28]
-
Section 6: Integrated Data Interpretation and Conclusion
The ultimate goal is to build a cohesive narrative from the collected data. Strong in vitro-in vivo correlation (IVIVC) validates the use of simpler models for future formulation screening.
-
Dissolution data provides the first gatekeeper: poor dissolution directly translates to poor bioavailability.
-
Caco-2 permeability (Papp) values help classify the absorption potential. High Papp values suggest efficient transcellular absorption, while discrepancies between dissolution and permeability may point to solubility-limited absorption.
-
In vivo PK data (AUC) provides the definitive measure. By comparing the AUC of this compound to an intravenously administered dose (if feasible) and to other oral forms, its absolute and relative bioavailability can be determined.
Assessing the bioavailability of this compound requires a systematic, multi-faceted approach. By integrating robust in vitro methods like USP dissolution and Caco-2 permeability assays with definitive in vivo pharmacokinetic studies, researchers can generate a comprehensive profile of a supplement's performance. This guide provides the foundational framework and detailed protocols necessary to compare this compound objectively against its alternatives, ensuring that product development is driven by rigorous scientific data and a deep understanding of physiological absorption mechanisms.
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A Senior Application Scientist's Guide to Cross-Validation of Experimental Data with Theoretical Models of Calcium Iodide
Introduction: In the pursuit of novel materials and a deeper understanding of existing ones, the synergy between theoretical modeling and experimental characterization is paramount. Calcium iodide (CaI₂), an ionic compound with applications ranging from photography to animal nutrition, serves as an excellent case study for demonstrating the power of cross-validation.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically compare experimental data with theoretical predictions for CaI₂, ensuring a robust and validated understanding of its properties. By meticulously aligning computational outputs with real-world measurements, we can refine our predictive models and accelerate materials discovery.
Theoretical Frameworks for Modeling this compound
The predictive power of computational chemistry offers a window into the atomic-scale behavior of materials like CaI₂. Several theoretical models, each with its own strengths and computational cost, can be employed to predict its structural, electronic, and thermodynamic properties.
Ab Initio and Density Functional Theory (DFT) Methods
Ab initio methods, rooted in the fundamental principles of quantum mechanics, provide a highly accurate description of molecular systems. For crystalline solids like CaI₂, Density Functional Theory (DFT) is a computationally efficient yet powerful ab initio approach. DFT calculations can predict a wide range of properties, including:
-
Structural Parameters: Lattice constants, bond lengths, and bond angles.
-
Electronic Properties: Band structure and density of states.
-
Vibrational Frequencies: Corresponding to Raman and infrared (IR) active modes.
The Materials Project, for instance, utilizes DFT to provide computed data on CaI₂, such as its trigonal crystal structure (space group P-3m1) and Ca-I bond lengths.[3]
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
For understanding the dynamic and thermodynamic properties of CaI₂, particularly in its liquid state or at elevated temperatures, MD and MC simulations are invaluable.[4] These methods use classical force fields or ab initio calculations to simulate the movement of atoms and molecules over time, allowing for the prediction of:
-
Thermodynamic Properties: Enthalpy of formation, heat capacity, and melting point.[5]
-
Structural Properties: Radial distribution functions, which describe the average distance between atoms.[4]
The choice of the theoretical model is a critical experimental decision, balancing the desired accuracy with the available computational resources. For instance, while coupled-cluster methods can provide very high accuracy for molecular geometries and frequencies, DFT often offers a more practical approach for solid-state systems.[6]
Experimental Characterization of this compound
A robust cross-validation requires high-quality experimental data. A multi-technique approach is essential to comprehensively characterize the properties of CaI₂.
Structural Analysis: X-ray Diffraction (XRD)
Single-crystal or powder XRD is the gold standard for determining the crystal structure of solid materials. For CaI₂, XRD confirms a rhombohedral crystal structure with the space group P-3m1.[1][2] In this structure, each calcium ion (Ca²⁺) is octahedrally coordinated with six iodide ions (I⁻).[1]
Spectroscopic Analysis: Raman and Infrared (IR) Spectroscopy
Vibrational spectroscopy provides insights into the bonding and local symmetry of a compound.
-
Raman Spectroscopy: Experimental data for CaI₂ shows a strong Raman band at approximately 125 cm⁻¹, which is assigned to the symmetric stretching mode of the Ca-I bonds.[1]
-
Infrared (IR) Spectroscopy: IR spectra can provide complementary information on the vibrational modes of CaI₂.[7]
Thermal Analysis
Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to measure thermodynamic properties like the melting point and thermal stability. The experimentally determined melting point of anhydrous CaI₂ is approximately 779 °C, and its boiling point is around 1100 °C.[1][2]
A Step-by-Step Guide to Cross-Validation
The core of this guide is a self-validating workflow that systematically compares theoretical predictions with experimental measurements. This iterative process is crucial for refining both theoretical models and experimental techniques.[8][9]
Workflow for Cross-Validation of CaI₂ Properties
Caption: Workflow for the cross-validation of theoretical and experimental data.
Experimental Protocol: Synthesis and Characterization of CaI₂
This protocol details the synthesis of CaI₂ followed by its characterization using XRD and Raman spectroscopy.
1. Synthesis of this compound:
-
Reaction: this compound can be synthesized by reacting calcium carbonate (CaCO₃) with hydroiodic acid (HI).[2][10] CaCO₃ + 2HI → CaI₂ + H₂O + CO₂
-
Procedure:
-
Slowly add a stoichiometric amount of hydroiodic acid to a suspension of calcium carbonate in deionized water with constant stirring.
-
Continue stirring until the effervescence of CO₂ ceases.
-
Filter the resulting solution to remove any unreacted starting material.
-
Evaporate the water from the filtrate to obtain hydrated this compound.
-
To obtain anhydrous CaI₂, heat the hydrated salt under vacuum.[11] Note: Anhydrous CaI₂ is highly deliquescent and should be handled in a dry environment (e.g., a glovebox).[10]
-
2. Characterization:
-
X-ray Diffraction (XRD):
-
Grind a small amount of the anhydrous CaI₂ into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the powder XRD pattern using a diffractometer with Cu Kα radiation.
-
Perform Rietveld refinement on the obtained diffractogram to determine the lattice parameters.
-
-
Raman Spectroscopy:
-
Place a small amount of the anhydrous CaI₂ sample onto a microscope slide.
-
Acquire the Raman spectrum using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).
-
Identify the position of the characteristic Raman peak for the Ca-I symmetric stretch.
-
Data Comparison and Analysis
A quantitative comparison between theoretical and experimental data is essential for validation. The following table summarizes key properties of CaI₂ from both computational and experimental sources.
| Property | Theoretical/Computational Value | Experimental Value |
| Crystal Structure | Trigonal, P-3m1[3] | Rhombohedral, P-3m1[1][2] |
| Ca-I Bond Length | 3.15 Å[3] | ~3.00 Å[1] |
| Density | - | 3.956 g/cm³[1][2] |
| Melting Point | - | 779 °C[1][2] |
| Boiling Point | - | 1100 °C[1][2] |
| Raman Active Mode | Varies with computational method | ~125 cm⁻¹[1] |
| Magnetic Susceptibility | - | -109.0 x 10⁻⁶ cm³/mol[1] |
Analysis of Discrepancies
Discrepancies between theoretical and experimental values are common and provide valuable insights.[9]
-
Sources of Theoretical Error:
-
Approximations in Functionals: The choice of exchange-correlation functional in DFT can influence the accuracy of predicted properties.
-
Relativistic Effects: For heavier elements like iodine, relativistic effects can be significant and may not be fully accounted for in all computational models.[6]
-
-
Sources of Experimental Error:
-
Sample Purity: Impurities or hydration in the CaI₂ sample can affect measured properties. The faint yellow color of some samples is due to the liberation of iodine from reaction with air.[2]
-
Instrumental Limitations: The resolution and calibration of instruments can introduce uncertainties in measurements.
-
Conclusion
The cross-validation of theoretical models with experimental data is an indispensable process in materials science. For this compound, this approach allows for a comprehensive understanding of its structural, vibrational, and thermodynamic properties. By systematically comparing computational predictions with robust experimental measurements, researchers can validate their theoretical frameworks, identify areas for model improvement, and gain deeper insights into the material's behavior. This iterative cycle of prediction, measurement, and refinement is the cornerstone of rational materials design and will continue to drive innovation in the field.
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- 11. Sciencemadness Discussion Board - anhydrous this compound for making calcium - Powered by XMB 1.9.11 [sciencemadness.org]
Safety Operating Guide
A Guide to the Proper Disposal of Calcium Iodide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and chemical research, maintaining a safe and compliant laboratory environment is paramount. While calcium iodide (CaI₂) is a valuable reagent in various applications, including photography and as a source of iodine in certain contexts, its disposal requires careful consideration to ensure the safety of personnel and the protection of the environment.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory awareness.
Understanding the Chemical Profile and Associated Hazards of this compound
This compound is an ionic compound that is highly soluble in water.[3][4] While not classified as a highly hazardous substance, it does present certain risks that necessitate careful handling and disposal.[5]
Key Hazards:
-
Skin and Eye Irritation: Direct contact with this compound can cause irritation to the skin and eyes.[6][7][8][9]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[8][10]
-
Hygroscopic and Light Sensitive: this compound readily absorbs moisture from the air and can decompose when exposed to light and air, releasing iodine, which is identifiable by a faint yellow color.[3][11]
-
Environmental Considerations: While there is no evidence to suggest that this compound is a persistent, bioaccumulative, or toxic (PBT) substance, releasing large quantities into the environment should be avoided.[12] Iodides can be mobile in water and soil, and their impact on aquatic life is not fully characterized.[13]
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation upon contact.[7][9] | Chemical-resistant gloves (e.g., nitrile), lab coat.[9] |
| Eye Irritation | Causes serious eye irritation.[7][9] | Safety goggles or a face shield.[7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[8] | Use in a well-ventilated area or with a dust mask if generating dust.[7] |
The Core Principle of Chemical Waste Management: A Decision-Making Workflow
The foundation of proper chemical disposal lies in a structured approach that prioritizes safety and regulatory compliance. Before beginning any work that will generate this compound waste, a clear disposal plan must be in place.
Caption: Decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Protocols for Small Laboratory Quantities
For the typical quantities of this compound waste generated in a research setting, the following detailed protocols should be followed.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused, expired, or residue solid this compound.
-
Segregation and Collection:
-
Collect all solid this compound waste in a dedicated, chemically compatible container. A clean, dry, and clearly labeled polyethylene or glass container is suitable.[6]
-
The container must be securely sealed to prevent the absorption of moisture and exposure to air and light.[6][11]
-
Label the container clearly as "this compound Waste" and include the date of initial waste addition.
-
-
Storage:
-
Final Disposal:
-
Once the container is full or has been in storage for the maximum allowable time according to your institution's policies (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[12]
-
Do not dispose of solid this compound in the regular trash.
-
Protocol 2: Disposal of Aqueous this compound Solutions
This protocol is for dilute aqueous solutions of this compound that are not contaminated with other hazardous substances.
-
Neutralization (if necessary):
-
Check the pH of the solution. While this compound solutions are generally near neutral, other substances from your experiment may have altered the pH.
-
If the pH is outside the acceptable range for drain disposal as determined by your local wastewater authority (typically between 5.5 and 10.5), neutralize it by slowly adding a dilute acid (e.g., acetic acid) or base (e.g., sodium bicarbonate) with constant stirring. Monitor the pH throughout this process.
-
-
Regulatory Check:
-
Crucially, you must confirm with your local regulations and institutional EHS policies whether drain disposal of iodide-containing solutions is permissible. Some municipalities have strict limits on the concentration of halides in wastewater.
-
If drain disposal is prohibited, collect the neutralized solution in a labeled, sealed container and manage it as hazardous waste as described in Protocol 1.
-
-
Drain Disposal (where permitted):
-
If drain disposal is allowed, ensure the solution is significantly diluted. A general guideline is to aim for a concentration of less than 1%.
-
Slowly pour the diluted, neutralized solution down a laboratory sink with a continuous, high flow of cold water.
-
Continue to flush the drain with ample water for several minutes after the solution has been disposed of to ensure it is thoroughly diluted within the drainage system.
-
Never use a storm drain for chemical disposal.
-
Spill Management: A Critical Component of Safety
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Isolate the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Personal Protective Equipment: Before cleaning the spill, don the appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills of solid material where dust may be generated, a dust respirator is recommended.[6]
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal as hazardous waste.[11][15]
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).
-
Collect the absorbent material and place it in a sealed, labeled container for disposal.
-
-
Decontamination:
-
After the bulk of the spill has been removed, decontaminate the area with water and a mild detergent.
-
Collect all cleaning materials for proper disposal.
-
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a straightforward process when approached with a clear understanding of its properties and a commitment to following established safety protocols and regulatory requirements. By implementing the procedures outlined in this guide, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the responsible stewardship of our environment. Always consult your institution's specific guidelines and your local regulations as the final authority on chemical waste disposal.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound Tetrahydrate, 99%. Retrieved from [Link]
-
Wikipedia. (2023). This compound. Retrieved from [Link]
-
Bionity. (n.d.). This compound. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: this compound tetrahydrate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Extramarks. (n.d.). This compound Formula: Properties, Chemical Structure and Uses. Retrieved from [Link]
-
GeeksforGeeks. (2023). This compound Formula - Structure, Properties, Uses, Sample Questions. Retrieved from [Link]
-
Physics Wallah. (2023). This compound Formula : Concepts, Formulas and Properties. Retrieved from [Link]
-
IMARC Group. (2025). This compound Production Cost Analysis Report 2025. Retrieved from [Link]
-
ResearchGate. (2025). Scientific Opinion on the safety and efficacy of iodine compounds (E2) as feed additives for all species: calcium iodate anhydrous and potassium iodide, based on a dossier submitted by HELM AG. Retrieved from [Link]
Sources
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- 3. Tracking the Environmental Fate of Radioactive Iodine | Research Highlight | PNNL [pnnl.gov]
- 4. Frontiers | Production of Methyl-Iodide in the Environment [frontiersin.org]
- 5. pure.uj.ac.za [pure.uj.ac.za]
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- 7. reddit.com [reddit.com]
- 8. Iodine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
